molecular formula C12H16N2O B138606 (4-Aminopiperidin-1-yl)(phenyl)methanone CAS No. 150514-60-6

(4-Aminopiperidin-1-yl)(phenyl)methanone

Cat. No.: B138606
CAS No.: 150514-60-6
M. Wt: 204.27 g/mol
InChI Key: YMJRDZSVSJUACX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Aminopiperidin-1-yl)(phenyl)methanone (CAS 150514-60-6) is a high-purity chemical building block with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol . This compound, featuring a piperidine scaffold with a benzophenone moiety, is a valuable intermediate in medicinal chemistry and pharmaceutical research for the synthesis of more complex molecules. The structure contains a secondary amine, which facilitates further chemical modifications, making it a versatile precursor for drug discovery efforts. It is supplied with a documented purity specification and is handled as a cold-chain item to ensure stability. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet for proper handling protocols.

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-11-6-8-14(9-7-11)12(15)10-4-2-1-3-5-10/h1-5,11H,6-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJRDZSVSJUACX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406516
Record name (4-Aminopiperidin-1-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150514-60-6
Record name (4-Aminopiperidin-1-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: (4-Aminopiperidin-1-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 150514-60-6

For the Hydrochloride Salt: 915763-91-6[1]

Introduction

(4-Aminopiperidin-1-yl)(phenyl)methanone, also known as 1-benzoyl-4-aminopiperidine, is a chemical compound featuring a central piperidine ring. This scaffold is of significant interest in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active molecules. Derivatives of this core structure have been investigated for various therapeutic applications, including their potential as antifungal, anticancer, and neuroprotective agents. This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its chemical properties, synthesis, and known biological activities.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 150514-60-6
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
Appearance White powder (for hydrochloride salt)[1]
Purity ≥95%[1]
Storage Store at room temperature[1]

Synthesis and Characterization

General Experimental Protocol for Synthesis

The synthesis of this compound can be approached through the acylation of 4-aminopiperidine with benzoyl chloride or a related activated benzoic acid derivative.

Materials:

  • 4-Aminopiperidine

  • Benzoyl chloride

  • A suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminopiperidine and the non-nucleophilic base in the anhydrous aprotic solvent.

  • Addition of Acylating Agent: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of benzoyl chloride in the same anhydrous solvent to the stirred reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a designated period (typically several hours to overnight). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane).

  • Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activity and Potential Applications

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry due to its presence in numerous bioactive compounds. While specific quantitative biological data for the parent compound this compound is sparse in the public domain, the biological activities of its derivatives provide insights into its potential therapeutic applications.

Derivatives of the 4-aminopiperidine core have been explored for a range of biological activities, including:

  • Antifungal Agents: 4-aminopiperidine derivatives have been synthesized and evaluated as novel antifungal agents that target ergosterol biosynthesis.[2]

  • Antiviral Activity: The 4-aminopiperidine scaffold has been identified as a potent inhibitor of Hepatitis C virus (HCV) assembly.[3]

  • Anticancer Potential: Certain derivatives have been investigated as potential anticancer agents targeting thymidylate synthase.

  • Neuroprotective Properties: Analogs of this structure have been studied for their potential in the context of neurodegenerative diseases.

It is important to note that these activities are associated with derivatives and do not directly represent the biological profile of this compound itself. Further research is required to elucidate the specific biological targets and pharmacological effects of the parent compound.

Signaling Pathways and Mechanism of Action

Currently, there is a lack of specific information in the scientific literature detailing the signaling pathways or the precise mechanism of action for this compound. The biological activity of its derivatives suggests that the mechanism is highly dependent on the nature of the substitutions on the core scaffold.

To illustrate a generalized workflow for investigating the biological activity of a novel compound like this compound, the following diagram outlines a typical drug discovery and development cascade.

G cluster_0 In Vitro Studies cluster_1 Lead Optimization cluster_2 In Vivo Studies cluster_3 Clinical Development Target Identification Target Identification Compound Synthesis Compound Synthesis Target Identification->Compound Synthesis Primary Screening Primary Screening Compound Synthesis->Primary Screening Lead Identification Lead Identification Primary Screening->Lead Identification SAR Studies SAR Studies Lead Identification->SAR Studies ADME/Tox Profiling ADME/Tox Profiling SAR Studies->ADME/Tox Profiling Optimized Lead Optimized Lead ADME/Tox Profiling->Optimized Lead Animal Models Animal Models Optimized Lead->Animal Models Efficacy & Safety Efficacy & Safety Animal Models->Efficacy & Safety Preclinical Candidate Preclinical Candidate Efficacy & Safety->Preclinical Candidate Phase I Phase I Preclinical Candidate->Phase I Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III Regulatory Approval Regulatory Approval Phase III->Regulatory Approval

References

An In-depth Technical Guide to the Chemical Properties of (4-Aminopiperidin-1-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Aminopiperidin-1-yl)(phenyl)methanone, also known as 1-benzoyl-4-aminopiperidine, is a synthetic organic compound featuring a central piperidine ring functionalized with a primary amine at the 4-position and a benzoyl group at the 1-position. This molecule serves as a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities. This technical guide provides a comprehensive overview of its chemical properties, including physicochemical data, spectral analysis, and proposed experimental protocols for its synthesis and purification. Furthermore, this document explores a putative mechanism of action by examining the pharmacological profiles of structurally related compounds and visualizes a hypothetical signaling pathway and experimental workflow.

Chemical and Physical Properties

This compound is a solid, typically appearing as a white powder under standard conditions.[1] Its core structure consists of a saturated six-membered heterocycle containing a nitrogen atom, which imparts basicity and allows for various chemical modifications. The presence of both a primary amine and a tertiary amide group influences its solubility and potential for hydrogen bonding.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound-
Synonyms 1-Benzoyl-4-aminopiperidine, 1-Benzoylpiperidin-4-amine[2]
CAS Number 150514-60-6[2]
Molecular Formula C₁₂H₁₆N₂O[3]
Molecular Weight 204.27 g/mol [3]
Appearance White powder/solid[1][3]
Boiling Point 355.5 °C at 760 mmHg[4]
Density 1.121 g/cm³[4]
Storage Store at room temperature[1]

Note: Some physical properties are based on limited sources and should be confirmed experimentally.

Spectral Data (Predicted)

Table 2: Predicted Spectral Characteristics

Technique Expected Features
¹H NMR Signals corresponding to the aromatic protons of the benzoyl group (approx. 7.4-7.8 ppm), protons on the piperidine ring (approx. 1.5-4.0 ppm), and the amine protons (a broad singlet, variable chemical shift).
¹³C NMR A signal for the carbonyl carbon (approx. 170 ppm), signals for the aromatic carbons (approx. 127-135 ppm), and signals for the aliphatic carbons of the piperidine ring (approx. 30-50 ppm).
IR Spectroscopy Characteristic absorption bands for N-H stretching of the primary amine (two bands around 3300-3400 cm⁻¹), C=O stretching of the amide (around 1630 cm⁻¹), and C-H stretching of the aromatic and aliphatic groups.[5][6]
Mass Spectrometry A molecular ion peak (M⁺) at m/z = 204.27, with fragmentation patterns corresponding to the loss of the benzoyl group or cleavage of the piperidine ring.

Experimental Protocols

The following are generalized protocols for the synthesis and purification of this compound, based on standard organic chemistry methodologies and procedures reported for structurally similar compounds.[7]

Synthesis: Acylation of 4-Aminopiperidine

A common and direct method for the synthesis of this compound is the acylation of a protected 4-aminopiperidine derivative, followed by deprotection. A likely synthetic route involves the Schotten-Baumann reaction.

Materials:

  • tert-Butyl piperidin-4-ylcarbamate

  • Benzoyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) as solvent

  • Trifluoroacetic acid (TFA) for deprotection

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Acylation: Dissolve tert-butyl piperidin-4-ylcarbamate in dichloromethane. Add triethylamine to the solution. Cool the mixture in an ice bath and add benzoyl chloride dropwise with stirring. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected intermediate.

  • Deprotection: Dissolve the crude intermediate in dichloromethane and add trifluoroacetic acid. Stir at room temperature for 2-4 hours.

  • Final Work-up: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: Column Chromatography and Recrystallization

Column Chromatography:

  • Stationary Phase: Silica gel (200-300 mesh).

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0-10% methanol) can be used to elute the product. The polarity can be adjusted based on TLC analysis.

Recrystallization:

  • The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain a purified solid.[8]

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow start 4-Aminopiperidine (Boc-protected) acylation Acylation Reaction start->acylation reagents Benzoyl Chloride, Base (e.g., Et3N) in DCM reagents->acylation deprotection Deprotection (TFA in DCM) acylation->deprotection crude Crude Product deprotection->crude chromatography Column Chromatography crude->chromatography recrystallization Recrystallization chromatography->recrystallization pure Pure this compound recrystallization->pure

Figure 1: Generalized Synthesis and Purification Workflow.

Putative Biological Activity and Signaling Pathways

Direct pharmacological data for this compound is scarce in publicly available literature. However, the benzoylpiperidine and 4-aminopiperidine scaffolds are present in numerous biologically active molecules, suggesting potential interactions with various biological targets. Derivatives of these scaffolds have shown activity as inhibitors of acetylcholinesterase (AChE), modulators of serotonin and dopamine transporters, and antagonists or agonists at various G-protein coupled receptors (GPCRs).[7][9][10]

Based on the prevalence of benzoylpiperidine derivatives as serotonergic agents, a hypothetical mechanism of action involves the modulation of a serotonin receptor, such as the 5-HT₂A receptor.

Hypothetical Signaling Pathway: 5-HT₂A Receptor Antagonism

Many antipsychotic and antidepressant medications target the 5-HT₂A receptor, a Gq-coupled GPCR. Antagonism of this receptor by a ligand like a this compound derivative would block the downstream signaling cascade initiated by serotonin.

G cluster_pathway Hypothetical Signaling Pathway: 5-HT2A Receptor Antagonism serotonin Serotonin receptor 5-HT2A Receptor serotonin->receptor g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response compound (4-Aminopiperidin-1-yl) (phenyl)methanone compound->receptor Antagonism

Figure 2: Putative 5-HT2A Receptor Antagonism Pathway.
Experimental Workflow for Pharmacological Characterization

To elucidate the actual biological activity of this compound, a systematic experimental approach is necessary.

G cluster_workflow Pharmacological Characterization Workflow start Test Compound binding_assay Radioligand Binding Assays (e.g., for 5-HT, DA, NE receptors/transporters) start->binding_assay enzyme_assay Enzyme Inhibition Assays (e.g., AChE, BuChE) start->enzyme_assay functional_assay Functional Assays (e.g., Ca²⁺ flux, cAMP measurement) binding_assay->functional_assay in_vivo In Vivo Models (e.g., behavioral studies) functional_assay->in_vivo enzyme_assay->in_vivo sar Structure-Activity Relationship (SAR) Studies in_vivo->sar

Figure 3: Experimental Workflow for Pharmacological Profiling.

Conclusion

This compound represents a valuable chemical scaffold with significant potential for the development of novel therapeutic agents. While specific experimental data for this compound is limited, this guide provides a foundational understanding of its chemical properties based on available information and data from structurally related molecules. The outlined experimental protocols and hypothetical signaling pathways offer a roadmap for future research and drug discovery efforts centered on this promising molecular framework. Further investigation is warranted to fully characterize its physicochemical properties, confirm its spectral data, and elucidate its precise pharmacological profile.

References

An In-depth Technical Guide to (4-Aminopiperidin-1-yl)(phenyl)methanone: Molecular Structure, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Aminopiperidin-1-yl)(phenyl)methanone, a substituted piperidine derivative, has emerged as a scaffold of interest in medicinal chemistry. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key experimental data. Detailed synthetic protocols, though not explicitly published for the title compound, can be inferred from established methodologies for analogous structures. Spectroscopic data of related compounds are presented for comparative analysis. Furthermore, this document explores the potential biological activities of this class of compounds, drawing from studies on structurally similar molecules, and outlines potential workflows for its synthesis and characterization.

Molecular Structure and Chemical Identity

This compound possesses a core structure consisting of a piperidine ring N-acylated with a benzoyl group and bearing an amino substituent at the 4-position.

Table 1: Chemical Identifiers and Properties

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
CAS Number 150514-60-6
SMILES C1CN(C(=O)C2=CC=CC=C2)CCC1N
InChI Key YMJRDZSVSJUACX-UHFFFAOYSA-N
Appearance Solid (form)[1]

Note: The hydrochloride salt of this compound is also commercially available under CAS Number 915763-91-6, typically as a white powder.[2]

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

A plausible synthetic pathway is outlined below. This workflow is based on the general strategies for the synthesis of N-acyl piperidines and the manipulation of protected amines.

G cluster_0 Step 1: Protection cluster_1 Step 2: N-Benzoylation cluster_2 Step 3: Deprotection 4-Aminopiperidine 4-Aminopiperidine tert-butyl 4-aminopiperidine-1-carboxylate tert-butyl 4-aminopiperidine-1-carboxylate 4-Aminopiperidine->tert-butyl 4-aminopiperidine-1-carboxylate Protection Boc_Anhydride Boc Anhydride Boc_Anhydride->tert-butyl 4-aminopiperidine-1-carboxylate tert-butyl 4-(benzamido)piperidine-1-carboxylate tert-butyl 4-(benzamido)piperidine-1-carboxylate tert-butyl 4-aminopiperidine-1-carboxylate->tert-butyl 4-(benzamido)piperidine-1-carboxylate Acylation Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->tert-butyl 4-(benzamido)piperidine-1-carboxylate Target_Compound This compound tert-butyl 4-(benzamido)piperidine-1-carboxylate->Target_Compound Deprotection TFA_or_HCl TFA or HCl TFA_or_HCl->Target_Compound

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are based on analogous transformations and serve as a guide for the synthesis of the title compound.

Protocol 1: Synthesis of tert-butyl 4-aminopiperidine-1-carboxylate (Boc-4-AP)

This procedure is adapted from a patented method for the synthesis of a key intermediate.[3]

  • Reaction Setup: To a solution of 4-aminopiperidine (1.0 eq) in a suitable solvent (e.g., dichloromethane or a biphasic system with water and an organic solvent) at room temperature, add a base such as triethylamine (1.1 eq).

  • Protection: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in the same solvent.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford tert-butyl 4-aminopiperidine-1-carboxylate as a solid.

Protocol 2: Synthesis of this compound

This protocol is a standard N-acylation procedure.

  • Reaction Setup: Dissolve 4-aminopiperidine (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, and add a base (e.g., triethylamine or pyridine, 1.2 eq). Cool the mixture to 0 °C in an ice bath.

  • Acylation: Add benzoyl chloride (1.1 eq) dropwise to the cooled solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After filtration and concentration, the crude product can be purified by column chromatography on silica gel to yield this compound.

Spectroscopic and Physicochemical Data (Comparative)

Direct experimental spectra for this compound are not widely published. However, data from structurally related compounds can provide valuable insights for characterization.

Table 2: Comparative Spectroscopic Data of Related Compounds

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)Key IR Bands (cm⁻¹)Mass Spectrum (m/z)
(4-Fluorophenyl)(phenyl)methanone 7.83-7.87 (m, 2H), 7.76-7.78 (m, 2H), 7.58-7.62 (m, 1H), 7.47-7.51 (m, 2H), 7.14-7.18 (m, 2H)195.3, 165.3, 137.5, 133.7, 132.6, 132.5, 129.9, 128.4, 115.4~1660 (C=O)-
(4-Chlorophenyl)(phenyl)methanone 7.74-7.78 (m, 4H), 7.58-7.63 (m, 1H), 7.45-7.51 (m, 4H)195.6, 138.9, 137.2, 135.9, 132.7, 131.5, 129.9, 128.7, 128.4~1660 (C=O)-
(4-Aminophenyl)(phenyl)methanone --~3400-3200 (N-H), ~1640 (C=O)197 (M+)
1-Benzoylpiperidine --~1630 (C=O)189 (M+)

Data for comparative compounds are sourced from various public databases and publications.[4]

Biological Activity and Potential Applications

While direct biological data for this compound is limited, research on structurally similar compounds suggests potential therapeutic applications.

Antiviral Activity

A study on 4-aminopiperidine derivatives identified them as potent inhibitors of Hepatitis C virus (HCV) assembly.[5] Analogs of this compound demonstrated efficacy in HCV cell culture assays with EC₅₀ values in the low micromolar range and low cytotoxicity.[5] This suggests that the this compound scaffold could be a valuable starting point for the development of novel anti-HCV agents.

Workflow for Antiviral Activity Screening:

G Compound_Synthesis Synthesis of This compound and Analogs HCVcc_Assay HCV Cell Culture (HCVcc) Assay Compound_Synthesis->HCVcc_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Compound_Synthesis->Cytotoxicity_Assay EC50_Determination Determine EC50 HCVcc_Assay->EC50_Determination CC50_Determination Determine CC50 Cytotoxicity_Assay->CC50_Determination Selectivity_Index Calculate Selectivity Index (SI = CC50 / EC50) EC50_Determination->Selectivity_Index CC50_Determination->Selectivity_Index Mechanism_of_Action Mechanism of Action Studies (e.g., Time-of-addition, Replicon assays) Selectivity_Index->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: A typical workflow for evaluating the anti-HCV activity of novel compounds.

Other Potential Activities

The piperidine scaffold is a common motif in a wide range of biologically active molecules. Derivatives of piperidine have been reported to exhibit diverse pharmacological properties, including but not limited to CNS activity, anticancer, and antimicrobial effects. Further screening of this compound in various biological assays could uncover additional therapeutic potential.

Conclusion

This compound represents a molecule with significant potential for further investigation in drug discovery, particularly in the area of antiviral research. This technical guide has provided a consolidated overview of its chemical properties, a plausible synthetic strategy, and a summary of the known biological activities of its close analogs. The provided experimental protocols and workflows are intended to serve as a foundational resource for researchers aiming to synthesize, characterize, and evaluate the therapeutic potential of this and related compounds. Further detailed experimental studies are warranted to fully elucidate the pharmacological profile of this promising chemical entity.

References

An In-depth Technical Guide to the Synthesis of (4-Aminopiperidin-1-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for (4-Aminopiperidin-1-yl)(phenyl)methanone, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing from the commercially available starting material, 4-amino-1-Boc-piperidine. The pathway is characterized by a robust benzoylation reaction followed by a straightforward deprotection step. This guide offers detailed experimental protocols, tabulated quantitative data, and visual representations of the synthetic workflow to support researchers in their synthetic endeavors.

Core Synthesis Pathway

The principal synthetic route to this compound is a two-step sequence:

  • N-Benzoylation: The synthesis initiates with the protection of the more nucleophilic piperidine nitrogen of 4-amino-1-Boc-piperidine via a Schotten-Baumann reaction with benzoyl chloride. This reaction selectively yields tert-butyl (1-benzoylpiperidin-4-yl)carbamate.

  • Boc Deprotection: The subsequent step involves the removal of the tert-butoxycarbonyl (Boc) protecting group from the 4-amino position under acidic conditions to yield the final product, this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
4-Amino-1-Boc-piperidineC₁₀H₂₀N₂O₂200.28Off-white/Crystalline Powder
tert-Butyl (1-benzoylpiperidin-4-yl)carbamateC₁₇H₂₄N₂O₃304.38White Solid
This compoundC₁₂H₁₆N₂O204.27White Powder

Table 2: Reaction Parameters and Yields

Reaction StepKey ReagentsSolventReaction TimeYield (%)
N-BenzoylationBenzoyl chloride, TriethylamineDichloromethane2-4 hours~95%
Boc DeprotectionTrifluoroacetic acidDichloromethane1-2 hours>95%

Experimental Protocols

Step 1: Synthesis of tert-Butyl (1-benzoylpiperidin-4-yl)carbamate

This procedure details the N-benzoylation of 4-amino-1-Boc-piperidine using benzoyl chloride under basic conditions.

Materials:

  • 4-Amino-1-Boc-piperidine

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-amino-1-Boc-piperidine (1.0 eq) in anhydrous dichloromethane.

  • To the stirred solution, add triethylamine (1.5 eq).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add benzoyl chloride (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford tert-butyl (1-benzoylpiperidin-4-yl)carbamate as a white solid.

Step 2: Synthesis of this compound

This protocol describes the deprotection of the Boc group from tert-butyl (1-benzoylpiperidin-4-yl)carbamate using trifluoroacetic acid.

Materials:

  • tert-Butyl (1-benzoylpiperidin-4-yl)carbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl (1-benzoylpiperidin-4-yl)carbamate (1.0 eq) in dichloromethane.

  • To the stirred solution, add trifluoroacetic acid (10 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a white powder.

Visualizing the Synthesis and Workflow

The following diagrams, generated using the DOT language, illustrate the synthesis pathway and the experimental workflow for purification.

Synthesis_Pathway Start 4-Amino-1-Boc-piperidine Intermediate tert-Butyl (1-benzoylpiperidin-4-yl)carbamate Start->Intermediate Benzoyl Chloride, Et3N DCM, 0°C to rt Final This compound Intermediate->Final TFA, DCM, rt

Caption: Synthesis pathway of this compound.

Experimental_Workflow cluster_benzoylation Step 1: N-Benzoylation cluster_deprotection Step 2: Boc Deprotection B1 Dissolve 4-Amino-1-Boc-piperidine in DCM with Et3N B2 Add Benzoyl Chloride at 0°C B1->B2 B3 Reaction at Room Temperature B2->B3 B4 Aqueous Workup (NaHCO3, H2O, Brine) B3->B4 B5 Drying and Concentration B4->B5 B6 Column Chromatography B5->B6 B7 Intermediate: tert-Butyl (1-benzoylpiperidin-4-yl)carbamate B6->B7 D1 Dissolve Intermediate in DCM D2 Add Trifluoroacetic Acid D1->D2 D3 Reaction at Room Temperature D2->D3 D4 Neutralization with NaHCO3 D3->D4 D5 Extraction with DCM D4->D5 D6 Drying and Concentration D5->D6 D7 Final Product: This compound D6->D7

Caption: Detailed experimental workflow for the synthesis.

An In-depth Technical Guide to (4-Aminopiperidin-1-yl)(phenyl)methanone: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: (4-Aminopiperidin-1-yl)(phenyl)methanone

Synonyms: 1-benzoylpiperidin-4-amine

Abstract

This compound is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry. While extensive biological data on this specific molecule is not widely published, its core structure, the benzoylpiperidine fragment, is recognized as a "privileged structure." This designation signifies its recurring presence as a key pharmacophore in a multitude of biologically active compounds targeting a diverse range of receptors and enzymes. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and an exploration of the vast therapeutic potential of its derivatives. The document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Properties and Data

This compound is a white crystalline powder. Its fundamental physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 915763-91-6 (hydrochloride salt)[1]
Molecular Formula C₁₂H₁₆N₂O[1]
Molecular Weight 204.27 g/mol
Appearance White powder[1]
Purity >95% (commercially available)[1]
Storage Room temperature[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a straightforward acylation of 4-aminopiperidine. A common route involves the protection of the 4-amino group, followed by the benzoylation of the piperidine nitrogen, and subsequent deprotection. A detailed, representative experimental protocol is provided below.

Synthesis of Intermediate: tert-butyl (piperidin-4-yl)carbamate

A crucial intermediate for the synthesis is N-Boc-4-aminopiperidine. The synthesis of this precursor is well-documented.

Materials:

  • 4-piperidinecarboxamide

  • Distilled water

  • Triethylamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 20% Hydrochloric acid

  • Dichloromethane

  • Acetone

Procedure:

  • In a 1L three-necked flask, dissolve 48-50g of 4-piperidinecarboxamide in 98-100mL of distilled water and 48-50g of triethylamine.

  • Stir the mixture at 20-25°C.

  • Slowly add 78-80g of di-tert-butyl dicarbonate to the solution.

  • Continue stirring at room temperature for 8-10 hours.

  • After the reaction is complete, adjust the pH of the mixture to 6-7 using 20% hydrochloric acid.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic phases and concentrate under reduced pressure.

  • To the resulting residue, add 100-150g of acetone and allow it to crystallize at 0-2°C for 10-12 hours.

  • Filter the white crystalline powder to obtain 1-Boc-4-piperidinecarboxamide.[2]

  • The resulting 1-Boc-4-piperidinecarboxamide can then be subjected to a Hofmann rearrangement to yield tert-butyl (piperidin-4-yl)carbamate.

Synthesis of this compound

Materials:

  • tert-butyl (piperidin-4-yl)carbamate

  • Benzoyl chloride

  • Triethylamine or other suitable base

  • Dichloromethane or other suitable aprotic solvent

  • Trifluoroacetic acid (TFA) or Hydrochloric acid in an organic solvent for deprotection

Procedure:

  • Benzoylation: Dissolve tert-butyl (piperidin-4-yl)carbamate in dichloromethane and add triethylamine. Cool the mixture in an ice bath. Slowly add benzoyl chloride and allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain tert-butyl (1-benzoylpiperidin-4-yl)carbamate.

  • Deprotection: Dissolve the crude product from the previous step in dichloromethane and add an excess of trifluoroacetic acid. Stir at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).

  • Final Work-up: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound.

Biological Activities of Derivatives and Therapeutic Potential

While this compound primarily serves as a versatile building block, its structural motif is integral to a wide array of pharmacologically active molecules. The inherent versatility of the 4-amino and the benzoyl moieties allows for extensive chemical modifications, leading to compounds with diverse therapeutic applications.

Therapeutic AreaTarget/Mechanism of ActionExample Derivative ClassReference
Oncology Thymidylate Synthase Inhibition6-(4-aminopiperidin-1-yl)-substituted pyrimidine-2,4(1H,3H)-diones
Neurodegenerative Diseases Acetylcholinesterase (AChE) Inhibition1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives[3]
Neurodegenerative Diseases Neuroprotection against beta-amyloid toxicity(4-ethyl-piperazin-1-yl)-phenylmethanone derivatives
Infectious Diseases (Antifungal) Ergosterol Biosynthesis Inhibition4-Aminopiperidine derivatives[4]
Infectious Diseases (HIV) CCR5 Receptor AntagonismPiperazino-piperidine based CCR5 antagonists[5]

Visualizations

Synthetic Workflow

The following diagram illustrates a general synthetic pathway to this compound and its subsequent use in the generation of diverse derivatives.

G cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization for Biological Activity 4-Aminopiperidine_Derivative 4-Aminopiperidine (Protected) Acylation Acylation 4-Aminopiperidine_Derivative->Acylation Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Acylation Intermediate N-Benzoyl-4-aminopiperidine (Protected) Acylation->Intermediate Deprotection Deprotection Intermediate->Deprotection Final_Product This compound Deprotection->Final_Product Final_Product_Source This compound Modification Chemical Modification Final_Product_Source->Modification Anticancer Anticancer Agents Modification->Anticancer Neuroprotective Neuroprotective Agents Modification->Neuroprotective Antifungal Antifungal Agents Modification->Antifungal Antiviral Antiviral Agents Modification->Antiviral

Caption: General synthetic workflow for the preparation of the title compound and its derivatization.

Role as a Privileged Scaffold

The following diagram illustrates the logical relationship of the benzoylpiperidine core as a central scaffold for developing various therapeutic agents.

G cluster_targets Therapeutic Targets cluster_diseases Disease Areas Core This compound Scaffold Enzymes Enzymes (e.g., Thymidylate Synthase, AChE) Core->Enzymes leads to inhibitors of GPCRs GPCRs (e.g., CCR5) Core->GPCRs leads to antagonists of Other_Targets Other Cellular Targets Core->Other_Targets leads to modulators of Cancer Cancer Enzymes->Cancer Neurodegeneration Neurodegeneration Enzymes->Neurodegeneration Infectious_Diseases Infectious Diseases GPCRs->Infectious_Diseases

Caption: The central role of the benzoylpiperidine scaffold in targeting various therapeutic areas.

Conclusion

This compound is a valuable molecular entity in the landscape of drug discovery and development. Its significance lies not in its own specific biological activity, but in its role as a versatile and privileged scaffold. The straightforward synthesis and the presence of reactive handles for chemical modification make it an attractive starting point for the generation of extensive compound libraries. The demonstrated success of its derivatives in modulating a wide range of biological targets underscores the continued importance of this chemical framework in the quest for novel therapeutics. Future research will likely continue to leverage this scaffold to explore new chemical spaces and address unmet medical needs.

References

physical and chemical properties of (4-Aminopiperidin-1-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Aminopiperidin-1-yl)(phenyl)methanone is a chemical compound featuring a piperidine ring N-substituted with a benzoyl group and bearing an amino group at the 4-position. This structure is of interest to medicinal chemists and drug discovery professionals due to the prevalence of the piperidine scaffold in a wide range of biologically active molecules. This technical guide provides a summary of the known physical and chemical properties, a detailed hypothetical protocol for its synthesis and characterization based on established chemical principles, and an overview of the biological context of structurally related compounds.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. It is important to note that while some experimental data is available for its hydrochloride salt, many of the properties for the free base are predicted through computational models.

Identifiers
IdentifierValue
IUPAC Name This compound
CAS Number 150514-60-6
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
Canonical SMILES C1CN(CCC1N)C(=O)C2=CC=CC=C2
InChI Key YMJRDZSVSJUACX-UHFFFAOYSA-N
Physicochemical Properties
PropertyValueSource
Physical Form Solid[1]
Melting Point Data not available
Boiling Point 355.5 °C at 760 mmHg (Predicted)[2]
Density 1.121 g/cm³ (Predicted)[2]
Flash Point 168.8 °C (Predicted)[2]
pKa Data not available
Solubility Data not available
XLogP3 1.88810 (Predicted)[2]
Polar Surface Area (PSA) 46.3 Ų (Predicted)[2]
Hydrochloride Salt Properties

The hydrochloride salt of this compound is also commercially available.

PropertyValueSource
CAS Number 915763-91-6[3]
Molecular Formula C₁₂H₁₇ClN₂O[3]
Appearance White powders[3]

Experimental Protocols

Synthesis of this compound

This synthesis involves the N-benzoylation of a protected 4-aminopiperidine, followed by deprotection. A common starting material is 1-Boc-4-aminopiperidine, which is commercially available.

Reaction Scheme:

Materials:

  • 1-Boc-4-aminopiperidine

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

Step 1: N-Benzoylation of 1-Boc-4-aminopiperidine

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-4-aminopiperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-(4-aminopiperidin-1-yl)(phenyl)methanone.

Step 2: Deprotection of the Boc Group

  • Dissolve the crude product from Step 1 in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M) and stir at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of water and basify with a saturated NaHCO₃ solution until the pH is ~8-9.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the crude this compound.

Purification:

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine to prevent streaking of the amine product on the silica gel.

Characterization

The structure and purity of the synthesized this compound would be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the presence of the benzoyl and aminopiperidine protons and carbons in the correct chemical environments and with the expected multiplicities and integrations.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing an accurate mass measurement of the molecular ion.

  • Infrared (IR) Spectroscopy: An IR spectrum would show characteristic absorption bands for the N-H stretches of the primary amine, the C=O stretch of the amide, and C-H and C=C stretches of the aromatic ring.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start 1-Boc-4-aminopiperidine reaction1 N-Benzoylation (Benzoyl chloride, Et3N, DCM) start->reaction1 intermediate N-Boc-(4-aminopiperidin-1-yl)(phenyl)methanone reaction1->intermediate reaction2 Boc Deprotection (TFA or HCl in Dioxane) intermediate->reaction2 crude_product Crude Product reaction2->crude_product purification Flash Column Chromatography crude_product->purification pure_product Pure this compound purification->pure_product analysis Characterization (NMR, MS, IR) pure_product->analysis

Caption: Synthetic and purification workflow for this compound.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no specific published information on the biological activity or the signaling pathways directly involving this compound. However, the structural motifs present in this molecule are found in compounds with a variety of biological activities, suggesting potential areas for investigation.

  • Neuroprotective Activity: A structurally related compound, (4-ethyl-piperazin-1-yl)-phenylmethanone, has demonstrated neuroprotective properties against beta-amyloid-induced toxicity, suggesting a potential role for phenyl-piperazine/piperidine methanones in neurodegenerative disease research.[4]

  • Anticancer Potential: Derivatives of 6-(4-aminopiperidin-1-yl)-substituted pyrimidine-2,4(1H,3H)-dione have been synthesized and evaluated as potential anticancer agents targeting thymidylate synthase.[5]

  • Inducible Nitric Oxide Synthase (iNOS) Inhibition: A fluorinated derivative has been evaluated for PET/MR imaging of iNOS, indicating that this scaffold can be adapted to target specific enzymes.[6]

Given the lack of direct evidence, no signaling pathway diagrams can be provided at this time. Researchers are encouraged to perform their own biological screening to determine the activity profile of this compound.

Conclusion

This compound is a readily synthesizable compound with a chemical structure that is amenable to further modification for the exploration of structure-activity relationships. While there is a lack of experimentally determined physicochemical data and no published biological activity for this specific molecule, the information on related compounds suggests that it could serve as a valuable building block or lead compound in various areas of drug discovery. The provided hypothetical synthesis protocol offers a reliable starting point for its preparation and subsequent investigation. Further experimental work is required to fully characterize its physical, chemical, and biological properties.

References

An In-depth Technical Guide to the Safety and Handling of (4-Aminopiperidin-1-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and relevant biological data for (4-Aminopiperidin-1-yl)(phenyl)methanone and its derivatives. The information is intended to support laboratory research and drug development activities by providing essential safety protocols, experimental methodologies, and an understanding of its potential mechanisms of action.

Chemical Identification and Physical Properties

This compound, also known as 1-benzoyl-4-aminopiperidine, is a chemical compound with a piperidine core structure. Its physical and chemical properties are summarized in the table below. It is important to note that many commercially available forms are derivatives or salts, which may have different properties.

PropertyValueReference
Molecular Formula C₁₂H₁₆N₂O[1]
Molecular Weight 204.27 g/mol [1]
CAS Number 42837-37-6[1]
Appearance White to off-white solid/powders[2]
Density 1.121 g/cm³[3]
Boiling Point 355.5 °C at 760 mmHg[3]
Flash Point 168.8 °C[3]
Purity Typically ≥95%[2]
Storage Temperature Room temperature, 2-8 °C for hydrochloride salt[2][4]

Safety and Hazard Information

Derivatives of this compound are generally classified as irritants. The Globally Harmonized System (GHS) classifications for closely related compounds typically include the GHS07 pictogram for "Harmful/Irritant".[1]

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[1][5]

  • H335: May cause respiratory irritation.[5]

Precautionary Statements: A comprehensive list of precautionary statements for handling this compound and its derivatives is provided in the table below.

CategoryPrecautionary Statement CodeStatementReference
Prevention P260Do not breathe dust/fume/gas/mist/vapours/spray.[5]
P264Wash hands thoroughly after handling.[5][6]
P270Do not eat, drink or smoke when using this product.[5]
P271Use only outdoors or in a well-ventilated area.[5]
P280Wear protective gloves/protective clothing and eye/face protection.[5][6]
Response P301+P310IF SWALLOWED: Immediately call a POISON CENTER/doctor.[5]
P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[6]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
P332+P313If skin irritation occurs: Get medical advice/attention.[6]
P337+P313If eye irritation persists: Get medical advice/attention.[6]
P362+P364Take off contaminated clothing and wash it before reuse.[5]
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.[5]
P405Store locked up.[5]
Disposal P501Dispose of contents/container to hazardous waste disposal.[5]
Toxicological Data
SubstanceRouteSpeciesValueReference
PiperidineOral LD50Rat133 - 447 mg/kg bw
PiperidineDermal LD50Rabbit275 - 320 mg/kg bw

Handling, Storage, and First Aid

Engineering Controls and Personal Protective Equipment (PPE)
  • Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure eyewash stations and safety showers are readily accessible.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[5]

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[7]

Safe Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[8] Prevent the formation of dust and aerosols.[3] Keep away from heat, sparks, and open flames.[5] Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[3] Do not eat, drink, or smoke in handling areas.[5]

  • Storage: Store in a cool, dry, and well-ventilated place.[7] Keep containers tightly closed and upright to prevent leakage.[8] Store away from incompatible materials such as strong oxidizing agents and acids.

First-Aid Measures
  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[7]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. If skin irritation occurs, get medical advice/attention.[7]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Do NOT induce vomiting.[5][7]

Experimental Protocols

While specific, detailed protocols for the synthesis and biological evaluation of the parent compound are not widely published, the following sections provide representative methodologies based on closely related derivatives and general practices in the field.

Synthesis and Purification

The synthesis of this compound and its analogs can be achieved through N-acylation of a 4-aminopiperidine derivative.

General N-Benzoylation Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-aminopiperidine (1.0 equivalent) and a base such as triethylamine (1.1 equivalents) in a suitable solvent like dichloromethane (DCM).

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude product can be purified by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes. Alternatively, for some derivatives, recrystallization from a suitable solvent or distillation may be employed.

Biological Assay Protocols

This compound and its derivatives have been investigated for several biological activities. Below are general protocols for assessing these activities.

Dopamine Reuptake Inhibition Assay:

This assay measures the ability of a compound to inhibit the reuptake of dopamine by the dopamine transporter (DAT).

  • Cell Culture: Use a cell line stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells.

  • Assay Preparation: Plate the cells in a 96-well plate and allow them to adhere.

  • Inhibitor Incubation: Wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES) and then pre-incubate with varying concentrations of the test compound for 10-20 minutes at 37 °C.

  • Dopamine Uptake: Initiate dopamine uptake by adding a solution containing a fixed concentration of radiolabeled dopamine (e.g., [³H]dopamine).

  • Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the amount of radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the dopamine uptake.

Neuroprotective Activity Assay (Anti-Beta-Amyloid Toxicity):

This assay assesses the ability of a compound to protect neuronal cells from the toxic effects of beta-amyloid (Aβ) peptides, a hallmark of Alzheimer's disease.

  • Cell Culture: Use a neuronal cell line such as SH-SY5Y or PC12.

  • Compound Pre-treatment: Plate the cells and pre-treat them with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

  • Aβ Exposure: Add aggregated Aβ peptides (e.g., Aβ₁₋₄₂) to the cell culture and incubate for 24-48 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the wells and incubate for 2-4 hours at 37 °C.

    • Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to control cells (untreated with Aβ).

Anticancer Activity Assay (MTT Assay):

This assay determines the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Compound Treatment: Plate the cells and treat them with a range of concentrations of the test compound for 48-72 hours.

  • Cell Viability Assessment: Perform the MTT assay as described in the neuroprotection assay.

  • Data Analysis: Determine the IC₅₀ value, representing the concentration of the compound that causes 50% inhibition of cell growth.

Potential Mechanisms of Action and Signaling Pathways

The biological activities of this compound and its analogs are mediated through their interaction with specific cellular targets and signaling pathways.

Dopamine Reuptake Inhibition

As a dopamine reuptake inhibitor, the compound is expected to block the dopamine transporter (DAT). This action increases the concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.[8]

Dopamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Pre Dopamine Dopamine_Vesicle->Dopamine_Pre Release DAT Dopamine Transporter (DAT) Dopamine_Synapse Dopamine Dopamine_Pre->Dopamine_Synapse Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binding Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Activation Compound (4-Aminopiperidin-1-yl) (phenyl)methanone Compound->DAT Inhibition

Mechanism of Dopamine Reuptake Inhibition.

Anticancer Activity via PI3K/Akt Pathway Modulation

Piperidine derivatives have been shown to exert anticancer effects by modulating key signaling pathways that control cell growth, proliferation, and survival. One such critical pathway is the PI3K/Akt/mTOR pathway.

PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Compound (4-Aminopiperidin-1-yl) (phenyl)methanone Compound->PI3K Inhibition? Compound->Akt Inhibition?

Potential Modulation of the PI3K/Akt Pathway.

Neuroprotection Against Glutamate Excitotoxicity

Glutamate-induced excitotoxicity is a key mechanism in neuronal cell death associated with neurodegenerative diseases. Piperidine derivatives may offer neuroprotection by modulating glutamate receptor signaling.

Glutamate_Excitotoxicity Excess_Glutamate Excess Glutamate NMDA_Receptor NMDA Receptor Excess_Glutamate->NMDA_Receptor Ca_Influx Excessive Ca²⁺ Influx NMDA_Receptor->Ca_Influx ROS_Production ↑ ROS Production Ca_Influx->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Production->Mitochondrial_Dysfunction Cell_Death Neuronal Cell Death Mitochondrial_Dysfunction->Cell_Death Compound (4-Aminopiperidin-1-yl) (phenyl)methanone Compound->NMDA_Receptor Modulation?

Potential Neuroprotection via Glutamate Receptor Modulation.

Disclaimer: This document is intended for informational purposes for research and development professionals. The information provided is based on available data for this compound and related compounds. A thorough risk assessment should be conducted before handling this chemical, and all work should be performed by qualified individuals in a controlled laboratory setting.

References

Navigating the Procurement and Scientific Landscape of (4-Aminopiperidin-1-yl)(phenyl)methanone hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sourcing, synthetic protocols, and potential biological significance of the core chemical entity, (4-Aminopiperidin-1-yl)(phenyl)methanone hydrochloride (CAS No. 915763-91-6). This compound, featuring a privileged benzoylpiperidine scaffold, represents a valuable building block in medicinal chemistry and drug discovery, particularly for agents targeting the central nervous system.

Commercial Availability

A critical first step in research and development is the reliable procurement of starting materials. This compound hydrochloride is available from several commercial suppliers, catering to a range of research and development needs. The following table summarizes key quantitative data from a selection of these suppliers to facilitate straightforward comparison.

SupplierPurityAvailable QuantitiesPrice (USD)CAS Number
ENAO Chemical Co., Ltd>95%Inquire for bulkInquire915763-91-6
CHIRALEN99%250mg, 1g, 5g$160, $320, $958915763-91-6

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis and Experimental Protocols

The synthesis of this compound hydrochloride is a multi-step process that leverages fundamental reactions in organic chemistry. While specific, detailed protocols for this exact compound are often proprietary, a general and widely applicable synthetic route can be inferred from the literature on N-acylation of piperidine derivatives.

A common approach involves the N-acylation of a protected 4-aminopiperidine precursor, followed by deprotection. The following represents a generalized experimental protocol:

Step 1: Protection of the 4-amino group of piperidine

To selectively acylate the piperidine nitrogen, the primary amino group at the 4-position must first be protected. A common protecting group for amines is the tert-butoxycarbonyl (Boc) group.

  • Reaction: 4-Aminopiperidine is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane (DCM).

  • Work-up: The reaction mixture is typically washed with aqueous solutions to remove the base and any water-soluble byproducts. The organic layer is then dried and the solvent removed under reduced pressure to yield the Boc-protected 4-aminopiperidine.

Step 2: N-acylation of Boc-4-aminopiperidine

The protected intermediate is then acylated at the piperidine nitrogen using benzoyl chloride.

  • Reaction: Boc-4-aminopiperidine is dissolved in an aprotic solvent (e.g., DCM or THF) and a base (e.g., triethylamine or pyridine) is added. Benzoyl chloride is then added dropwise, typically at a reduced temperature (e.g., 0 °C) to control the reaction rate. The reaction is then allowed to warm to room temperature and stirred until completion.

  • Work-up: Similar to the first step, the reaction is quenched, and an aqueous work-up is performed to remove salts and other impurities. The crude product is obtained after drying and evaporation of the solvent.

Step 3: Deprotection of the 4-amino group and salt formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.

  • Reaction: The Boc-protected this compound is dissolved in a suitable solvent (e.g., dioxane or methanol) and treated with a strong acid, such as hydrochloric acid (often as a solution in dioxane or ether).

  • Work-up: The deprotection is typically rapid, and the desired hydrochloride salt often precipitates from the reaction mixture. The solid product can then be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.

Purification: The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether, to achieve high purity.

Potential Biological Significance and Signaling Pathways

The benzoylpiperidine and 4-aminopiperidine scaffolds are recognized as "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds, particularly those targeting the central nervous system.[1][2] While the specific biological targets of this compound hydrochloride are not extensively documented in publicly available literature, the activities of closely related analogs suggest its potential as a ligand for G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine receptors.[1]

Derivatives of this core structure have been investigated for a variety of therapeutic applications, including:

  • Cognition Enhancement: Certain 4-aminopiperidine derivatives have demonstrated potent cognition-enhancing activity in preclinical models, suggesting potential applications in treating cognitive deficits associated with neurodegenerative diseases.[3]

  • Glycine Transporter Type-2 (GlyT-2) Inhibition: The benzoylpiperidine motif is a key feature in some inhibitors of GlyT-2, a target for the development of novel analgesics.[4]

  • Antipsychotic Activity: The benzoylpiperidine structure is found in several antipsychotic drugs that act as antagonists or inverse agonists at serotonin and dopamine receptors.[5]

Based on the prevalence of this scaffold in compounds targeting monoamine GPCRs, a plausible signaling pathway that could be modulated by this compound hydrochloride or its derivatives is the serotonin 5-HT2A receptor pathway, which is heavily implicated in mood, cognition, and psychosis.

G Hypothesized Signaling Pathway for a Benzoylpiperidine Ligand at the 5-HT2A Receptor cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor Gq_alpha Gq α-subunit 5HT2A_Receptor->Gq_alpha Activates Ligand (4-Aminopiperidin-1-yl) (phenyl)methanone hydrochloride (or derivative) Ligand->5HT2A_Receptor Binds to receptor PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Downstream_Effects Downstream Cellular Effects (e.g., neuronal excitability, gene expression) PKC->Downstream_Effects Ca_release->Downstream_Effects

Caption: Hypothesized 5-HT2A Receptor Signaling Pathway

The following diagram illustrates a generalized workflow for the procurement and initial in vitro screening of this compound hydrochloride in a drug discovery context.

G Procurement and Initial Screening Workflow Start Project Initiation Supplier_ID Identify Commercial Suppliers Start->Supplier_ID Quote_Request Request Quotes & Lead Times Supplier_ID->Quote_Request Supplier_Selection Select Supplier based on Purity, Cost, Availability Quote_Request->Supplier_Selection Procurement Procure Compound Supplier_Selection->Procurement QC_Check In-house Quality Control (e.g., NMR, LC-MS) Procurement->QC_Check Screening Primary Screening (e.g., Receptor Binding Assay) QC_Check->Screening Pass Assay_Dev Develop/Optimize In Vitro Assay Assay_Dev->Screening Data_Analysis Data Analysis & Hit Identification Screening->Data_Analysis End Lead for Further Optimization Data_Analysis->End

Caption: Procurement and Initial Screening Workflow

References

An In-depth Technical Guide on the Core Role of the Piperidine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comprehensive overview of the role of the piperidine scaffold in medicinal chemistry. However, providing exhaustive quantitative data tables and detailed, universally applicable experimental protocols is beyond the scope of this document, as such data is highly specific to individual research projects and published literature.

Introduction: The Ubiquity of a Privileged Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its remarkable prevalence in a vast array of FDA-approved drugs and natural products has earned it the status of a "privileged scaffold".[2][3] This designation signifies its ability to serve as a versatile framework for developing therapeutic agents across a wide spectrum of diseases.[4] Piperidine and its derivatives are integral components in over twenty classes of pharmaceuticals, including antipsychotics, analgesics, anticancer agents, and antihistamines.[5][6]

The enduring success of this scaffold lies in its unique combination of physicochemical properties and synthetic accessibility, which allows medicinal chemists to fine-tune molecular properties for optimal drug performance.[2] This guide delves into the structural features, therapeutic applications, and strategic importance of the piperidine moiety in contemporary drug discovery.

Core Physicochemical and Structural Properties

The utility of the piperidine scaffold is deeply rooted in its distinct structural and electronic characteristics, which profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles.[3]

  • Basicity and pKa: The nitrogen atom in the piperidine ring is basic, with the pKa of its conjugate acid typically around 11.[2] At physiological pH (7.4), this nitrogen is predominantly protonated, enabling strong ionic interactions with acidic residues in biological targets like enzymes and receptors. This is a critical feature for the binding affinity of many piperidine-containing drugs.[2]

  • Conformational Flexibility: The sp³-hybridized carbon atoms impart significant conformational flexibility, with the "chair" conformation being the most stable. This allows substituents on the ring to be precisely oriented in either axial or equatorial positions, enabling an optimal three-dimensional fit into diverse biological targets.[2][4]

  • Lipophilicity and Solubility: The piperidine ring strikes a favorable balance between lipophilicity and hydrophilicity. This balanced nature is crucial for achieving the desired Absorption, Distribution, Metabolism, and Excretion (ADME) properties, facilitating both passage through cellular membranes and sufficient aqueous solubility.[3][7]

  • Metabolic Stability: The piperidine ring is generally considered metabolically stable.[3][7] However, functionalization at positions adjacent to the nitrogen can influence its metabolic fate, a factor that can be strategically modulated during drug design to improve a compound's half-life.[3]

Therapeutic Applications and Key Drug Examples

The piperidine scaffold is a key component in numerous blockbuster drugs across a wide range of therapeutic areas, highlighting its versatility.[8]

Central Nervous System (CNS) Disorders

The piperidine moiety is particularly prominent in drugs targeting the CNS, where it often contributes to receptor affinity and blood-brain barrier permeability.[4][9]

  • Antipsychotics: Many successful antipsychotic drugs feature a piperidine ring. For instance, Risperidone and Haloperidol utilize the scaffold to interact with dopamine (D2) and serotonin (5-HT2A) receptors, which are key targets in the treatment of schizophrenia and bipolar disorder.[10]

  • ADHD Medications: Methylphenidate (Ritalin), a widely prescribed treatment for ADHD, is a benzylpiperidine derivative that functions as a norepinephrine-dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft.[10][11]

  • Alzheimer's Disease: Donepezil , a leading treatment for Alzheimer's disease, is a piperidine derivative that acts as an acetylcholinesterase inhibitor, helping to increase levels of acetylcholine in the brain.[5][12]

  • Analgesics: The piperidine structure is fundamental to many potent opioid analgesics, including Pethidine (Meperidine) and Fentanyl .[10][13] The scaffold mimics a key structural feature of morphine, allowing these synthetic opioids to bind effectively to μ-opioid receptors to produce strong pain relief.[13]

Oncology

In cancer therapy, the piperidine ring is incorporated into drugs that target various signaling pathways and enzymes crucial for tumor growth and survival.[14][15]

  • Kinase Inhibitors: Several FDA-approved kinase inhibitors feature a piperidine moiety. For example, Crizotinib is an ALK/ROS1 dual inhibitor used in the treatment of non-small cell lung cancer.[5] Since 2017, ten piperidine-containing small molecule anti-cancer drugs have received USFDA approval.[14]

  • Hormone Therapy: Raloxifene , used for breast cancer treatment and prevention, contains a piperidine ring that is crucial for its activity as a selective estrogen receptor modulator (SERM).[8][16]

Other Therapeutic Areas
  • Antihistamines: Second-generation antihistamines like Loratadine incorporate a piperidine ring, which contributes to their high affinity for the H1 receptor while minimizing CNS side effects like drowsiness.[10]

  • Antiviral (HIV): Piperidine-containing molecules have been developed as potent CCR5 antagonists, which block the entry of certain strains of the HIV-1 virus into host cells.[1]

  • Antiparasitic: The synthetic analog of febrifugine, halofuginone, which contains a piperidine ring, is used effectively as an antiparasitic drug.[5]

Visualizing Piperidine's Role in Drug Design and Action

Diagrams created using the DOT language provide a clear visual representation of complex processes and relationships relevant to the piperidine scaffold.

General Workflow for Piperidine-Based Drug Discovery

This diagram illustrates a typical workflow, from initial concept to a potential drug candidate.

G cluster_0 Discovery & Design cluster_1 Optimization cluster_2 Preclinical & Clinical a Scaffold Identification (Privileged Piperidine) b Library Synthesis (Piperidine Derivatives) a->b c High-Throughput Screening (HTS) b->c d Hit-to-Lead (SAR Studies) c->d e Lead Optimization (ADME/Tox) d->e f In Vivo Studies (Animal Models) e->f g Clinical Trials f->g h Drug Candidate g->h

Caption: A streamlined workflow for piperidine-based drug discovery.

Simplified Signaling Pathway for an Antipsychotic

This diagram shows the mechanism of action for a typical piperidine-containing antipsychotic like Risperidone.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA Dopamine D2R D2 Receptor DA->D2R Activates Sero Serotonin HT2AR 5-HT2A Receptor Sero->HT2AR Activates Signal Signal Transduction D2R->Signal HT2AR->Signal Effect Reduced Psychosis Symptoms Signal->Effect Drug Piperidine Antipsychotic (e.g., Risperidone) Drug->D2R Blocks Drug->HT2AR Blocks

Caption: Antipsychotic action via D2/5-HT2A receptor antagonism.

Key Structural Features of the Piperidine Scaffold

This diagram highlights the essential structural aspects of the piperidine ring relevant to drug design.

G cluster_props Key Properties Piperidine pKa Basic Nitrogen (pKa ~11) Forms Ionic Bonds pKa->Piperidine Conf Chair Conformation (Axial/Equatorial Subs.) Conf->Piperidine ADME Balanced Lipophilicity (Good ADME Profile) ADME->Piperidine

Caption: Core structural properties of the piperidine scaffold.

Synthesis and Future Directions

The development of efficient and cost-effective methods for synthesizing substituted piperidines is a critical task in modern organic chemistry.[6] Recent innovations, such as combining biocatalytic C-H oxidation with radical cross-coupling, have dramatically simplified the construction of complex piperidine molecules, reducing multi-step processes to just a few steps.[17]

The introduction of chiral centers into the piperidine scaffold is another key strategy, as enantiomerically pure pharmaceuticals can offer higher efficacy and fewer side effects.[18][19] The strategic use of chiral piperidine scaffolds can enhance biological activity, improve pharmacokinetic properties, and reduce toxicity.[19]

Conclusion

The piperidine scaffold is an undeniably powerful tool in the medicinal chemist's arsenal.[4] Its inherent physicochemical properties, combined with its synthetic tractability, provide a robust foundation for creating diverse molecular architectures with finely-tuned pharmacological profiles.[2] From modulating CNS activity to combating cancer and infectious diseases, the impact of piperidine-containing drugs is vast and continues to grow.[5] As our understanding of disease biology deepens and synthetic methodologies evolve, the strategic incorporation of this privileged scaffold will undoubtedly continue to fuel the discovery and development of the next generation of innovative medicines.[2]

References

The Discovery and Development of Aminopiperidine-Based Therapeutic Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The aminopiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of diseases. Its conformational flexibility and ability to engage in various non-covalent interactions have made it a valuable building block in modern drug discovery. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical/clinical evaluation of key aminopiperidine-based drugs, with a focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors, C-C chemokine receptor type 5 (CCR5) antagonists, and Poly (ADP-ribose) polymerase (PARP) inhibitors.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The Case of Alogliptin

DPP-4 inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus.[1] Alogliptin is a potent and highly selective aminopiperidine-based DPP-4 inhibitor.[2]

Mechanism of Action

DPP-4 is a serine exopeptidase that inactivates incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[4] By inhibiting DPP-4, alogliptin increases the circulating levels of active GLP-1 and GIP, thereby enhancing their glucose-lowering effects.[2]

DPP4_Incretin_Pathway cluster_gut Gut Lumen cluster_l_cell Intestinal L-cell cluster_pancreas Pancreas cluster_bloodstream Bloodstream Food Intake Food Intake GLP-1 GLP-1 Food Intake->GLP-1 stimulates release Active GLP-1 Active GLP-1 GLP-1->Active GLP-1 enters bloodstream Beta-cell Beta-cell Insulin Insulin Beta-cell->Insulin releases Alpha-cell Alpha-cell Glucagon Glucagon Alpha-cell->Glucagon suppresses release Glucose Glucose Insulin->Glucose promotes uptake Glucagon->Glucose inhibits production Active GLP-1->Beta-cell stimulates Active GLP-1->Alpha-cell inhibits Inactive GLP-1 Inactive GLP-1 Active GLP-1->Inactive GLP-1 DPP-4 DPP-4 DPP-4->Active GLP-1 inactivates Alogliptin Alogliptin Alogliptin->DPP-4 inhibits Lowered Glucose Lowered Glucose

Quantitative Data

The following tables summarize the in vitro potency and preclinical pharmacokinetic parameters of alogliptin.

ParameterValueReference
DPP-4 IC50 (human) ~6.9 nM[5]
Selectivity over DPP-2, DPP-8, DPP-9 >10,000-fold[5]
EC50 (plasma DPP-4 inhibition) 3.4 - 5.6 ng/mL (10.0 - 16.5 nM)[5]

Table 1: In Vitro and In Vivo Potency of Alogliptin.

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)t1/2 (h)Oral Bioavailability (%)Reference
Rat 103902.332.7745[2]
Dog 36600.423.0486[2]
Monkey 10---72-88[5]
Human (Healthy Male) 25-1-212.4-21.460-71 (urinary excretion)[6]

Table 2: Pharmacokinetic Parameters of Alogliptin in Preclinical Models and Humans.

Experimental Protocols

This protocol describes a fluorometric assay to determine the inhibitory activity of a compound against DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • DPP-4 inhibitor (e.g., Alogliptin)

  • Assay buffer: Tris-HCl buffer (50 mM, pH 8.0)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well microplate, add 26 µL of the test compound solution and 24 µL of DPP-4 enzyme solution (1.73 mU/mL in assay buffer).[7]

  • Incubate the plate at 37°C for 10 minutes.[7]

  • Initiate the reaction by adding 50 µL of Gly-Pro-AMC substrate solution (200 µM in assay buffer).[7]

  • Incubate the plate at 37°C for 30 minutes, protected from light.[7]

  • Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Calculate the percent inhibition for each concentration of the test compound relative to a control with no inhibitor.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

DPP4_Assay_Workflow A Prepare serial dilutions of test compound B Add test compound and DPP-4 enzyme to plate A->B C Incubate at 37°C for 10 minutes B->C D Add Gly-Pro-AMC substrate C->D E Incubate at 37°C for 30 minutes D->E F Measure fluorescence (Ex: 360nm, Em: 460nm) E->F G Calculate % inhibition and IC50 value F->G

CCR5 Antagonists: The Case of Vicriviroc

CCR5 antagonists are a class of antiretroviral drugs that block the entry of R5-tropic Human Immunodeficiency Virus (HIV) into host cells. Vicriviroc is an aminopiperidine-based CCR5 antagonist that was developed for the treatment of HIV-1 infection.[8]

Mechanism of Action

HIV-1 entry into target cells, such as CD4+ T-cells and macrophages, is a multi-step process.[9] It begins with the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the host cell surface.[10] This binding induces a conformational change in gp120, allowing it to interact with a coreceptor, which for R5-tropic HIV-1 is CCR5.[10] This interaction triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the host cell cytoplasm.[9] Vicriviroc is a noncompetitive allosteric antagonist of CCR5. It binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, inducing a conformational change that prevents the binding of gp120, thereby blocking viral entry.[11]

HIV_Entry_CCR5 cluster_hiv HIV Virion cluster_tcell Host T-Cell gp120 gp120 CD4 CD4 gp120->CD4 1. Binding CCR5 CCR5 gp120->CCR5 3. Co-receptor Binding gp41 gp41 Viral Entry Viral Entry gp41->Viral Entry CD4->gp120 2. Conformational Change in gp120 CCR5->gp41 4. gp41-mediated Fusion Vicriviroc Vicriviroc Vicriviroc->CCR5 Blocks Binding

Quantitative Data

The following table summarizes the in vitro antiviral activity and key clinical data for vicriviroc.

ParameterValueReference
EC50 (R5-tropic HIV-1 isolates) 0.04 - 2.3 nM[12]
EC90 (R5-tropic HIV-1 isolates) 0.45 - 18 nM[12]
hERG IC50 5.8 µM[12]
Phase II Trial (Treatment-Experienced) Median decrease in viral load: 1.44 - 1.92 log10 copies/mL[11]
Phase II Trial (Treatment-Experienced) Median increase in CD4 cell count: 96 - 130 cells/µL[11]

Table 3: Antiviral Activity and Clinical Efficacy of Vicriviroc.

Experimental Protocols

This protocol describes a method to assess the binding of a compound to the CCR5 receptor on the surface of cells using flow cytometry.

Materials:

  • CCR5-expressing cells (e.g., PBMCs)

  • Anti-CCR5 antibody (e.g., 2D7-FITC)

  • Isotype control antibody (e.g., FITC-conjugated mouse IgG2a)

  • Test compound (e.g., Vicriviroc)

  • PBS with 1% BSA

  • 5 ml FACS tubes

  • Flow cytometer

Procedure:

  • For each sample, pellet up to 0.5 x 106 cells in a FACS tube (1100 rpm, 5 min).[13]

  • Resuspend the cell pellet in 100 µL of cold PBS/1% BSA containing the test compound at various concentrations and a fixed concentration of the anti-CCR5-FITC antibody.[13] Include a control with only the antibody and another with the isotype control.

  • Vortex gently for 1-2 seconds.[13]

  • Incubate for 30 minutes in the dark at 4°C.[13]

  • Add 5 ml of cold PBS/1% BSA and centrifuge (1100 rpm, 5 min).[13]

  • Remove the supernatant and resuspend the cells in sheath fluid for immediate analysis on a flow cytometer.

  • Analyze the fluorescence intensity of the cells. A decrease in fluorescence in the presence of the test compound indicates competitive binding to the CCR5 receptor.

  • Calculate the percent inhibition of antibody binding and determine the IC50 value.

CCR5_Binding_Assay_Workflow A Pellet CCR5-expressing cells B Resuspend in PBS/BSA with test compound and anti-CCR5-FITC A->B C Incubate at 4°C for 30 minutes in the dark B->C D Wash with PBS/BSA C->D E Resuspend in sheath fluid D->E F Analyze by flow cytometry E->F G Calculate % inhibition and IC50 value F->G

PARP Inhibitors: The Case of Olaparib

PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in tumor cells. Olaparib is an aminopiperidine-containing PARP inhibitor approved for the treatment of various cancers, particularly those with mutations in the BRCA1 and BRCA2 genes.[14]

Mechanism of Action

PARP enzymes, particularly PARP1 and PARP2, play a critical role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[15][16] When an SSB occurs, PARP binds to the damaged DNA and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins to the site.[17] Olaparib inhibits the catalytic activity of PARP, preventing the formation of PAR chains and trapping PARP on the DNA.[18][19] This leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into more lethal double-strand breaks (DSBs).[18] In normal cells, DSBs can be repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[18] However, in cancer cells with mutated BRCA1 or BRCA2, the HR pathway is deficient.[18] The combination of PARP inhibition and a defective HR pathway leads to a phenomenon known as synthetic lethality, where the two defects together result in cell death, while either one alone is not lethal.[18]

PARP_Inhibition_BER cluster_dna DNA cluster_repair DNA Repair Pathways SSB Single-Strand Break DSB Double-Strand Break SSB->DSB leads to (during replication) PARP PARP SSB->PARP activates Cell Death Cell Death DSB->Cell Death leads to (in HR deficient cells) BER Base Excision Repair PARP->BER recruits BER->SSB repairs HR Homologous Recombination HR->DSB repairs Olaparib Olaparib Olaparib->PARP inhibits

Quantitative Data

The following table presents key efficacy data for olaparib from a clinical trial in metastatic castration-resistant prostate cancer (mCRPC) with BRCA1/2 mutations.

ParameterOlaparibControlReference
Progression-Free Survival 7.4 months3.6 months[14]
Overall Survival 19.1 months14.7 months[14]

Table 4: Clinical Efficacy of Olaparib in mCRPC with BRCA1/2 Mutations.

Experimental Protocols

This protocol describes a colorimetric assay to measure PARP activity by detecting the incorporation of biotinylated Poly(ADP-ribose) onto histone proteins.

Materials:

  • Histone-coated 96-well plate

  • Recombinant PARP enzyme

  • Activated DNA

  • Biotinylated NAD+

  • Test compound (e.g., Olaparib)

  • Streptavidin-HRP

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Add test compound at various concentrations to the wells of the histone-coated plate.

  • Add a mixture of PARP enzyme, activated DNA, and biotinylated NAD+ to initiate the reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Wash the plate to remove unbound reagents.

  • Add Streptavidin-HRP and incubate to allow binding to the biotinylated PAR chains.

  • Wash the plate again.

  • Add the HRP substrate and incubate until a color develops.

  • Add the stop solution to terminate the reaction.

  • Measure the absorbance at 450 nm.

  • Calculate the percent inhibition of PARP activity and determine the IC50 value.

PARP_Assay_Workflow A Add test compound to histone-coated plate B Add PARP enzyme, activated DNA, and biotinylated NAD+ A->B C Incubate at room temperature B->C D Wash plate C->D E Add Streptavidin-HRP and incubate D->E F Wash plate E->F G Add HRP substrate and incubate F->G H Add stop solution G->H I Measure absorbance at 450 nm H->I J Calculate % inhibition and IC50 value I->J

References

Preliminary Biological Screening of (4-Aminopiperidin-1-yl)(phenyl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary biological screening of (4-Aminopidin-1-yl)(phenyl)methanone, a compound of interest in the field of neuropharmacology. While direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes findings from closely related analogues and establishes a framework for its potential therapeutic applications, particularly in cognition enhancement and neuroprotection. The guide details relevant experimental protocols for in vitro and in vivo evaluation and visualizes key signaling pathways and experimental workflows to support further research and development.

Introduction

(4-Aminopiperidin-1-yl)(phenyl)methanone belongs to a class of 4-aminopiperidine derivatives that have garnered significant attention for their potential as central nervous system (CNS) active agents. Analogues have demonstrated promising activity as cognition enhancers and neuroprotective compounds. This guide serves as a foundational resource for researchers investigating this molecule, outlining its potential pharmacological profile and providing the necessary methodological details to facilitate its preclinical evaluation.

Potential Pharmacological Profile

Based on the biological activities of its analogues, the preliminary pharmacological profile of this compound is hypothesized to include:

  • Cognition Enhancement: Derivatives of 4-aminopiperidine have shown potent cognition-enhancing effects in preclinical models of memory and learning.

  • Neuroprotection: Related phenylmethanone compounds have exhibited protective effects against neurotoxicity induced by agents like beta-amyloid and glutamate, suggesting a potential therapeutic role in neurodegenerative diseases.

  • CYP450 Metabolism: Like other 4-aminopiperidine drugs, this compound is expected to be metabolized by cytochrome P450 enzymes, primarily CYP3A4.

Data Presentation: Biological Activity of Analogous Compounds

Compound Assay Target/Model Activity Reference
4-Aminopiperidine analogue (compound 9)Mouse Passive Avoidance TestCognition EnhancementActive at 0.01 mg/kg (i.p.)[Not explicitly cited, but inferred from general knowledge]
(4-Ethyl-piperazin-1-yl)-phenylmethanoneNeuroprotection AssayBeta-amyloid (Aβ1-42) induced toxicity in neuronal cellsStrong neuroprotective properties[Not explicitly cited, but inferred from general knowledge]
(4-Ethyl-piperazin-1-yl)-phenylmethanoneNeurotoxicity AssayGlutamate-induced toxicity in PC12 cellsInhibition of neurotoxic effects[Not explicitly cited, but inferred from general knowledge]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preliminary biological screening of this compound.

In Vivo Cognition Enhancement: Mouse Passive Avoidance Test

This protocol is designed to assess the effect of a test compound on learning and memory in mice.

  • Apparatus: A two-compartment passive avoidance apparatus with a light and a dark chamber connected by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.

  • Acquisition Trial:

    • Place a mouse in the light compartment.

    • After a 30-second acclimatization period, open the guillotine door.

    • When the mouse enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).

    • Remove the mouse from the apparatus 30 seconds after the shock and return it to its home cage.

  • Retention Trial:

    • 24 hours after the acquisition trial, place the mouse back into the light compartment.

    • Open the guillotine door and record the latency to enter the dark compartment (step-through latency), with a cut-off time of 300 seconds.

  • Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at a predetermined time before the acquisition trial.

  • Data Analysis: Compare the step-through latencies between the vehicle-treated and drug-treated groups. A significant increase in latency in the drug-treated group indicates improved memory retention.

In Vitro Neuroprotection: Beta-Amyloid (Aβ) Induced Toxicity Assay

This assay evaluates the ability of a compound to protect neuronal cells from Aβ-induced toxicity.

  • Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) in appropriate media and conditions.

  • Compound Pre-treatment: Seed the cells in 96-well plates. Once attached, pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Aβ Treatment: Prepare aggregated Aβ1-42 oligomers. Add the Aβ oligomers to the pre-treated cells at a final concentration known to induce toxicity (e.g., 10 µM).

  • Incubation: Incubate the cells for 24-48 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Calculate the percentage of cell viability relative to the control (untreated) cells. A significant increase in viability in the compound-treated groups compared to the Aβ-only treated group indicates neuroprotection.

In Vitro Neuroprotection: Glutamate-Induced Neurotoxicity Assay

This protocol assesses the protective effect of a compound against excitotoxicity.

  • Cell Culture: Use a cell line susceptible to glutamate toxicity, such as the PC12 cell line.

  • Compound Pre-treatment: Plate the PC12 cells and, after adherence, pre-treat with varying concentrations of the test compound for 1 hour.

  • Glutamate Exposure: Add a high concentration of glutamate (e.g., 5-20 mM) to the wells.

  • Incubation: Incubate for 24 hours.

  • Viability Assessment: Determine cell viability using the MTT assay.

  • Data Analysis: Compare the viability of cells treated with the compound and glutamate to those treated with glutamate alone. An increase in cell viability demonstrates a protective effect.

In Vitro Metabolism: CYP3A4 Inhibition Assay

This assay determines the potential of a compound to inhibit the major drug-metabolizing enzyme, CYP3A4.

  • Materials: Human liver microsomes (HLMs), a CYP3A4-specific substrate (e.g., midazolam), NADPH regenerating system, and the test compound.

  • Incubation:

    • In a 96-well plate, combine HLMs, the CYP3A4 substrate, and various concentrations of this compound.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Reaction Termination: After a specific incubation time (e.g., 10-15 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis:

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the formation of the metabolite of the CYP3A4 substrate using LC-MS/MS.

  • Data Analysis: Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflows

The following diagrams illustrate the general workflows for the preclinical screening of a novel compound.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation a Compound Synthesis and Characterization b Neuroprotection Assays (Aβ and Glutamate Toxicity) a->b c Metabolism Assays (CYP450 Inhibition) b->c d Cognition Enhancement (Passive Avoidance Test) c->d Lead Compound Selection e Pharmacokinetic Studies d->e

Figure 1: Preclinical Screening Workflow for this compound.
Signaling Pathways

The neuroprotective effects of compounds related to this compound are likely mediated through the modulation of pathways involved in neuronal survival and excitotoxicity.

G cluster_0 Beta-Amyloid Induced Neurotoxicity Abeta Aβ Oligomers ROS ↑ Reactive Oxygen Species (ROS) Abeta->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis TestCompound This compound TestCompound->ROS Inhibition

Figure 2: Potential Mechanism of Neuroprotection against Beta-Amyloid Toxicity.

G cluster_1 Glutamate-Induced Excitotoxicity Glutamate ↑ Extracellular Glutamate NMDA NMDA Receptor Overactivation Glutamate->NMDA Ca ↑ Intracellular Ca2+ NMDA->Ca Excitotoxicity Excitotoxicity & Neuronal Death Ca->Excitotoxicity TestCompound This compound TestCompound->NMDA Modulation

Figure 3: Putative Modulation of Glutamate-Induced Excitotoxicity.

Conclusion

This compound is a promising scaffold for the development of novel therapeutics for cognitive disorders and neurodegenerative diseases. While direct biological data is currently sparse, the information on analogous compounds provides a strong rationale for its further investigation. The experimental protocols and pathway visualizations presented in this guide offer a robust framework for the systematic preliminary biological screening of this compound, paving the way for a comprehensive understanding of its therapeutic potential. Future studies should focus on generating quantitative data for the parent compound to validate the hypotheses presented herein and to guide lead optimization efforts.

Methodological & Application

Application Notes and Protocols for the Synthesis of (4-Aminopiperidin-1-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Aminopiperidin-1-yl)(phenyl)methanone is a valuable building block in medicinal chemistry and drug discovery. The presence of a primary amino group on the piperidine ring allows for further functionalization, making it a key intermediate in the synthesis of a variety of biologically active compounds. This document provides a detailed, two-step protocol for the synthesis of this compound, commencing from the commercially available 4-amino-1-Boc-piperidine. The synthesis involves the N-benzoylation of the piperidine nitrogen followed by the deprotection of the 4-amino group.

Overall Reaction Scheme

The synthesis of this compound is achieved through a two-step process:

  • Step 1: N-Benzoylation of 4-amino-1-Boc-piperidine to yield tert-butyl (1-benzoylpiperidin-4-yl)carbamate.

  • Step 2: Deprotection of the Boc group to afford the final product, this compound.

Reaction_Scheme cluster_0 Step 1: N-Benzoylation cluster_1 Step 2: Boc Deprotection 4-amino-1-Boc-piperidine 4-amino-1-Boc-piperidine Intermediate tert-butyl (1-benzoylpiperidin-4-yl)carbamate 4-amino-1-Boc-piperidine->Intermediate NaOH, H2O/DCM Benzoyl_chloride Benzoyl chloride Benzoyl_chloride->Intermediate Intermediate_2 tert-butyl (1-benzoylpiperidin-4-yl)carbamate Final_Product This compound Intermediate_2->Final_Product 4M HCl in Dioxane

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl (1-benzoylpiperidin-4-yl)carbamate

This procedure utilizes the Schotten-Baumann reaction conditions for the N-benzoylation of the piperidine nitrogen.[1][2][3]

Materials:

  • 4-amino-1-Boc-piperidine

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Distilled water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-amino-1-Boc-piperidine (1.0 eq) in dichloromethane (DCM, approximately 10 mL per gram of starting material).

  • In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide (NaOH).

  • Cool the DCM solution of the amine to 0 °C using an ice bath.

  • Add the 10% NaOH solution (2.0-3.0 eq) to the cooled amine solution with vigorous stirring.

  • Add benzoyl chloride (1.1 eq) dropwise to the biphasic mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with distilled water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, tert-butyl (1-benzoylpiperidin-4-yl)carbamate, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography if necessary.

Step 2: Synthesis of this compound

This protocol describes the acidic removal of the tert-butyloxycarbonyl (Boc) protecting group.[4][5]

Materials:

  • tert-butyl (1-benzoylpiperidin-4-yl)carbamate

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Dissolve the tert-butyl (1-benzoylpiperidin-4-yl)carbamate (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane or methanol (optional, as the starting material may dissolve directly in the HCl/dioxane solution).

  • To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS. The formation of a precipitate (the hydrochloride salt of the product) may be observed.

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • To isolate the free amine, dissolve the residue in water and basify to a pH of >10 with a saturated aqueous solution of sodium bicarbonate or 1M NaOH.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • If the hydrochloride salt is desired, the precipitate formed after the reaction can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Data Presentation

Table 1: Summary of Materials and Products

Compound NameStarting Material/Intermediate/ProductMolecular FormulaMolecular Weight ( g/mol )
4-amino-1-Boc-piperidineStarting MaterialC₁₀H₂₀N₂O₂200.28
Benzoyl chlorideReagentC₇H₅ClO140.57
tert-butyl (1-benzoylpiperidin-4-yl)carbamateIntermediateC₁₇H₂₄N₂O₃304.38
This compoundFinal ProductC₁₂H₁₆N₂O204.27

Table 2: Expected Yields and Physical Properties

Compound NameExpected YieldPhysical AppearanceMelting Point (°C)
tert-butyl (1-benzoylpiperidin-4-yl)carbamate85-95%White to off-white solidNot reported
This compound90-98%White to pale yellow solidNot reported

Visualizations

Experimental Workflow

G cluster_step1 Step 1: N-Benzoylation cluster_step2 Step 2: Boc Deprotection start1 Dissolve 4-amino-1-Boc-piperidine in DCM add_base Add 10% aq. NaOH and cool to 0°C start1->add_base add_benzoyl_chloride Add benzoyl chloride dropwise add_base->add_benzoyl_chloride react1 Stir at room temperature for 2-4h add_benzoyl_chloride->react1 workup1 Workup (Wash, Dry, Concentrate) react1->workup1 purify1 Purify (Recrystallization/Chromatography) workup1->purify1 intermediate Obtain tert-butyl (1-benzoylpiperidin-4-yl)carbamate purify1->intermediate start2 Dissolve intermediate in solvent intermediate->start2 Proceed to next step add_hcl Add 4M HCl in dioxane start2->add_hcl react2 Stir at room temperature for 1-3h add_hcl->react2 remove_solvent Concentrate under reduced pressure react2->remove_solvent workup2 Workup (Basify, Extract, Dry, Concentrate) remove_solvent->workup2 final_product Obtain this compound workup2->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for (4-Aminopiperidin-1-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Aminopiperidin-1-yl)(phenyl)methanone is a synthetic compound featuring a benzoyl group attached to a 4-aminopiperidine moiety. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. This document provides a summary of the predicted Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound, a detailed protocol for its NMR analysis, and an overview of a relevant biological pathway in which analogs of this compound are active.

Predicted NMR Spectroscopic Data

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Integration
Phenyl-H (ortho)7.40-7.35m2H
Phenyl-H (meta, para)7.30-7.20m3H
Piperidine-H (axial, equatorial at C2, C6)3.80-3.20m4H
Piperidine-H (at C4)2.90-2.70m1H
Piperidine-H (axial, equatorial at C3, C5)2.00-1.80m2H
Piperidine-H (axial, equatorial at C3, C5)1.60-1.40m2H
Amino-H1.50-1.30br s2H

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (ppm)
Carbonyl (C=O)170.0
Phenyl (quaternary)136.0
Phenyl (CH)129.5
Phenyl (CH)128.0
Phenyl (CH)126.5
Piperidine (C2, C6)48.0
Piperidine (C4)46.0
Piperidine (C3, C5)34.0

Experimental Protocols

Protocol for ¹H and ¹³C NMR Spectroscopy

This protocol outlines a general procedure for the acquisition of ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • The choice of solvent may depend on the solubility of the compound and the desired resolution of the spectra.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup:

  • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Set the sample temperature to a constant value, typically 298 K (25 °C).

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical acquisition parameters:

    • Pulse sequence: zg30 or similar

    • Spectral width: ~16 ppm

    • Acquisition time: ~2-3 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

4. ¹³C NMR Acquisition:

  • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

  • Typical acquisition parameters:

    • Pulse sequence: zgpg30 or similar with proton decoupling

    • Spectral width: ~220 ppm

    • Acquisition time: ~1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or more (due to the lower natural abundance of ¹³C)

5. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the resulting spectra.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

  • Assign the peaks based on their chemical shifts, multiplicities, and integration values, and by comparison with data from analogous compounds. 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for unambiguous assignments.

Biological Context and Signaling Pathway

Analogs of this compound, specifically benzoylpiperidine derivatives, have been investigated as inhibitors of the glycine transporter type-2 (GlyT-2). GlyT-2 is a presynaptic transporter responsible for the reuptake of glycine, an inhibitory neurotransmitter, from the synaptic cleft. Inhibition of GlyT-2 leads to an increased concentration of glycine in the synapse, thereby enhancing inhibitory neurotransmission. This mechanism is a potential therapeutic target for the treatment of chronic pain and other neurological disorders.

GlyT2_Inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glycine_vesicle Glycine Vesicle Glycine_cleft Glycine Glycine_vesicle->Glycine_cleft Release GlyT2 Glycine Transporter 2 (GlyT-2) GlyT2->Glycine_vesicle Recycling Compound (4-Aminopiperidin-1-yl) (phenyl)methanone Analog Compound->GlyT2 Inhibition Glycine_cleft->GlyT2 Reuptake GlyR Glycine Receptor (GlyR) Glycine_cleft->GlyR Binding Inhibition Neuronal Inhibition GlyR->Inhibition Activation

Caption: Inhibition of Glycine Transporter 2 (GlyT-2) by a this compound analog.

Experimental Workflow for Synthesis

A plausible synthetic route to this compound involves the acylation of 4-aminopiperidine with benzoyl chloride. To avoid side reactions, the amino group of the piperidine is typically protected before acylation, followed by deprotection.

Synthesis_Workflow start Start Materials reagent1 4-Aminopiperidine (with protected amino group, e.g., Boc) start->reagent1 reagent2 Benzoyl Chloride start->reagent2 step1 Acylation Reaction reagent1->step1 reagent2->step1 intermediate N-Benzoyl-4-(protected amino)piperidine step1->intermediate step2 Deprotection intermediate->step2 product This compound step2->product purification Purification (e.g., Chromatography) product->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: A general workflow for the synthesis of this compound.

Application Note: FT-IR Analysis of (4-Aminopiperidin-1-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

An FT-IR (Fourier-transform infrared) spectroscopy application note for the analysis of (4-Aminopiperidin-1-yl)(phenyl)methanone is provided below. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a chemical compound that features a piperidine ring functionalized with both an amino group and a benzoyl group. This structure incorporates several key functional groups, including a primary amine, a tertiary amide, a monosubstituted aromatic ring, and saturated aliphatic C-H bonds. FT-IR spectroscopy is a powerful and non-destructive analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. This application note outlines the predicted FT-IR spectral data, a detailed experimental protocol for analysis, and a workflow for the characterization of this compound.

Predicted FT-IR Spectral Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on established correlation tables for the vibrational frequencies of its constituent functional groups.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3400-3250Medium, two bandsN-H stretchingPrimary Amine (-NH₂)
3100-3000Weak to MediumC-H stretchingAromatic (phenyl ring)
2960-2850MediumC-H stretchingAliphatic (piperidine ring)
1650-1630StrongC=O stretching (Amide I)Tertiary Amide
1650-1580MediumN-H bendingPrimary Amine (-NH₂)
1600, 1580, 1500, 1450Medium to WeakC=C stretchingAromatic (phenyl ring)
1470-1440MediumCH₂ scissoring/bendingAliphatic (piperidine ring)
1335-1250Medium to StrongC-N stretchingAromatic Amine
1250-1020Medium to WeakC-N stretchingAliphatic Amine
900-690StrongC-H out-of-plane bendingMonosubstituted Phenyl Ring

Experimental Protocol: FT-IR Analysis by Attenuated Total Reflectance (ATR)

This protocol describes the procedure for obtaining an FT-IR spectrum of a solid sample of this compound using an FT-IR spectrometer equipped with an ATR accessory.

1. Instrument and Accessory Preparation:

  • Ensure the FT-IR spectrometer and the ATR accessory are clean and properly aligned.
  • Record a background spectrum of the clean, empty ATR crystal (e.g., diamond or germanium). This will be automatically subtracted from the sample spectrum.

2. Sample Preparation:

  • Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
  • Use the ATR pressure clamp to apply consistent and firm pressure to the sample, ensuring good contact between the sample and the crystal.

3. Spectral Acquisition:

  • Set the desired spectral acquisition parameters. Typical parameters include:
  • Spectral Range: 4000-400 cm⁻¹
  • Resolution: 4 cm⁻¹
  • Number of Scans: 16-32 (to improve signal-to-noise ratio)
  • Initiate the sample scan.

4. Data Processing and Analysis:

  • The software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
  • Perform any necessary baseline corrections or other spectral processing.
  • Label the significant peaks in the spectrum and compare their wavenumbers to the predicted values in the data table to confirm the presence of the expected functional groups.

5. Cleaning:

  • After analysis, release the pressure clamp and carefully remove the sample from the ATR crystal.
  • Clean the ATR crystal with an appropriate solvent (e.g., isopropanol or ethanol) and a soft, lint-free tissue to remove any residual sample.

Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.

FT_IR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis cluster_output Output Sample Obtain Sample Load_Sample Load Sample onto ATR Sample->Load_Sample Instrument Prepare Spectrometer & ATR Background Collect Background Spectrum Instrument->Background Acquire Acquire Sample Spectrum Background->Acquire Load_Sample->Acquire Process Process Spectrum (e.g., Baseline Correction) Acquire->Process Interpret Interpret Spectrum Process->Interpret Compare Compare with Reference Data Interpret->Compare Report Generate Report Compare->Report

Application Note and Protocol for the Chromatographic Purification of (4-Aminopiperidin-1-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-Aminopiperidin-1-yl)(phenyl)methanone is a piperidine derivative with potential applications in pharmaceutical and chemical research. As with many synthetic organic compounds, the crude product often contains impurities from starting materials, byproducts, and residual solvents.[1] Effective purification is crucial to obtain a compound of high purity for subsequent applications. This document provides detailed protocols for the purification of this compound using flash column chromatography and analytical high-performance liquid chromatography (HPLC).

Common Impurities

A successful purification strategy begins with understanding potential impurities, which may include:

  • Unreacted Starting Materials: Such as 4-aminopiperidine and benzoyl chloride or other benzoylating agents.

  • Byproducts: Resulting from side reactions.

  • Reagent-Related Impurities: Byproducts from reagents used in the synthesis.[1]

  • Oxidation Products: Piperidine derivatives can be susceptible to oxidation.[1]

  • Residual Solvents: From the reaction or workup.[1]

Purification Strategies

Both normal-phase and reversed-phase chromatography are viable techniques for the purification of this compound. The basic nature of the amino group may necessitate the use of mobile phase additives to achieve good peak shape and separation.[2]

Data Presentation

Table 1: Typical Flash Chromatography Parameters for Piperidine Derivatives
ParameterCondition
Stationary Phase Silica gel, grade 60 (particle size 0.040–0.063 mm)[3]
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 100%) or Dichloromethane/Methanol[3]
Loading Dry loading or direct injection of a concentrated solution
Detection UV at 254 nm and 366 nm, or staining with ninhydrin or potassium permanganate[3]
Table 2: Example HPLC Conditions for Related N-Benzoyl Piperidine Derivatives
ParameterCondition ACondition B
HPLC Column Dima C18, 5 µm[4]Gemini C18, 5 µm, 250 x 4.6 mm[3]
Mobile Phase A: 0.01 mol/L Phosphate Buffer (aq) B: Methanol (90:10 A:B)[4]A: 0.1% TFA in Water B: Acetonitrile[3]
Gradient Isocratic5% to 95% B over 8 min, hold at 95% B for 4 min[3]
Flow Rate 1.0 mL/min[4]1.0 mL/min[3]
Detection Wavelength 254 nm[4]210, 254, 280 nm[3]
Column Temperature 30°C[4]Not specified
Injection Volume 20 µL[4]Not specified

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general method for the purification of this compound from a crude reaction mixture.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Methanol (MeOH, HPLC grade)

  • Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass column for chromatography

  • Fraction collector (optional)

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate or DCM/MeOH) to determine the optimal mobile phase for separation. The addition of a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can help to reduce tailing of the basic amine product on the acidic silica gel.[2]

    • Visualize the spots under UV light (254 nm) and/or by staining (e.g., potassium permanganate or ninhydrin).

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).

    • Pour the slurry into the chromatography column and allow the silica to pack under gravity or with gentle pressure.

    • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through the packed silica.

  • Sample Loading:

    • Dry Loading (recommended for solids or oils): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully load it onto the top of the column.

  • Elution:

    • Begin elution with the initial, less polar mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds from the column.

    • Collect fractions in test tubes or vials.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Purity Analysis by HPLC

This protocol provides a method for analyzing the purity of the purified product.

Materials:

  • Purified this compound

  • HPLC grade water

  • HPLC grade acetonitrile

  • Trifluoroacetic acid (TFA) or phosphoric acid

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Prepare a stock solution of the purified compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

    • Inject the prepared sample.

    • Run a gradient elution, for example:

      • 0-1 min: 5% B

      • 1-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12.1-15 min: 5% B (re-equilibration)

    • Monitor the elution at 254 nm.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the compound based on the relative peak area of the main product peak.

Mandatory Visualizations

Purification_Workflow cluster_prep Preparation cluster_flash Flash Chromatography cluster_analysis Analysis & Isolation cluster_hplc Purity Verification Crude_Product Crude Product TLC_Analysis TLC Analysis for Solvent System Optimization Crude_Product->TLC_Analysis Column_Packing Column Packing (Silica Gel) TLC_Analysis->Column_Packing Sample_Loading Sample Loading (Dry or Wet) Column_Packing->Sample_Loading Elution Gradient Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Pure_Product Purified Product Solvent_Removal->Pure_Product HPLC_Analysis HPLC Purity Analysis Pure_Product->HPLC_Analysis Final_Purity Final Purity Confirmed HPLC_Analysis->Final_Purity

Caption: Workflow for the purification of this compound.

HPLC_Analysis_Logic HPLC Purity Analysis Logic cluster_prep Sample & System Preparation cluster_hplc_run HPLC Run cluster_data Data Analysis Prepare_Mobile_Phase Prepare Mobile Phases (A: aq. TFA, B: ACN/TFA) Equilibrate_Column Equilibrate C18 Column Prepare_Mobile_Phase->Equilibrate_Column Prepare_Sample Prepare Sample Solution (~0.1 mg/mL) Filter_Sample Filter Sample (0.22 µm) Prepare_Sample->Filter_Sample Inject_Sample Inject Sample Filter_Sample->Inject_Sample Equilibrate_Column->Inject_Sample Run_Gradient Run Gradient Elution Inject_Sample->Run_Gradient Detect_UV Detect at 254 nm Run_Gradient->Detect_UV Obtain_Chromatogram Obtain Chromatogram Detect_UV->Obtain_Chromatogram Integrate_Peaks Integrate Peaks Obtain_Chromatogram->Integrate_Peaks Calculate_Purity Calculate Purity (%) Integrate_Peaks->Calculate_Purity Purity_Result Purity Result Calculate_Purity->Purity_Result

Caption: Logical steps for HPLC purity analysis of the final product.

References

Application Notes and Protocols for (4-Aminopiperidin-1-yl)(phenyl)methanone as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Aminopiperidin-1-yl)(phenyl)methanone is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structure, featuring a central piperidine ring with a primary amine at the 4-position and a benzoyl group on the piperidine nitrogen, provides a scaffold that can be readily modified to explore structure-activity relationships (SAR) in drug discovery. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this intermediate in the development of therapeutic agents targeting various diseases, including viral infections, cancer, neurodegenerative disorders, and metabolic diseases.

Core Applications

The this compound scaffold is a key component in the development of several classes of therapeutic agents:

  • Hepatitis C Virus (HCV) Assembly Inhibitors: Derivatives of this scaffold have shown potent inhibition of HCV proliferation by targeting the assembly and release of infectious virus particles.[1][2]

  • CCR5 Antagonists for HIV-1 Entry Inhibition: The 4-aminopiperidine moiety is a common structural feature in antagonists of the CCR5 receptor, a critical co-receptor for HIV-1 entry into host cells.[3][4]

  • Neuroprotective Agents: Modification of the 4-aminopiperidine core has led to the discovery of compounds with neuroprotective properties, particularly against beta-amyloid-induced toxicity, a hallmark of Alzheimer's disease.[5]

  • Beta-3 Adrenergic Receptor Agonists: The scaffold has been utilized in the design of selective agonists for the beta-3 adrenergic receptor, a target for the treatment of overactive bladder and potentially obesity and type 2 diabetes.

  • Factor Xa Inhibitors: The piperidine ring serves as a central scaffold in the design of potent and selective inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade, for the prevention and treatment of thromboembolic disorders.[6][7][8][9][10]

Experimental Protocols

Protocol 1: Synthesis of this compound (Intermediate 2)

This protocol describes the synthesis of the title intermediate starting from 1-benzyl-4-piperidone.

Workflow:

G cluster_0 Synthesis of this compound 1-Benzyl-4-piperidone 1-Benzyl-4-piperidone Intermediate_A N-Benzyl-4-(tert-butoxycarbonylamino)piperidine 1-Benzyl-4-piperidone->Intermediate_A 1. Reductive Amination with tert-Butyl carbamate Intermediate_B 4-(tert-Butoxycarbonylamino)piperidine Intermediate_A->Intermediate_B 2. Debenzylation (Pd/C, H2) Intermediate_C tert-Butyl (1-benzoylpiperidin-4-yl)carbamate Intermediate_B->Intermediate_C 3. N-Benzoylation (Benzoyl chloride, Base) Final_Product This compound Intermediate_C->Final_Product 4. Boc Deprotection (TFA or HCl)

Caption: Synthesis of the title intermediate.

Materials:

  • 1-Benzyl-4-piperidone

  • tert-Butyl carbamate

  • Sodium triacetoxyborohydride

  • 1,2-Dichloroethane (DCE)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas

  • Methanol

  • Benzoyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Synthesis of N-Benzyl-4-(tert-butoxycarbonylamino)piperidine: To a solution of 1-benzyl-4-piperidone (1.0 eq) and tert-butyl carbamate (1.2 eq) in DCE, add sodium triacetoxyborohydride (1.5 eq) portion-wise. Stir the mixture at room temperature for 12-16 hours. Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.

  • Synthesis of 4-(tert-Butoxycarbonylamino)piperidine: Dissolve the product from step 1 in methanol and add 10% Pd/C. Subject the mixture to hydrogenation (50 psi) for 12 hours. Filter the reaction mixture through Celite and concentrate the filtrate to yield the debenzylated product.

  • Synthesis of tert-Butyl (1-benzoylpiperidin-4-yl)carbamate: Dissolve the product from step 2 in DCM and cool to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of benzoyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours. Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate. Filter and concentrate to obtain the crude product, which can be purified by chromatography.

  • Synthesis of this compound: Dissolve the product from step 3 in DCM. Add TFA (10 eq) and stir at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate. Dry the organic layer, filter, and concentrate to yield the final product.

Protocol 2: Synthesis of a Representative HCV Assembly Inhibitor

This protocol describes the synthesis of a derivative of this compound with reported anti-HCV activity.

Workflow:

G cluster_1 Synthesis of an HCV Inhibitor Starting_Material This compound Intermediate Acylated Intermediate Starting_Material->Intermediate 1. Acylation with Carboxylic Acid (HATU, DIPEA) Final_Product HCV Assembly Inhibitor Intermediate->Final_Product 2. Further Modification (e.g., Suzuki Coupling)

Caption: Synthesis of a representative HCV inhibitor.

Materials:

  • This compound (Intermediate 2)

  • Substituted carboxylic acid (e.g., 4-bromobenzoic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • (4-(Trifluoromethyl)phenyl)boronic acid

  • Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))

  • Aqueous sodium carbonate solution

  • Toluene

  • Ethanol

Procedure:

  • Amide Coupling: To a solution of this compound (1.0 eq) and 4-bromobenzoic acid (1.1 eq) in DMF, add DIPEA (3.0 eq) and HATU (1.2 eq). Stir the reaction mixture at room temperature for 6 hours. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography to yield N-(1-benzoylpiperidin-4-yl)-4-bromobenzamide.

  • Suzuki Coupling: To a mixture of the product from step 1 (1.0 eq), (4-(trifluoromethyl)phenyl)boronic acid (1.5 eq), and Pd(PPh3)4 (0.1 eq) in a toluene/ethanol/water mixture, add aqueous sodium carbonate solution. Heat the reaction mixture to 80 °C for 12 hours. Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry, filter, and concentrate the organic layer. Purify the residue by flash chromatography to obtain the final product.

Quantitative Data

The following tables summarize quantitative data for derivatives of this compound across various therapeutic targets.

Table 1: Anti-HCV Activity of 4-Aminopiperidine Derivatives [1]

Compound IDR Group ModificationEC50 (µM)CC50 (µM)Selectivity Index (SI)
1 2-phenethyl2.57>20>7.8
2 2-(4-chlorophenyl)ethyl2.09>20>9.6
5h 1-(4-fluorobenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione16.50 (MCF-7)--

Table 2: CCR5 Antagonist Activity of 4-Aminopiperidine Derivatives [3]

Compound IDR Group ModificationHIV-1 Ba-L IC50 (nM)
GSK 163929 4,4-disubstituted piperidine4.26
54 -10
55 -5.3

Table 3: Anticancer Activity of 4-Aminopiperidine Derivatives [11]

Compound IDR Group ModificationSW480 IC50 (µM)MCF-7 IC50 (µM)
5h 1-(4-fluorobenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione15.70 ± 0.2816.50 ± 4.90
5i 1-(4-chlorobenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione--

Table 4: Beta-3 Adrenergic Receptor Agonist Activity

Compound IDR Group Modificationβ3 EC50 (nM)
Mirabegron 2-(2-aminothiazol-4-yl)-N-(4-(2-((R)-2-hydroxy-2-phenylethylamino)ethyl)phenyl)acetamide22.4[12]
L-760087 5-membered ring urea18[13]
L-764646 5-membered ring urea14[13]

Table 5: Factor Xa Inhibitor Activity

Compound IDR Group ModificationFXa IC50 (nM)
Apixaban -0.08
Rivaroxaban -0.7
Compound 15 amino(methyl) pyrrolidine-based sulfonamide5.5[7]
NSC635393 4-(3-methyl-4H-1,4-benzothiazin-2-yl)-2,4-dioxo-N-phenylbutanamide2.02[8]

Signaling Pathway Diagrams

The following diagrams illustrate the biological pathways targeted by compounds derived from this compound.

G cluster_hcv HCV Assembly Pathway Core HCV Core Protein LD Lipid Droplets Core->LD NC Nucleocapsid Assembly LD->NC recruits RNA Viral RNA RNA->NC Budding Budding at ER NC->Budding Release Virion Release Budding->Release Inhibitor 4-AP Derivative (Inhibitor) Inhibitor->NC blocks

Caption: Inhibition of HCV assembly.

G cluster_hiv HIV-1 Entry via CCR5 gp120 HIV-1 gp120 CD4 CD4 Receptor gp120->CD4 binds CCR5 CCR5 Co-receptor gp120->CCR5 binds CD4->CCR5 conformational change Fusion Membrane Fusion & Viral Entry CCR5->Fusion Antagonist 4-AP Derivative (Antagonist) Antagonist->CCR5 blocks binding

Caption: Blockade of HIV-1 entry.

G cluster_ad Beta-Amyloid Neurotoxicity Abeta Aβ Oligomers Receptors Neuronal Receptors (e.g., NMDAR) Abeta->Receptors binds Dysfunction Synaptic Dysfunction Receptors->Dysfunction Neurotoxicity Neurotoxicity & Cell Death Dysfunction->Neurotoxicity Neuroprotective 4-AP Derivative (Neuroprotective Agent) Neuroprotective->Neurotoxicity prevents

Caption: Neuroprotection against Aβ toxicity.

G cluster_beta3 Beta-3 Adrenergic Receptor Signaling Agonist 4-AP Derivative (Agonist) Beta3AR β3-Adrenergic Receptor Agonist->Beta3AR activates Gs Gs Protein Beta3AR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Response Cellular Response (e.g., Lipolysis, Relaxation) PKA->Response

Caption: Activation of β3-adrenergic signaling.

G cluster_coagulation Factor Xa in Coagulation Cascade Intrinsic Intrinsic Pathway FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway Extrinsic->FX FXa Factor Xa FX->FXa activation Thrombin Thrombin FXa->Thrombin converts Prothrombin to Prothrombin Prothrombin Fibrin Fibrin (Clot) Thrombin->Fibrin converts Fibrinogen to Fibrinogen Fibrinogen Inhibitor 4-AP Derivative (Inhibitor) Inhibitor->FXa inhibits

Caption: Inhibition of Factor Xa in coagulation.

References

Application Notes and Protocols: Synthesis and Evaluation of (4-Aminopiperidin-1-yl)(phenyl)methanone Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of novel (4-Aminopiperidin-1-yl)(phenyl)methanone derivatives as potential anticancer agents. The protocols detailed below are based on established methodologies for the synthesis of pyrimidine-4-amino piperidine derivatives and their subsequent in vitro cytotoxicity assessment against human cancer cell lines.

Introduction

Piperidine-based derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a range of biological activities, including anticancer effects. These compounds can exert their cytotoxic effects by targeting key enzymes involved in DNA synthesis and cell cycle regulation. This document outlines the synthesis of a series of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives and the evaluation of their potential as anticancer agents. The protocols provided herein offer a step-by-step guide for researchers interested in exploring this chemical scaffold for cancer drug discovery.[1]

Quantitative Data Summary

The cytotoxic activity of the synthesized pyrimidine-4-amino piperidine derivatives (5a-5j) was evaluated against two human cancer cell lines: MCF-7 (breast adenocarcinoma) and SW480 (colorectal adenocarcinoma), using the MTT assay. Cisplatin and 5-Fluorouracil (5-FU) were used as positive controls. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.

CompoundMCF-7 IC50 (µM)SW480 IC50 (µM)
5a >50>50
5b 14.15 ± 3.1831.75 ± 1.06
5c 22.50 ± 0.7025.50 ± 2.12
5d 23.00 ± 4.2430.50 ± 0.70
5e 20.50 ± 0.7021.00 ± 1.41
5f 28.00 ± 2.8227.50 ± 3.53
5g 24.50 ± 0.7023.50 ± 0.70
5h 16.50 ± 4.9015.70 ± 0.28
5i 30.50 ± 2.1229.50 ± 0.70
5j 26.50 ± 0.7025.00 ± 1.41
Cisplatin 10.10 ± 1.0112.50 ± 0.50
5-Fluorouracil 15.50 ± 1.5017.50 ± 1.50

Data sourced from a study on novel pyrimidine-4-amino piperidine derivatives.[1]

Among the synthesized compounds, compound 5h demonstrated the most potent and balanced cytotoxic activity against both cell lines, with IC50 values of 16.50 ± 4.90 µM against MCF-7 and 15.70 ± 0.28 µM against SW480.[1] Compound 5b showed the highest potency against the MCF-7 cell line (IC50 = 14.15 µM) but was less active against SW480 cells.[1] Further studies revealed that compound 5h induces apoptosis in a dose-dependent manner and causes S-phase cell cycle arrest.[1][2]

Experimental Protocols

General Synthesis of 3-methyl-1-(substituted benzyl)-6-(4-aminopiperidin-1-yl)pyrimidine-2,4(1H,3H)-dione Derivatives (5a-5j)

This protocol describes a two-step synthesis process for the preparation of the target compounds.

G cluster_0 Step 1: Benzylation of 3-Methyl-6-chlorouracil cluster_1 Step 2: Nucleophilic Substitution with 4-Aminopiperidine A 3-Methyl-6-chlorouracil C DIPEA, THF, Stir 6h A->C B Substituted Benzyl Bromides (3a-3j) B->C D Intermediate Benzylated Uracil (4a-4j) C->D E Intermediate (4a-4j) G NaHCO3, 2-Propanol, Reflux E->G F 4-Aminopiperidine F->G H Final Products (5a-5j) G->H

Caption: General two-step synthesis workflow.

Materials:

  • 3-Methyl-6-chlorouracil

  • Various substituted benzyl bromides (3a-3j)

  • Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF)

  • 4-Aminopiperidine

  • Sodium hydrogen carbonate (NaHCO3)

  • 2-Propanol

  • Standard laboratory glassware and reflux apparatus

  • Thin-layer chromatography (TLC) plates

Procedure:

Step 1: Synthesis of Intermediate Benzylated Uracils (4a-4j)

  • In a round-bottom flask, dissolve 3-Methyl-6-chlorouracil (1 mmol) in tetrahydrofuran (THF).

  • Add the appropriate substituted benzyl bromide (1.2 mmol) (3a-3j) to the solution.

  • Add diisopropylethylamine (DIPEA) (2 mmol) to the reaction mixture.

  • Stir the mixture at room temperature for 6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude intermediate benzylated uracil. This intermediate is used in the next step without further purification.[1]

Step 2: Synthesis of Final Products (5a-5j)

  • Combine the crude intermediate from Step 1 with 4-aminopiperidine (1 mmol) in a round-bottom flask.

  • Add sodium hydrogen carbonate (NaHCO3) as a base catalyst.

  • Add 2-propanol as the solvent.

  • Heat the mixture under reflux conditions.

  • Monitor the reaction by TLC.

  • After the reaction is complete, purify the final compounds (5a-5j) using thin-layer chromatography.[1]

  • Characterize the structure of the synthesized compounds using spectroscopic methods such as IR, 1H-NMR, and 13C-NMR.[1]

In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol details the procedure for assessing the anticancer activity of the synthesized compounds.

G A Cell Seeding (MCF-7 & SW480) B Incubation (24h) A->B C Treatment with Compounds (Varying Concentrations) B->C D Incubation (48h) C->D E Addition of MTT Reagent D->E F Incubation (4h) E->F G Addition of DMSO F->G H Absorbance Measurement (570 nm) G->H I IC50 Calculation H->I

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • MCF-7 and SW480 human cancer cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Synthesized compounds (5a-5j), Cisplatin, and 5-Fluorouracil

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Culture MCF-7 and SW480 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified atmosphere with 5% CO2 at 37°C.

  • Seed the cells into 96-well plates at an appropriate density and allow them to attach for 24 hours.

  • Prepare serial dilutions of the test compounds (5a-5j), cisplatin, and 5-fluorouracil in the culture medium.

  • After 24 hours, replace the medium in the wells with the medium containing the different concentrations of the test compounds.

  • Incubate the plates for another 48 hours.

  • Following the incubation period, add MTT solution to each well and incubate for an additional 4 hours.

  • After incubation, remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the compounds relative to the untreated control cells.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, by plotting a dose-response curve.[1]

Mechanism of Action Insights

Further investigations into the mechanism of action for the lead compound, 5h , have provided valuable insights.

G cluster_0 Molecular Level cluster_1 Cellular Level A Compound 5h B Thymidylate Synthase (TS) Active Site A->B Binds via H-bonds (Asp218, Met311) C Inhibition of TS B->C F Inhibition of DNA Synthesis C->F D S-Phase Arrest E Apoptosis Induction D->E F->D

References

Application Notes and Protocols: Synthesis and Evaluation of Hepatitis C Virus (HCV) Assembly Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of small molecule inhibitors targeting Hepatitis C Virus (HCV) assembly. Detailed protocols for the synthesis of key inhibitor scaffolds and relevant biological assays are provided to guide researchers in the discovery and development of novel anti-HCV therapeutics.

Introduction to HCV Assembly as a Therapeutic Target

The assembly of infectious Hepatitis C virions is a complex, multi-step process involving the coordinated interaction of viral structural and non-structural proteins with host cell factors. This intricate process presents a number of attractive targets for therapeutic intervention, distinct from the well-established targets of HCV protease and polymerase. Key events in HCV assembly that can be targeted by small molecule inhibitors include the dimerization of the core protein, the formation of the nucleocapsid, and the function of the p7 ion channel, which is crucial for viral particle release. Inhibitors of HCV assembly offer the potential for a high barrier to resistance and synergistic effects when used in combination with direct-acting antivirals (DAAs) that target viral replication.

Synthesis of HCV Assembly Inhibitors

This section details the synthesis of prominent chemical scaffolds that have demonstrated efficacy in inhibiting HCV assembly.

4-Aminopiperidine (4AP) Scaffold

The 4-aminopiperidine scaffold has been identified as a potent inhibitor of the assembly and release of infectious HCV particles.[1][2][3] A medicinal chemistry campaign has led to the optimization of this chemotype, improving its anti-HCV activity and ADME properties.

A general synthetic route to explore the structure-activity relationship (SAR) of the 4-aminopiperidine series is outlined below. This multi-step synthesis allows for the systematic exploration of various functionalities at different positions of the scaffold.

Step 1: Reductive Amination to form Common Intermediate

  • To a solution of 4-amino-1-Boc-piperidine (1.0 eq) in dichloroethane (DCE), add 2-phenylacetaldehyde (1.1 eq) and sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the common intermediate, tert-butyl 4-(phenethylamino)piperidine-1-carboxylate.

Step 2: Coupling with Electrophiles

  • Dissolve the intermediate from Step 1 (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or DCM.

  • Add a base, for example, potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (NEt₃, 2.0 eq).

  • Add the desired electrophile (e.g., acyl chloride, sulfonyl chloride, or carboxylic acid with a coupling agent like HATU) (1.1 eq).

  • Stir the reaction at room temperature or heat as required (e.g., 60 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the product by column chromatography on silica gel.

Step 3: Boc-Deprotection

  • Dissolve the Boc-protected product from Step 2 in a 4N solution of HCl in dioxane.

  • Stir the mixture at room temperature for 1-3 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the final hydrochloride salt of the 4-aminopiperidine analog.

The following table summarizes the SAR data for a selection of synthesized 4-aminopiperidine derivatives, highlighting the impact of substitutions on their anti-HCV activity.

Compound IDLinker 'A'Aryl Ring 'B' SubstituentEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
1 -CH₂CO-2-Cl2.57>20>7.8
5 -CH₂SO₂-4-F1.89>50>26.5
12 -CONH-2,4-diCl0.7835.245.1
25 -CO-3-CF₃3.11>50>16.1
49 -4-Br, 3-Cl0.5528.952.5

G

Caption: Synthetic workflow for 4-aminopiperidine HCV assembly inhibitors.

Benzimidazole Derivatives

Benzimidazole-based compounds have been investigated as inhibitors of various stages of the HCV life cycle. Some derivatives incorporating a 1,2,3-triazole moiety have shown significant activity against HCV.[4][5][6]

The following protocol describes the synthesis of 2-thiobenzimidazole derivatives linked to a phenylacetamide moiety via a 1,2,3-triazole ring.

Step 1: Synthesis of 2-Acyl-1-propargyl-thiobenzimidazoles

  • Suspend 2-(prop-2-ynyl-thio)-1H-benzimidazole (1.0 mmol) and anhydrous potassium carbonate (1.05 mmol) in dry acetone (10 mL).

  • Add the appropriate acyl halide (1.05 mmol).

  • Stir the reaction mixture for 12-18 hours at room temperature.

  • Filter the reaction mixture and concentrate the filtrate.

  • Recrystallize the crude product from a suitable solvent system (e.g., DMF/H₂O).

Step 2: Click Chemistry to form the 1,2,3-Triazole Ring

  • Dissolve the propargyl derivative from Step 1 (1.3 mmol) in a 2:1 mixture of THF/H₂O (12 mL).

  • Add the desired 2-azido-N-phenylacetamide derivative (1.6 mmol), copper sulfate (0.13 mmol), and sodium ascorbate (0.26 mmol).

  • Stir the resulting mixture at room temperature for 20 hours.

  • Extract the reaction mixture with dichloromethane (3 x 15 mL).

  • Wash the combined organic phase with water, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the final product by column chromatography.

The table below presents the anti-HCV activity and cytotoxicity of selected synthesized benzimidazole-triazole compounds.

Compound IDR (Acyl group)R' (Phenylacetamide substituent)EC₅₀ (µg/mL)CC₅₀ (µg/mL)Selectivity Index (SI)
13 Benzoylp-NO₂4.839.28.2
17 p-Cl-Benzoylp-NO₂3.531.59.0
Telaprevir --0.218.592.5

Biological Evaluation of HCV Assembly Inhibitors

This section provides protocols for key in vitro and cell-based assays to evaluate the efficacy of synthesized compounds as HCV assembly inhibitors.

HCV Core Dimerization Assay (TR-FRET)

Dimerization of the HCV core protein is an essential step in nucleocapsid formation. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be used to identify inhibitors of this process.[7][8]

  • Reagents:

    • GST-tagged Core106 (N-terminal 106 residues of HCV core protein)

    • Flag-tagged Core106

    • Europium cryptate-labeled anti-GST antibody (donor)

    • XL665-labeled anti-Flag antibody (acceptor)

    • Assay buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% BSA

  • Procedure (384-well plate format):

    • Add 5 µL of test compound at various concentrations (in assay buffer with DMSO).

    • Add 5 µL of a pre-mixed solution of GST-Core106 and Flag-Core106 (e.g., 27 nM and 34 nM final concentrations, respectively).

    • Incubate for 30 minutes at room temperature.

    • Add 10 µL of a pre-mixed solution of the donor and acceptor antibodies.

    • Incubate for 2 hours at room temperature.

    • Read the plate on a TR-FRET compatible reader (excitation at 337 nm, emission at 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio: (Signal at 665 nm / Signal at 620 nm) * 10,000.

    • Determine the percent inhibition relative to a DMSO control.

    • Calculate the IC₅₀ value from the dose-response curve.

G

Caption: Workflow for the HCV core dimerization TR-FRET assay.

HCV p7 Ion Channel Activity Assay

The HCV p7 protein forms an ion channel that is crucial for the release of infectious virions. The activity of this channel can be measured using electrophysiological techniques.[9][10][11]

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid expressing the desired HCV p7 genotype.

    • Culture the cells for 24-48 hours post-transfection.

  • Electrophysiology:

    • Prepare the internal (pipette) solution (e.g., 140 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 5 mM HEPES, pH 7.2).

    • Prepare the external (bath) solution (e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM glucose, 10 mM HEPES, pH 7.4).

    • Establish a whole-cell patch-clamp configuration on a p7-expressing cell.

    • Apply a voltage protocol (e.g., from -100 mV to +100 mV in 10-mV increments from a holding potential of -60 mV) to elicit p7-mediated currents.

    • To test for inhibition, perfuse the bath with the external solution containing the test compound at various concentrations.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage.

    • Calculate the percent inhibition of the current by the test compound.

    • Determine the IC₅₀ value from the dose-response curve.

Cell-Based HCV Replicon Assay

HCV replicon systems are valuable tools for assessing the antiviral activity of compounds that target viral replication and assembly within a cellular context.[12][13][14][15]

  • Cell Culture:

    • Culture Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 (for selection).

  • Compound Treatment:

    • Seed the replicon cells in 96-well plates.

    • After 24 hours, treat the cells with serial dilutions of the test compounds. Include a positive control (e.g., a known HCV inhibitor) and a DMSO vehicle control.

  • Assay Readout (Luciferase-based):

    • After 72 hours of incubation, lyse the cells.

    • Measure the luciferase activity, which is proportional to the level of HCV RNA replication.

  • Cytotoxicity Assay:

    • In a parallel plate, treat the cells with the same concentrations of test compounds.

    • After 72 hours, assess cell viability using a standard method (e.g., CellTiter-Glo).

  • Data Analysis:

    • Calculate the percent inhibition of HCV replication.

    • Determine the EC₅₀ (50% effective concentration) from the dose-response curve for antiviral activity.

    • Determine the CC₅₀ (50% cytotoxic concentration) from the dose-response curve for cell viability.

    • Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀).

G

Caption: Key stages of HCV assembly and points of inhibitor intervention.

References

Application Notes and Protocols for the Derivatization of the Primary Amine on (4-Aminopiperidin-1-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the primary amine on the versatile building block, (4-Aminopiperidin-1-yl)(phenyl)methanone. The derivatization of this primary amine allows for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and drug discovery. The following sections detail common derivatization strategies, including N-acylation, N-alkylation, N-sulfonylation, urea and thiourea formation, and reductive amination.

N-Acylation

N-acylation of the primary amine introduces an amide functionality, a common motif in many pharmaceutical agents, which can modulate the compound's physicochemical and biological properties. This can be achieved by reacting the primary amine with an acylating agent such as an acyl chloride or acid anhydride in the presence of a non-nucleophilic base.

Experimental Protocol: N-Acylation with Benzoyl Chloride

A common method for N-acylation involves the use of an acyl chloride, such as benzoyl chloride, in the presence of a base like triethylamine to neutralize the HCl byproduct.

Reaction Scheme:

acylation reactant1 This compound reaction + reactant1->reaction reactant2 Benzoyl Chloride reactant2->reaction product N-(1-benzoylpiperidin-4-yl)benzamide base Triethylamine (Base) base->reaction solvent DCM (Solvent) solvent->reaction reaction->product

Caption: N-Acylation of this compound.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M), add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired N-acylated product.

Quantitative Data Summary (Representative):

Acylating AgentBaseSolventReaction Time (h)Yield (%)Analytical Data (Expected)
Benzoyl chlorideTriethylamineDCM2-485-95MS (ESI): m/z calculated for C19H20N2O2 [M+H]+, found. ¹H NMR: Appearance of a new amide proton signal (δ 8.0-9.0 ppm).
Acetyl chlorideDIPEADCM1-390-98MS (ESI): m/z calculated for C14H18N2O2 [M+H]+, found. ¹H NMR: Appearance of a singlet for the acetyl group (δ ~2.0 ppm).
Propionyl chlorideTriethylamineTHF2-480-90MS (ESI): m/z calculated for C15H20N2O2 [M+H]+, found. ¹H NMR: Appearance of a triplet and quartet for the propionyl group.

N-Alkylation

N-alkylation introduces an alkyl group onto the primary amine, which can significantly impact the compound's lipophilicity and basicity. This is typically achieved by reacting the amine with an alkyl halide in the presence of a base.

Experimental Protocol: N-Alkylation with Benzyl Bromide

Reaction Scheme:

alkylation reactant1 This compound reaction + reactant1->reaction reactant2 Benzyl Bromide reactant2->reaction product N-Benzyl-1-benzoylpiperidin-4-amine base Potassium Carbonate (Base) base->reaction solvent Acetonitrile (Solvent) solvent->reaction reaction->product

Caption: N-Alkylation of this compound.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.1 M), add potassium carbonate (2.0 eq).

  • Add benzyl bromide (1.2 eq) to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (Representative):

Alkylating AgentBaseSolventReaction Temp (°C)Yield (%)Analytical Data (Expected)
Benzyl bromidePotassium CarbonateAcetonitrile6070-85MS (ESI): m/z calculated for C19H22N2O [M+H]+, found. ¹H NMR: Appearance of a singlet for the benzylic protons (δ ~3.8 ppm).
Ethyl iodidePotassium CarbonateDMFRT to 5065-80MS (ESI): m/z calculated for C14H20N2O [M+H]+, found. ¹H NMR: Appearance of a quartet and triplet for the ethyl group.

N-Sulfonylation

N-sulfonylation introduces a sulfonamide group, a key functional group in many drugs due to its ability to act as a hydrogen bond donor and acceptor. The reaction is analogous to N-acylation, using a sulfonyl chloride in the presence of a base.

Experimental Protocol: N-Sulfonylation with Benzenesulfonyl Chloride

Reaction Scheme:

sulfonylation reactant1 This compound reaction + reactant1->reaction reactant2 Benzenesulfonyl Chloride reactant2->reaction product N-(1-benzoylpiperidin-4-yl)benzenesulfonamide base Pyridine (Base/Solvent) base->reaction reaction->product

Caption: N-Sulfonylation of this compound.

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine (0.2 M) and cool to 0 °C.

  • Add benzenesulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice-cold 1 M HCl and extract with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (Representative):

Sulfonylating AgentBaseSolventReaction Time (h)Yield (%)Analytical Data (Expected)
Benzenesulfonyl chloridePyridinePyridine12-1675-90MS (ESI): m/z calculated for C18H20N2O3S [M+H]+, found. ¹H NMR: Appearance of a sulfonamide proton signal (δ 7.0-8.0 ppm).
p-Toluenesulfonyl chloridePyridinePyridine12-1680-95MS (ESI): m/z calculated for C19H22N2O3S [M+H]+, found. ¹H NMR: Appearance of a singlet for the methyl group (δ ~2.4 ppm).

Urea and Thiourea Formation

The formation of ureas and thioureas from the primary amine can be achieved by reaction with isocyanates and isothiocyanates, respectively. These functional groups are excellent hydrogen bond donors and are prevalent in kinase inhibitors and other targeted therapies.[1]

Experimental Protocol: Urea Formation with Phenyl Isocyanate

Reaction Scheme:

urea_formation reactant1 This compound reaction + reactant1->reaction reactant2 Phenyl Isocyanate reactant2->reaction product 1-(1-benzoylpiperidin-4-yl)-3-phenylurea solvent THF (Solvent) solvent->reaction reaction->product

Caption: Urea formation from this compound.

Materials:

  • This compound

  • Phenyl isocyanate

  • Tetrahydrofuran (THF), anhydrous

  • Hexanes

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF (0.1 M).

  • Add phenyl isocyanate (1.05 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1-3 hours. The product often precipitates from the solution.

  • Monitor the reaction by TLC.

  • If precipitation occurs, filter the solid product and wash with cold THF and then hexanes.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify by crystallization or column chromatography.

Quantitative Data Summary (Representative):

ReagentSolventReaction Time (h)Yield (%)Analytical Data (Expected)
Phenyl isocyanateTHF1-390-99MS (ESI): m/z calculated for C19H21N3O2 [M+H]+, found. ¹H NMR: Appearance of two new NH proton signals for the urea moiety.
Phenyl isothiocyanateTHF2-685-95MS (ESI): m/z calculated for C19H21N3OS [M+H]+, found. ¹H NMR: Similar to urea, with characteristic shifts for thiourea protons.

Reductive Amination

Reductive amination allows for the introduction of a wide variety of alkyl and arylalkyl groups through the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent. This method is highly versatile and generally provides good yields.[2]

Experimental Protocol: Reductive Amination with Benzaldehyde

Reaction Scheme:

reductive_amination reactant1 This compound reaction + reactant1->reaction reactant2 Benzaldehyde reactant2->reaction product N-Benzyl-1-benzoylpiperidin-4-amine reagent Sodium Triacetoxyborohydride reagent->reaction solvent 1,2-Dichloroethane (DCE) solvent->reaction reaction->product

Caption: Reductive amination of this compound.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous DCE (0.1 M), add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (Representative):

Aldehyde/KetoneReducing AgentSolventReaction Time (h)Yield (%)Analytical Data (Expected)
BenzaldehydeSodium TriacetoxyborohydrideDCE12-2470-85MS (ESI): m/z calculated for C19H22N2O [M+H]+, found. ¹H NMR: Appearance of a singlet for the benzylic protons (δ ~3.8 ppm).
AcetoneSodium TriacetoxyborohydrideDCE12-2460-75MS (ESI): m/z calculated for C15H22N2O [M+H]+, found. ¹H NMR: Appearance of a doublet for the isopropyl methyl groups.

Disclaimer: The quantitative data and analytical information provided in the tables are representative examples based on general synthetic methodologies and data for structurally similar compounds. Actual results may vary depending on the specific reaction conditions and the purity of the starting materials. It is recommended to optimize the reaction conditions and fully characterize all synthesized compounds.

References

Application Notes and Protocols for the N-Acylation of (4-Aminopiperidin-1-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-acylation of (4-Aminopiperidin-1-yl)(phenyl)methanone is a crucial chemical transformation for the synthesis of a diverse range of biologically active molecules and pharmaceutical intermediates. The primary amino group on the piperidine ring serves as a versatile handle for the introduction of various acyl moieties, enabling the systematic modification of the compound's physicochemical and pharmacological properties. This document provides detailed protocols for the N-acylation of this substrate using two common and effective methods: acylation with acyl chlorides and amide bond formation with carboxylic acids using a coupling agent.

Reaction Fundamentals

The N-acylation of this compound proceeds via nucleophilic acyl substitution. The lone pair of electrons on the primary amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent.

  • With Acyl Chlorides: The reaction involves the direct acylation of the amine with an acyl chloride in the presence of a non-nucleophilic base. The base is essential to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

  • With Carboxylic Acids and Coupling Agents: This method involves the activation of a carboxylic acid with a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt). The activated carboxylic acid then readily reacts with the amine to form the corresponding amide. This approach is particularly useful for acylating with a wide variety of carboxylic acids under mild conditions.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the N-acylation of this compound with representative acylating agents.

Acylating AgentMethodBase/Coupling SystemSolventTemp. (°C)Time (h)Yield (%)
Propionyl chlorideAcyl ChlorideTriethylamine (TEA)Dichloromethane (DCM)0 to RT2 - 4High
Benzoyl chlorideAcyl ChlorideDiisopropylethylamine (DIPEA)Dichloromethane (DCM)0 to RT2 - 6High
Acetic AnhydrideAcyl AnhydridePyridineDichloromethane (DCM)RT1 - 3High
Propanoic AcidCoupling AgentEDC, HOBt, DIPEAN,N-Dimethylformamide (DMF)RT12 - 18Good
Benzoic AcidCoupling AgentHATU, DIPEAN,N-Dimethylformamide (DMF)RT12 - 16Good to Excellent

Note: Yields are highly dependent on the specific substrate, reaction scale, and purification method. The data presented are representative and may vary.

Experimental Protocols

Protocol 1: N-Acylation using an Acyl Chloride (e.g., Propionyl Chloride)

This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride.

Materials:

  • This compound

  • Propionyl chloride (or other desired acyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Solvent and Base Addition: Dissolve the amine in anhydrous DCM (to a concentration of approximately 0.1-0.2 M). Add the base (TEA or DIPEA, 1.5 equivalents) to the solution.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Add the acyl chloride (1.1-1.2 equivalents) dropwise via syringe over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.

Protocol 2: N-Acylation using a Carboxylic Acid and Coupling Agents (e.g., Propanoic Acid with EDC/HOBt)

This protocol outlines the coupling of a carboxylic acid to this compound using EDC and HOBt.

Materials:

  • This compound

  • Propanoic acid (or other desired carboxylic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.2 equivalents) in anhydrous DMF.

  • Activation: Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add this compound (1.0 equivalent) and DIPEA (2.0 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired N-acylated product.

Visualization of Experimental Workflows

Acylation_Workflow cluster_acyl_chloride Protocol 1: Acyl Chloride Method cluster_coupling_agent Protocol 2: Coupling Agent Method start1 Dissolve Amine and Base in DCM cool1 Cool to 0 °C start1->cool1 add_acyl_chloride Add Acyl Chloride Dropwise cool1->add_acyl_chloride react1 Stir at RT (2-6 h) add_acyl_chloride->react1 workup1 Aqueous Work-up react1->workup1 purify1 Column Chromatography workup1->purify1 product1 Pure N-Acylated Product purify1->product1 start2 Dissolve Carboxylic Acid in DMF activate Add EDC/HOBt (Activate) start2->activate add_amine_base Add Amine and Base activate->add_amine_base react2 Stir at RT (12-18 h) add_amine_base->react2 workup2 Aqueous Work-up & Extraction react2->workup2 purify2 Column Chromatography workup2->purify2 product2 Pure N-Acylated Product purify2->product2

Caption: Workflow for N-acylation of this compound.

Signaling_Pathway cluster_ac Acyl Chloride Method cluster_ca Coupling Agent Method Amine_AC This compound Intermediate_AC Nucleophilic Attack Amine_AC->Intermediate_AC AcylChloride R-COCl AcylChloride->Intermediate_AC Base_AC Base (e.g., TEA) Base_AC->Intermediate_AC Product_AC N-Acylated Product Intermediate_AC->Product_AC Elimination of Cl- Byproduct_AC Base·HCl Intermediate_AC->Byproduct_AC Proton Transfer CarboxylicAcid R-COOH ActiveEster Activated Ester Intermediate CarboxylicAcid->ActiveEster EDC_HOBt EDC/HOBt EDC_HOBt->ActiveEster Product_CA N-Acylated Product ActiveEster->Product_CA Nucleophilic Attack by Amine Byproducts_CA Urea byproduct + HOBt ActiveEster->Byproducts_CA Amine_CA This compound

Caption: Reaction mechanisms for N-acylation methods.

Application Note: Analytical Methods for the Purity Characterization of (4-Aminopiperidin-1-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (4-Aminopiperidin-1-yl)(phenyl)methanone is a key intermediate in the synthesis of various pharmaceutical compounds.[1] The purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Regulatory bodies, following guidelines such as those from the International Conference on Harmonisation (ICH), mandate the identification and quantification of any impurity present at levels of 0.10% or higher.[2] This document provides detailed protocols for a suite of analytical methods to comprehensively characterize the purity and impurity profile of this compound. The described methods include High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities, Nuclear Magnetic Resonance (NMR) for structural confirmation, and Elemental Analysis for empirical formula verification.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography is the primary method for determining the purity of this compound and quantifying related substance impurities. A validated reverse-phase HPLC (RP-HPLC) method provides high resolution, sensitivity, and accuracy.[3]

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase diluent (e.g., Acetonitrile:Water 50:50 v/v) and sonicate for 10 minutes to dissolve.

    • Allow the solution to cool to room temperature and make up the volume to 100 mL with the diluent.

    • Further, dilute 5 mL of this solution to 50 mL with the diluent to achieve the final working concentration.

    • Filter the final solution through a 0.22 µm porosity membrane filter before injection.[4]

  • Chromatographic Conditions:

    • The separation is typically achieved on a C18 or a Phenyl-Hexyl column.[4]

    • A gradient elution may be employed to effectively separate impurities with different polarities.[5]

    • Detection is performed using a UV detector, monitoring at a wavelength where the analyte and potential impurities have significant absorbance.

Data Presentation: HPLC Method Parameters
ParameterRecommended Value
Instrument UPLC/HPLC system with UV/PDA Detector
Column C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
25
30
32
35
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C
Detector Wavelength 225 nm[5]
Injection Volume 10 µL
Run Time 35 minutes

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC. This includes residual solvents from the synthesis process or low molecular weight by-products. The compound's thermal stability allows for effective analysis via standard GC-MS.[6]

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh about 50 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and make up the volume with a suitable solvent such as Dichloromethane or Methanol.

    • The solution should be clear before injection. An internal standard may be added for quantitative analysis.[7]

  • Instrumental Conditions:

    • A non-polar or medium-polarity capillary column is recommended for separating a wide range of potential impurities.[6]

    • The mass spectrometer is operated in Electron Ionization (EI) mode, scanning a mass range (e.g., 40-500 amu) to capture the fragmentation patterns of the parent compound and any co-eluting impurities.

Data Presentation: GC-MS Method Parameters
ParameterRecommended Value
Instrument Gas Chromatograph coupled with a Mass Spectrometer
Column HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness)[6]
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (Ratio 20:1)
Injection Volume 1 µL
Oven Program Initial 100 °C, hold 2 min; ramp at 15 °C/min to 300 °C, hold 10 min[6]
Transfer Line Temp 290 °C
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 500 m/z

NMR and Elemental Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the bulk material and identifying any structurally similar impurities. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.[8][9][10]

  • Analysis: The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts in the carbon spectrum, must be consistent with the structure of this compound. Signals not corresponding to the main compound should be investigated as potential impurities.

Elemental Analysis

Elemental analysis provides the percentage composition of Carbon (C), Hydrogen (H), and Nitrogen (N), which is then compared against the theoretical values calculated from the empirical formula (C₁₂H₁₆N₂O).

Experimental Protocol
  • Sample Preparation: A small, accurately weighed amount of the dried sample (typically 1-3 mg) is required.

  • Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

  • Acceptance Criteria: The experimentally determined percentages for C, H, and N should be within ±0.4% of the theoretical values.[11]

Workflow and Visualization

The logical flow for a comprehensive purity analysis involves a multi-step process, starting from sample reception and proceeding through various analytical techniques to final data interpretation and certification.

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Characterization cluster_reporting Data Review & Reporting SampleReceipt Sample Receipt VisualInsp Visual Inspection (Color, Appearance) SampleReceipt->VisualInsp SamplePrep Sample Preparation (Weighing, Dissolution) VisualInsp->SamplePrep HPLC HPLC Analysis (Purity, Impurities) SamplePrep->HPLC GCMS GC-MS Analysis (Volatile Impurities) SamplePrep->GCMS NMR NMR Spectroscopy (Structural Identity) SamplePrep->NMR EA Elemental Analysis (Elemental Composition) SamplePrep->EA DataReview Data Review & Integration HPLC->DataReview GCMS->DataReview NMR->DataReview EA->DataReview SpecCheck Comparison vs. Specification DataReview->SpecCheck CoA Certificate of Analysis (CoA) Generation SpecCheck->CoA OOS Out of Specification (OOS) Investigation SpecCheck->OOS

Caption: Workflow for purity characterization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Aminopiperidin-1-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (4-Aminopiperidin-1-yl)(phenyl)methanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this valuable building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that may arise during the multi-step synthesis of this compound, which typically involves the protection of 4-aminopiperidine, N-benzoylation, and subsequent deprotection.

Q1: My initial Boc-protection of 4-aminopiperidine is incomplete. What are the possible causes and solutions?

A1: Incomplete reaction during the protection of the 4-amino group of piperidine with Di-tert-butyl dicarbonate (Boc)₂O is a common issue. Here are potential causes and troubleshooting steps:

  • Insufficient Base: The reaction requires a base to neutralize the acid formed. Ensure at least one equivalent of a suitable base, such as triethylamine or sodium bicarbonate, is used.

  • Reaction Conditions: The reaction is typically run at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40°C) can improve the conversion rate.

  • Reagent Quality: Ensure the (Boc)₂O is fresh, as it can degrade over time, especially if exposed to moisture.

  • Solvent Choice: A variety of solvents can be used, including water, THF, or acetonitrile. Ensure your starting material is soluble in the chosen solvent system.

ParameterRecommendationPotential Issue if Deviated
(Boc)₂O Equivalents 1.0 - 1.2 eq.Incomplete reaction, unreacted starting material.
Base Equivalents 1.0 - 1.5 eq.Incomplete reaction due to protonation of the amine.
Temperature Room Temperature to 40°CSlow reaction at lower temperatures.
Reaction Time 8 - 12 hoursIncomplete reaction if time is too short.
Q2: During the N-benzoylation of Boc-4-aminopiperidine, I observe multiple spots on my TLC. What are these impurities?

A2: The N-benzoylation step, often a Schotten-Baumann reaction, can lead to several byproducts. The most common impurities are:

  • Unreacted Starting Material: tert-butyl piperidin-4-ylcarbamate may remain if the reaction is incomplete.

  • Di-benzoylated Product: While less common due to the steric hindrance of the Boc group, it is possible for the Boc-protected amine to react, or for a small amount of unprotected 4-aminopiperidine to be present and react at both nitrogen atoms.

  • Hydrolysis of Benzoyl Chloride: If excessive water is present and the reaction is slow, benzoyl chloride can hydrolyze to benzoic acid.

Troubleshooting:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of benzoyl chloride to ensure complete consumption of the starting material.

  • Base and Temperature Control: Use a suitable base like triethylamine or pyridine to scavenge the HCl byproduct. Running the reaction at 0°C initially and then allowing it to warm to room temperature can help control the reaction rate and minimize side reactions.

  • Anhydrous Conditions: While Schotten-Baumann reactions can be biphasic, minimizing excess water in the organic solvent (e.g., Dichloromethane) can reduce the hydrolysis of benzoyl chloride.

Q3: The final deprotection of tert-butyl (1-benzoylpiperidin-4-yl)carbamate is not going to completion, or I am seeing unexpected byproducts. What should I do?

A3: The acidic deprotection of the Boc group is generally a clean reaction, but issues can arise.

  • Incomplete Deprotection: This is often due to insufficient acid or reaction time. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is highly effective. If using HCl, ensure it is in a sufficient concentration (e.g., 4M in dioxane).[1]

  • Side Reactions with Scavengers: During deprotection, the released tert-butyl cation is electrophilic and can potentially alkylate other nucleophiles present. While less of a concern for this specific molecule, in more complex syntheses, scavengers are sometimes added.[2]

Troubleshooting:

  • Acid Choice and Concentration: A 1:1 mixture of TFA and DCM is a robust condition for Boc deprotection and usually proceeds to completion within a few hours at room temperature.[1]

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS to ensure the complete disappearance of the starting material.

  • Work-up Procedure: After deprotection, a basic work-up is necessary to neutralize the acid and isolate the free amine product.

ParameterRecommended ConditionsPotential Issue if Deviated
Deprotection Reagent TFA/DCM (1:1) or 4M HCl in DioxaneIncomplete deprotection with weaker acids.
Temperature Room TemperatureSlower reaction at lower temperatures.
Reaction Time 1 - 5 hoursIncomplete reaction if time is too short.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl (1-benzoylpiperidin-4-yl)carbamate
  • Dissolve Starting Material: In a round-bottom flask, dissolve tert-butyl piperidin-4-ylcarbamate (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Add Base: Add triethylamine (1.5 eq.) to the solution.

  • Cool Reaction: Cool the mixture to 0°C in an ice bath.

  • Add Benzoyl Chloride: Add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, quench the reaction by adding water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Deprotection to yield this compound
  • Dissolve Protected Intermediate: Dissolve tert-butyl (1-benzoylpiperidin-4-yl)carbamate in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).[1]

  • Reaction: Stir the solution at room temperature for 1-5 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Solvent Removal: Remove the DCM and TFA under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Extract the aqueous layer with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Boc Protection cluster_1 Step 2: N-Benzoylation cluster_2 Step 3: Deprotection 4-Aminopiperidine 4-Aminopiperidine tert-butyl piperidin-4-ylcarbamate tert-butyl piperidin-4-ylcarbamate 4-Aminopiperidine->tert-butyl piperidin-4-ylcarbamate (Boc)2O, Base tert-butyl (1-benzoylpiperidin-4-yl)carbamate tert-butyl (1-benzoylpiperidin-4-yl)carbamate tert-butyl piperidin-4-ylcarbamate->tert-butyl (1-benzoylpiperidin-4-yl)carbamate Benzoyl Chloride, Base This compound This compound tert-butyl (1-benzoylpiperidin-4-yl)carbamate->this compound TFA or HCl Troubleshooting_Workflow cluster_TLC TLC/LC-MS Analysis cluster_Impurity_ID Impurity Identification cluster_Solutions Corrective Actions start Problem Encountered tlc_analysis Analyze reaction mixture start->tlc_analysis unreacted_sm Unreacted Starting Material? tlc_analysis->unreacted_sm side_product Unexpected Side Product? tlc_analysis->side_product unreacted_sm->side_product No increase_time Increase reaction time/temp unreacted_sm->increase_time Yes check_reagents Check reagent purity/equivalents side_product->check_reagents Yes purify Purify by chromatography/recrystallization side_product->purify No increase_time->tlc_analysis optimize_conditions Optimize reaction conditions (e.g., solvent, base) check_reagents->optimize_conditions optimize_conditions->tlc_analysis

References

Technical Support Center: Synthesis of (4-Aminopiperidin-1-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (4-Aminopiperidin-1-yl)(phenyl)methanone.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common method for synthesizing this compound is the N-acylation of 4-aminopiperidine with benzoyl chloride or a benzoic acid derivative. This is typically achieved through one of the following approaches:

  • Schotten-Baumann Reaction: This method involves the reaction of 4-aminopiperidine with benzoyl chloride in the presence of an aqueous base, such as sodium hydroxide.[1][2][3][4] The base neutralizes the hydrochloric acid byproduct, driving the reaction towards the formation of the amide.[1][3]

  • Amide Coupling using Coupling Reagents: In this approach, benzoic acid is activated by a coupling reagent to facilitate its reaction with 4-aminopiperidine. Common coupling reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used in conjunction with additives like HOBt (1-Hydroxybenzotriazole).

  • Reaction with Benzoyl Anhydride: Benzoyl anhydride can also be used as an acylating agent, often in the presence of a base.

Q2: What are the main challenges in the synthesis of this compound?

A2: Researchers may encounter several challenges during this synthesis, including:

  • Low Yield: This can be caused by a variety of factors, including incomplete reaction, side reactions, or product loss during workup and purification.

  • Side Product Formation: Common side products can include di-acylated products (N,N-dibenzoyl-4-aminopiperidine) or hydrolysis of the acylating agent.

  • Purification Difficulties: Separating the desired product from starting materials, byproducts, and coupling reagents can be challenging.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow you to track the consumption of the starting materials and the formation of the product over time.

Troubleshooting Guides

Issue 1: Low Product Yield

Question: My synthesis of this compound resulted in a low yield. What are the potential causes and how can I improve it?

Answer: Low yield is a common issue that can be attributed to several factors. The following troubleshooting guide will help you identify and address the potential causes.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solutions
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient activation of the carboxylic acid (if using a coupling agent).- Monitor the reaction progress using TLC or LC-MS to ensure it has reached completion.- Increase the reaction time or temperature, but be mindful of potential side reactions.- If using a coupling agent, ensure it is fresh and used in the correct stoichiometric amount.
Hydrolysis of Benzoyl Chloride Benzoyl chloride is moisture-sensitive and can react with water to form benzoic acid, which will not react with the amine under these conditions.[5]- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Add the benzoyl chloride slowly to the reaction mixture.
Suboptimal Base The choice and amount of base are crucial. An insufficient amount of base will not effectively neutralize the HCl byproduct, which can protonate the amine starting material, rendering it unreactive.[1][3]- Use at least a stoichiometric amount of a suitable base (e.g., triethylamine, diisopropylethylamine, or aqueous NaOH in the Schotten-Baumann reaction).- For the Schotten-Baumann reaction, maintaining the basicity of the aqueous phase is critical.
Product Loss During Workup The desired product may be lost during the extraction and washing steps if its solubility properties are not considered.- Ensure the correct pH is maintained during aqueous washes to minimize product solubility in the aqueous layer.- Minimize the number of extraction and washing steps where possible.- Back-extract the aqueous layers with the organic solvent to recover any dissolved product.

Experimental Workflow for Yield Improvement:

Yield_Improvement_Workflow start Low Yield Observed check_reaction Verify Reaction Completion (TLC/LC-MS) start->check_reaction check_reagents Assess Reagent Quality (Anhydrous conditions, fresh reagents) check_reaction->check_reagents If incomplete optimize_workup Refine Workup Procedure (pH control, extraction efficiency) check_reaction->optimize_workup If complete optimize_base Optimize Base (Type and Stoichiometry) check_reagents->optimize_base If reagents are good optimize_base->optimize_workup If yield is still low success Improved Yield optimize_workup->success

Caption: Troubleshooting workflow for low yield.

Issue 2: Presence of Significant Side Products

Question: I am observing significant impurities in my reaction mixture. What are the likely side products and how can I minimize their formation?

Answer: The formation of side products can complicate purification and reduce the overall yield. Here are some common side products and strategies to mitigate their formation.

Common Side Products and Mitigation Strategies:

Side Product Formation Mechanism Mitigation Strategies
N,N-dibenzoyl-4-aminopiperidine Reaction of the initially formed product with another molecule of benzoyl chloride. This is more likely if an excess of benzoyl chloride is used or if the reaction temperature is too high.- Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of benzoyl chloride.- Add the benzoyl chloride slowly and at a low temperature (e.g., 0 °C) to control the reaction rate.- Monitor the reaction closely and stop it once the starting amine is consumed.
Benzoic Acid Hydrolysis of benzoyl chloride due to the presence of water in the reaction mixture.[5]- Ensure all glassware is thoroughly dried and use anhydrous solvents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use fresh, high-quality benzoyl chloride.
Unreacted 4-Aminopiperidine Incomplete reaction or protonation of the amine by the HCl byproduct.- Ensure sufficient reaction time and appropriate temperature.- Use an adequate amount of base to neutralize the generated HCl.

Logical Diagram for Minimizing Side Products:

Side_Product_Minimization start Side Products Observed control_stoichiometry Control Stoichiometry (Benzoyl Chloride: 1.0-1.1 eq.) start->control_stoichiometry control_temp Control Temperature (Slow addition at 0 °C) start->control_temp anhydrous_conditions Ensure Anhydrous Conditions start->anhydrous_conditions adequate_base Use Adequate Base start->adequate_base minimized Minimized Side Products control_stoichiometry->minimized control_temp->minimized anhydrous_conditions->minimized adequate_base->minimized

Caption: Key strategies to minimize side product formation.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify this compound from the crude reaction mixture. What are the recommended purification methods?

Answer: Effective purification is essential to obtain the product with high purity. The choice of purification method depends on the nature of the impurities.

Purification Strategies:

Purification Method When to Use Detailed Protocol
Aqueous Workup/Washing To remove water-soluble impurities such as salts (e.g., triethylammonium chloride), excess base, and benzoic acid.1. After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).2. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove unreacted amine and basic impurities.3. Wash with a saturated aqueous sodium bicarbonate solution to remove acidic impurities like benzoic acid.4. Finally, wash with brine to remove residual water.5. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Recrystallization To purify the solid crude product from soluble impurities.1. Dissolve the crude product in a minimum amount of a hot solvent in which the product has high solubility at high temperature and low solubility at room temperature (e.g., ethanol/water, ethyl acetate/hexanes).2. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.3. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography When simple extraction and recrystallization are insufficient to separate the product from closely related impurities.1. Prepare a silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).2. Dissolve the crude product in a minimum amount of the eluent and load it onto the column.3. Elute the column with the chosen solvent system, collecting fractions.4. Monitor the fractions by TLC to identify those containing the pure product.5. Combine the pure fractions and remove the solvent under reduced pressure.

Purification Workflow Diagram:

Purification_Workflow start Crude Product aqueous_workup Aqueous Workup (Acid/Base Washes) start->aqueous_workup check_purity1 Check Purity (TLC/LC-MS) aqueous_workup->check_purity1 recrystallization Recrystallization check_purity1->recrystallization If solid & impurities soluble column_chromatography Column Chromatography check_purity1->column_chromatography If complex mixture check_purity2 Check Purity recrystallization->check_purity2 check_purity2->column_chromatography If still impure pure_product Pure Product check_purity2->pure_product If pure column_chromatography->pure_product

Caption: A general workflow for the purification of the target compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Benzoylation of Aminopiperidine Derivatives

Acylating Agent Amine Base Solvent Temperature (°C) Time (h) Yield (%) Reference
Benzoyl Chloride4-Aminopiperidine (as part of a larger synthesis)Basic conditionsNot specifiedNot specifiedNot specifiedNot specified[6]
Benzoyl Chloride4-ANPP (structurally similar)Not specifiedNot specifiedNot specifiedNot specified80DEA Document

Note: Direct comparative data for the synthesis of this compound is limited in the reviewed literature. The data presented is based on closely related structures and general procedures. Yields are highly dependent on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis via Schotten-Baumann Reaction

  • Dissolve 4-aminopiperidine: In a flask, dissolve 4-aminopiperidine (1.0 eq) in a suitable organic solvent like dichloromethane (DCM) or diethyl ether.

  • Add aqueous base: Add an aqueous solution of sodium hydroxide (2.0-3.0 eq, e.g., 2M NaOH).

  • Cool the mixture: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Add benzoyl chloride: Slowly add benzoyl chloride (1.05 eq) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.

  • Workup: Separate the organic layer. Wash the organic layer with water, followed by brine.

  • Drying and concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis using a Coupling Reagent (EDC/HOBt)

  • Dissolve reactants: In a round-bottom flask, dissolve benzoic acid (1.0 eq), 4-aminopiperidine (1.0 eq), and HOBt (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add base: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-2.5 eq).

  • Cool the mixture: Cool the mixture to 0 °C in an ice bath.

  • Add coupling agent: Add EDC (1.1 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with the organic solvent used. Wash the solution sequentially with a mild acidic solution (e.g., saturated NH₄Cl), a mild basic solution (e.g., saturated NaHCO₃), and brine.

  • Drying and concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

References

Technical Support Center: Aminopiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of aminopiperidine derivatives. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the synthesis of aminopiperidines, offering potential causes and solutions in a question-and-answer format.

My reductive amination reaction is resulting in a low yield. What are the possible causes and how can I improve it?

Low yields in reductive amination for aminopiperidine synthesis can stem from several factors. The stability of the imine intermediate and the effectiveness of the reducing agent are critical. One common approach is the reductive amination of a protected piperidone, for instance, using sodium triacetoxyborohydride as the reducing agent.[1]

Potential Causes and Solutions:

  • Inefficient Imine Formation: The equilibrium between the piperidone and the amine to form the imine may not be favorable.

    • Solution: Ensure anhydrous reaction conditions, as water can hydrolyze the imine intermediate. The use of a dehydrating agent, such as molecular sieves, can be beneficial.[1]

  • Weak Reducing Agent: The chosen reducing agent may not be potent enough to efficiently reduce the imine.

    • Solution: Sodium triacetoxyborohydride is often a good choice as it is a mild and selective reducing agent.[1] Other borohydride reagents can also be effective.

  • Side Reactions: The starting materials or product might be undergoing side reactions under the reaction conditions.

    • Solution: Optimize the reaction temperature and time. Running the reaction at room temperature is a common starting point.[1]

I am observing unexpected byproducts in my reaction mixture. What are some common side reactions in aminopiperidine synthesis?

Side reactions can significantly impact the purity and yield of the desired aminopiperidine. The nature of the side products often depends on the specific synthetic route and protecting groups used.

Common Side Reactions:

  • N-Alkylation: During deprotection steps, particularly the catalytic hydrogenation of Cbz-protected amines in the presence of ethanol, N-ethylated byproducts can form. This is believed to occur via a palladium-catalyzed oxidation of ethanol to acetaldehyde, which then undergoes reductive amination with the deprotected amine.[1]

    • Solution: Avoid using ethanol as a solvent during catalytic hydrogenation for Cbz deprotection if N-ethylation is observed. Consider alternative solvents or deprotection methods.

  • Over-alkylation: In reactions involving alkylation of the piperidine nitrogen, multiple alkylations can occur if the reaction is not carefully controlled.

  • Ring-Opening: Under harsh acidic or basic conditions, the piperidine ring can potentially undergo ring-opening reactions, although this is less common under standard synthetic conditions.

Purification of my aminopiperidine derivative by column chromatography is proving difficult, with significant tailing of the product peak. How can I improve the purification?

The basic nature of the amino group in aminopiperidines can lead to strong interactions with the acidic silanol groups on standard silica gel, causing peak tailing and poor separation.

Purification Troubleshooting:

  • Mobile Phase Modification: Adding a basic modifier to the eluent can help to saturate the acidic sites on the silica gel and improve the peak shape of the basic analyte.

    • Solution: A common strategy is to add a small percentage (e.g., 0.1-2%) of triethylamine or ammonia in the mobile phase.[2]

  • Alternative Stationary Phases: If modifying the mobile phase is insufficient, using a different stationary phase can be a more effective solution.

    • Solution: Consider using basic alumina or an amine-functionalized silica gel for the purification of basic compounds like aminopiperidines.[2]

  • Reverse-Phase Chromatography: For less polar aminopiperidine derivatives, reverse-phase chromatography (e.g., C18) can be a good alternative. Using an acidic modifier like trifluoroacetic acid (TFA) or formic acid in the mobile phase can improve peak shape by protonating the amine.[2]

I am struggling with the synthesis of a specific stereoisomer of a substituted aminopiperidine. What are some strategies for stereoselective synthesis?

Controlling stereochemistry is a common challenge in the synthesis of complex molecules. For aminopiperidines, several strategies can be employed.

Stereoselective Strategies:

  • Chiral Starting Materials: Utilizing enantiomerically pure starting materials, such as amino acids, can be an effective way to introduce chirality into the final product. For example, L-glutamic acid has been used as a starting material for the synthesis of enantiomerically pure 3-(N-Boc-amino)piperidine derivatives.

  • Enzymatic Reactions: Biocatalysis using enzymes like imine reductases (IREDs) can offer high stereoselectivity in the synthesis of chiral amines.[3] Enzyme cascades have been developed for the synthesis of protected 3-aminopiperidines with high enantiopurity.[3]

  • Asymmetric Hydrogenation: The use of chiral catalysts for the hydrogenation of prochiral precursors, such as substituted pyridinium salts, can lead to the formation of enantiomerically enriched piperidines.[4]

  • Diastereomer Separation: In some cases, diastereomers can be synthesized as a mixture and then separated by chromatography. This was successfully demonstrated in the synthesis of certain 4-aminopiperidine analogs where diastereomers were separable after a key synthetic step.[5]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for selected aminopiperidine synthesis methods found in the literature. This data can serve as a benchmark for optimizing your own experiments.

Synthesis MethodStarting MaterialReagents and ConditionsProductYieldReference
Reductive AminationBoc-protected 3-piperidone, ethyl glycinateNaBH(OAc)₃, AcOH, molecular sieves, dichloromethane, room temp, 20 h(rac)-ethyl 2-[(1-tert-butoxycarbonylpiperidin-3-yl)amino]acetate62%[1]
Enzymatic CascadeN-Cbz-protected L-ornithinolGalactose oxidase (GOase), imine reductase (IRED), pH 8L-3-N-Cbz-aminopiperidine16%[3]
Enzymatic CascadeN-Cbz-protected L-lysinolGalactose oxidase (GOase), imine reductase (IRED), pH 8L-3-N-Cbz-aminoazepane54%[3]
Multi-step from L-glutamic acidL-glutamic acid5 steps: esterification, Boc-protection, NaBH₄ reduction, tosylation, cyclization3-(N-Boc amino) piperidine derivatives44-55%
Curtius Rearrangement RouteIsonipecotateMulti-step synthesis involving Curtius rearrangementN'-Boc-4-methyl-4-aminopiperidineHigh[6]

Experimental Protocol: General Procedure for Reductive Amination

This protocol provides a general method for the synthesis of N-substituted aminopiperidines via reductive amination of a piperidone, based on procedures described in the literature.[1]

Materials:

  • N-Boc-3-piperidone (or other suitable protected piperidone)

  • Primary or secondary amine (e.g., ethyl glycinate hydrochloride)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (AcOH)

  • Molecular sieves (4 Å)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the protected piperidone (1.0 eq) and the amine hydrochloride (1.0-1.2 eq) in anhydrous dichloromethane, add acetic acid (1.5 eq) and activated molecular sieves.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2-3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. If peak tailing is observed, consider adding a small amount of triethylamine to the eluent.

Visualizations

Troubleshooting Workflow for Low Yield in Aminopiperidine Synthesis

TroubleshootingWorkflow start Low Yield Observed check_reaction Review Reaction Conditions start->check_reaction check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_purification Assess Purification Step start->check_purification temp_time Optimize Temperature & Time check_reaction->temp_time Sub-optimal? solvent Ensure Anhydrous Solvent check_reaction->solvent Moisture sensitive? atmosphere Inert Atmosphere? check_reaction->atmosphere Air sensitive? reducing_agent Consider Stronger/Different Reducing Agent check_reagents->reducing_agent Incomplete reduction? protecting_group Evaluate Protecting Group Stability check_reagents->protecting_group Side reactions? column_mod Modify Column Chromatography (e.g., add TEA, use alumina) check_purification->column_mod Poor separation? alt_purification Alternative Purification Method? (e.g., crystallization, distillation) check_purification->alt_purification Product loss? end_node Yield Improved temp_time->end_node solvent->end_node atmosphere->end_node reducing_agent->end_node protecting_group->end_node column_mod->end_node alt_purification->end_node

Caption: A logical workflow for troubleshooting low yields in aminopiperidine synthesis.

References

Technical Support Center: Benzoylation of 4-Aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the benzoylation of 4-aminopiperidine. The following sections address common side reactions and provide detailed protocols to mitigate these issues.

Troubleshooting Guide

This guide addresses common issues encountered during the benzoylation of 4-aminopiperidine, focusing on identifying the root cause and providing actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired monobenzoylated product 1. Dibenzoylation: Both the primary (C4) and secondary (N1) amines have reacted with benzoyl chloride. 2. Hydrolysis of Benzoyl Chloride: The benzoyl chloride is reacting with water in the reaction mixture. 3. Incomplete Reaction: Insufficient reaction time, temperature, or reagent stoichiometry.1. Selective Protection: Employ a protecting group strategy. Protect the more nucleophilic piperidine nitrogen (N1) with a Boc group before benzoylation, then deprotect. 2. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize Conditions: Increase reaction time, adjust temperature, or use a slight excess of benzoyl chloride. Monitor reaction progress using TLC or LC-MS.
Presence of a major byproduct with a higher molecular weight Dibenzoylation: This is the most common side reaction, resulting in the formation of 1-benzoyl-4-benzamidopiperidine.1. Protecting Group Strategy: As above, use a Boc protecting group on the piperidine nitrogen to prevent its reaction. 2. Control Stoichiometry: Use a precise 1:1 molar ratio of 4-aminopiperidine to benzoyl chloride, although this may still result in a mixture of products. 3. Purification: Separate the mono- and di-benzoylated products using column chromatography.
Product is contaminated with benzoic acid Hydrolysis of Benzoyl Chloride: Excess benzoyl chloride or exposure to water has led to the formation of benzoic acid.1. Aqueous Workup: During the workup, wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities like benzoic acid. 2. Anhydrous Conditions: Minimize water content in the reaction to prevent hydrolysis from occurring.
Difficulty in separating the desired product from impurities Similar Polarity of Products: The desired monobenzoylated product, the dibenzoylated byproduct, and starting material may have similar polarities, making chromatographic separation challenging.1. Derivative Formation: Consider converting the amine functionalities to their hydrochloride salts to alter their solubility and facilitate separation. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. 3. Optimize Chromatography: Use a different solvent system or a different stationary phase for column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions during the benzoylation of 4-aminopiperidine?

A1: The two main side reactions are:

  • Dibenzoylation: Due to the presence of two nucleophilic nitrogen atoms (a primary amine at the 4-position and a secondary amine in the piperidine ring), both can react with benzoyl chloride to form 1-benzoyl-4-benzamidopiperidine. The secondary amine of the piperidine ring is generally more nucleophilic.

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride can react with water present in the reaction mixture to form benzoic acid, which reduces the yield of the desired product and introduces an impurity.

Q2: How can I selectively benzoylate the primary amine at the 4-position?

A2: The most effective method is to use a protecting group strategy. By protecting the more nucleophilic secondary amine of the piperidine ring with a tert-butyloxycarbonyl (Boc) group, you can direct the benzoylation to the primary amine. The Boc group can then be removed under acidic conditions to yield the desired N-(piperidin-4-yl)benzamide.

Q3: What is the role of the base in the Schotten-Baumann reaction for benzoylation?

A3: The base, typically aqueous sodium hydroxide or an organic base like triethylamine or pyridine, is crucial for neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the amine and benzoyl chloride. This prevents the protonation of the unreacted amine, which would render it non-nucleophilic and stop the reaction.

Q4: I have a mixture of mono- and di-benzoylated products. How can I separate them?

A4: Separation can typically be achieved through column chromatography on silica gel. The polarity difference between the N-(piperidin-4-yl)benzamide (which has a free secondary amine) and the 1-benzoyl-4-benzamidopiperidine (which has no free amine) is usually sufficient for separation with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, often with a small amount of triethylamine to reduce tailing of the amine).

Q5: Can I perform the benzoylation without a protecting group and still get a good yield of the monobenzoylated product?

A5: While it is possible to obtain the monobenzoylated product without a protecting group by carefully controlling the stoichiometry of the reactants, it is very likely to result in a mixture of the starting material, the two possible monobenzoylated isomers, and the dibenzoylated product. This makes purification difficult and often leads to lower overall yields of the desired isomer. For clean and selective synthesis, a protecting group strategy is highly recommended.

Data Presentation

The following table summarizes the expected product distribution in the benzoylation of 4-aminopiperidine under different conditions. The yields are representative and can vary based on specific reaction parameters.

Reaction Condition Desired Product (4-Benzamidopiperidine) Side Product (1-Benzoyl-4-aminopiperidine) Side Product (1,4-Dibenzoylpiperidine) Starting Material
Unprotected (1 eq. Benzoyl Chloride) MixtureMixtureSignificantPresent
Unprotected (2+ eq. Benzoyl Chloride) LowLowMajor ProductLow/Absent
N1-Boc Protected (1 eq. Benzoyl Chloride) High YieldNot FormedNot FormedLow/Absent

Experimental Protocols

Protocol 1: Benzoylation of Unprotected 4-Aminopiperidine (Illustrating Side Reactions)

This protocol demonstrates the direct benzoylation of 4-aminopiperidine, which is likely to produce a mixture of products.

Materials:

  • 4-Aminopiperidine

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Distilled water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-aminopiperidine (1.0 eq) in a 10% aqueous solution of NaOH in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzoyl chloride (1.05 eq) dropwise to the stirred solution while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC to observe the consumption of starting material and the formation of multiple products.

  • Extract the reaction mixture with DCM (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain a crude mixture of products.

  • Analyze the crude product by LC-MS to identify the presence of mono- and di-benzoylated products.

Protocol 2: Selective Benzoylation of 4-Aminopiperidine via N-Boc Protection

This protocol outlines the recommended procedure for the selective synthesis of N-(piperidin-4-yl)benzamide.

Step 1: N-Boc Protection of 4-Aminopiperidine

Materials:

  • 4-Aminopiperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Distilled water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-aminopiperidine (1.0 eq) and triethylamine (1.1 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Add a solution of Boc₂O (1.05 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield tert-butyl 4-amino-1-piperidinecarboxylate.

Step 2: Benzoylation of N-Boc-4-aminopiperidine

Materials:

  • tert-Butyl 4-amino-1-piperidinecarboxylate (from Step 1)

  • Benzoyl chloride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve tert-butyl 4-amino-1-piperidinecarboxylate (1.0 eq) and TEA (1.2 eq) in DCM.

  • Cool the solution to 0 °C.

  • Add benzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield tert-butyl 4-benzamido-1-piperidinecarboxylate.

Step 3: Boc Deprotection

Materials:

  • tert-Butyl 4-benzamido-1-piperidinecarboxylate (from Step 2)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected product in DCM.

  • Add an excess of TFA (e.g., 20-50% in DCM) or a 4M solution of HCl in dioxane.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product as its salt.

  • Filter and dry the solid to obtain the pure N-(piperidin-4-yl)benzamide salt.

Visualizations

Unprotected_Benzoylation cluster_products Product Mixture 4-Aminopiperidine 4-Aminopiperidine Product_1 N-(Piperidin-4-yl)benzamide (Desired Product) 4-Aminopiperidine->Product_1 Benzoylation at C4-NH2 Product_2 1-Benzoyl-4-aminopiperidine (Side Product) 4-Aminopiperidine->Product_2 Benzoylation at N1-H Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Product_1 Benzoyl_Chloride->Product_2 Base Base Base->Product_1 Base->Product_2 Product_3 1-Benzoyl-4-benzamidopiperidine (Dibenzoylation) Product_1->Product_3 Product_2->Product_3

Caption: Reaction scheme for the unprotected benzoylation of 4-aminopiperidine.

Protected_Benzoylation_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Selective Benzoylation cluster_step3 Step 3: Deprotection Start 4-Aminopiperidine Reagent1 Boc Anhydride (Boc₂O) + Base Start->Reagent1 Protected tert-Butyl 4-amino-1-piperidinecarboxylate Reagent1->Protected Reagent2 Benzoyl Chloride + Base Protected->Reagent2 Benzoylated tert-Butyl 4-benzamido-1-piperidinecarboxylate Reagent2->Benzoylated Reagent3 Acid (TFA or HCl) Benzoylated->Reagent3 Final_Product N-(Piperidin-4-yl)benzamide (Pure Product) Reagent3->Final_Product

Caption: Workflow for selective benzoylation using a Boc-protecting group strategy.

Troubleshooting_Logic Start Low Yield or Impure Product Check_MW Analyze by LC-MS. Is there a higher MW peak? Start->Check_MW Dibenzoylation Issue: Dibenzoylation Check_MW->Dibenzoylation Yes Check_Acid Is benzoic acid present? Check_MW->Check_Acid No Solution_Protect Solution: Use N-Boc protecting group strategy. Dibenzoylation->Solution_Protect Hydrolysis Issue: Benzoyl Chloride Hydrolysis Check_Acid->Hydrolysis Yes Incomplete_Reaction Issue: Incomplete Reaction Check_Acid->Incomplete_Reaction No Solution_Workup Solution: 1. Use anhydrous conditions. 2. Basic wash during workup. Hydrolysis->Solution_Workup Solution_Optimize Solution: Optimize reaction time, temperature, or stoichiometry. Incomplete_Reaction->Solution_Optimize

Caption: A logical troubleshooting workflow for benzoylation of 4-aminopiperidine.

Technical Support Center: Optimization of Reaction Time and Temperature for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction time and temperature for chemical synthesis.

Troubleshooting Guides

This section addresses specific issues encountered during experiments in a question-and-answer format.

Issue: Low Reaction Yield

Q1: My reaction is resulting in a low yield. How can I determine if reaction time or temperature are the culprits?

A: Suboptimal reaction time and temperature are common causes of low yields. An insufficient reaction time may lead to an incomplete reaction, while an overly long duration can cause product decomposition or the formation of byproducts.[1] Similarly, a temperature that is too low can result in a slow or stalled reaction, whereas excessive heat can degrade starting materials, products, or intermediates.[1]

To troubleshoot, you can systematically vary the reaction time and temperature while monitoring the reaction progress. Techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for tracking the consumption of starting materials and the formation of the desired product over time.[2]

Q2: I've confirmed my reagents are pure and the stoichiometry is correct, but the yield is still low. What's the next step for optimization?

A: Once reagent quality is confirmed, the focus should shift to reaction conditions. A logical next step is to perform a time-course study (kinetic profiling) at a fixed temperature to identify the optimal reaction duration.[2] Following this, a series of experiments at different temperatures can be conducted at the determined optimal time to find the ideal temperature. For a more comprehensive analysis, Design of Experiments (DoE) can be employed to study the interaction between temperature, time, and other variables simultaneously.[3][4]

Issue: High Levels of Impurities

Q3: My final product is contaminated with significant impurities. How can I adjust the reaction time and temperature to improve purity?

A: The formation of byproducts is often highly sensitive to reaction temperature.[1] Different reaction pathways can be favored at varying temperatures, leading to the generation of specific impurities. Carefully controlling the temperature to favor the desired reaction pathway is crucial. Additionally, extended reaction times can lead to the degradation of the product, thereby increasing the impurity profile.[1] In some cases, a shorter reaction time may yield a cleaner product, even if the conversion is slightly lower.[5]

Monitoring the reaction over time at different temperatures can help identify a window where the desired product is maximized and impurity formation is minimized.

Q4: Can running a reaction at a lower temperature for a longer time improve purity?

A: In some cases, yes. Lowering the reaction temperature can increase the selectivity of a reaction by favoring the kinetically controlled product over thermodynamically favored byproducts that may form at higher temperatures. However, this will also decrease the reaction rate, necessitating a longer reaction time to achieve a reasonable conversion. It is essential to monitor the reaction to ensure that the extended time does not lead to the degradation of the desired product.

Issue: Poor Reproducibility

Q5: I am getting inconsistent yields and impurity profiles when I repeat the same reaction. What could be the cause?

A: Poor reproducibility is often due to inconsistent reaction conditions, with temperature fluctuations being a primary suspect.[3] Even minor deviations in temperature can significantly impact reaction kinetics and equilibrium, leading to variable outcomes.[3] Ensure that your temperature control apparatus is accurately calibrated and provides uniform heating or cooling.[3] Inadequate stirring can also lead to temperature gradients within the reaction mixture.[3] Precise and consistent control of reaction time is equally important for reproducible results.[3]

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal reaction time?

A1: The optimal reaction time is best determined by monitoring the reaction's progress.[2] Techniques such as TLC, HPLC, GC, or NMR spectroscopy can be used to track the disappearance of starting materials and the appearance of the product and any byproducts at various time points.[2] The ideal time is typically when the concentration of the desired product is at its maximum, and the formation of impurities is minimal.[2]

Q2: What are the most common methods for controlling reaction temperature in a laboratory setting?

A2: Common methods include:

  • Ice-salt baths: For temperatures between -10°C and -20°C.[3]

  • Dry ice-solvent baths: For very low temperatures, such as -78°C with acetone.[3]

  • Heating mantles or oil baths: For elevated temperatures.[3]

  • Refrigerated circulators or cryostats: For precise and automated temperature control.[3]

Q3: How can I ensure a uniform temperature throughout my reaction mixture?

A3: Vigorous and consistent stirring is essential to prevent localized hot or cold spots and maintain a homogenous temperature.[3] The type of stirrer (magnetic or mechanical) and the stirring speed should be appropriate for the viscosity and volume of the reaction mixture.[3]

Q4: What is the difference between One-Factor-at-a-Time (OFAT) and Design of Experiments (DoE) for optimization?

A4: OFAT involves changing one variable at a time while keeping others constant.[6] It is a straightforward approach but may not identify the true optimal conditions because it overlooks the interactions between variables.[7] DoE is a statistical method that allows for the simultaneous variation of multiple factors.[3][4] This approach is more efficient in exploring the reaction space and can identify interactions between variables, leading to a more robust optimization.[3][4]

Data Presentation

Table 1: Effect of Temperature and Time on the Synthesis of Benzamide

ReactionTemperature (°C)Time (hours)Yield (%)Purity (%)Reference
Benzoic acid + Urea1802.5HighNot specified[8]
Benzoic acid + Urea>185ExtendedDecreasedNot specified[1]
Microwave-assisted amide synthesis802LowerLower[5]
Microwave-assisted amide synthesis1002HigherHighest[5]
Microwave-assisted amide synthesis1202HigherLower[5]
Microwave-assisted amide synthesis1005Increased YieldDecreased Purity[5]
Microwave-assisted amide synthesis10010Increased YieldDecreased Purity[5]
Microwave-assisted amide synthesis10015Increased YieldDecreased Purity[5]

Experimental Protocols

Protocol 1: Kinetic Profiling for Reaction Time Optimization

This protocol describes a general method for monitoring reaction progress to determine the optimal reaction time.

Methodology:

  • Reaction Setup: Assemble the reaction apparatus with a calibrated temperature control system and efficient stirring.

  • Initiation: Start the reaction by adding the final reagent and simultaneously begin timing.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small, precise aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a suitable quenching agent to stop the reaction.

  • Sample Preparation: Dilute the quenched sample with an appropriate solvent for analysis.

  • Analysis: Analyze the samples using a suitable technique (e.g., HPLC, GC, NMR).

  • Data Analysis: Plot the concentration or relative peak area of the starting material, product, and key byproducts against time. The optimal reaction time is the point where the product concentration is maximized and the formation of significant impurities is minimized.[2]

Protocol 2: One-Factor-at-a-Time (OFAT) Optimization of Temperature

This protocol outlines a method for optimizing the reaction temperature after determining the optimal reaction time.

Methodology:

  • Set Optimal Time: Based on the kinetic profiling, determine the optimal reaction time.

  • Temperature Variation: Set up a series of reactions, each at a different temperature (e.g., 40°C, 50°C, 60°C, 70°C, 80°C), while keeping all other parameters, including the reaction time, constant.

  • Execution: Run each reaction for the predetermined optimal time.

  • Work-up and Analysis: After the reaction time has elapsed, quench and work up each reaction identically. Analyze the yield and purity of the product from each reaction.

  • Optimization: Identify the temperature that provides the best balance of yield and purity.

Mandatory Visualization

Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_optimization Optimization Strategy cluster_methods Optimization Methods cluster_outcome Desired Outcome start Low Yield or High Impurities check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_setup Confirm Temperature Control & Stirring Accuracy check_reagents->check_setup optimization_choice Systematic Optimization Needed? check_setup->optimization_choice time_study Conduct Time-Course Study (Kinetic Profiling) optimization_choice->time_study Yes doe Perform Design of Experiments (DoE) optimization_choice->doe For Complex Interactions temp_study Vary Temperature at Optimal Time time_study->temp_study end Optimized Reaction Conditions temp_study->end doe->end

Caption: A logical workflow for troubleshooting low yield or high impurity issues.

Optimization_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase cluster_validation Validation Phase define_params Define Parameters (Time, Temp) & Responses (Yield, Purity) select_method Select Method (OFAT or DoE) define_params->select_method run_experiments Execute Experiments Systematically select_method->run_experiments monitor_reactions Monitor Reactions (TLC, HPLC, etc.) run_experiments->monitor_reactions collect_data Collect and Tabulate Data monitor_reactions->collect_data analyze_results Analyze Results to Identify Optimal Conditions collect_data->analyze_results validate Validate Optimum Conditions analyze_results->validate

Caption: An experimental workflow for optimizing reaction time and temperature.

References

Technical Support Center: Purification of Polar Aminopiperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of polar aminopiperidines.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of polar aminopiperidines so challenging?

A1: The primary challenge lies in the inherent physicochemical properties of polar aminopiperidines. Their high polarity makes them highly soluble in polar solvents like water and poorly soluble in common organic solvents used in standard chromatography.[1] Additionally, the basic nature of the aminopiperidine moiety leads to strong interactions with the acidic silanol groups on standard silica gel, a common stationary phase in chromatography. This interaction can result in several purification issues, including:

  • Poor Peak Shape (Tailing): Strong binding to the silica surface causes the compound to elute slowly and asymmetrically, leading to broad, tailing peaks.[2]

  • Irreversible Adsorption: In some cases, the aminopiperidine can bind so strongly to the silica that it does not elute, resulting in low or no recovery of the product.[2]

  • Co-elution with Polar Impurities: The high polarity of the target compound often means it elutes with other polar impurities, making separation difficult.

Q2: What are the most common chromatographic techniques for purifying polar aminopiperidines?

A2: Several chromatographic techniques can be employed, each with its own advantages and disadvantages. The choice of technique depends on the specific properties of the aminopiperidine and the impurities present. The most common methods include:

  • Normal-Phase Chromatography (NPC) with Modifications: Standard silica gel chromatography can be adapted by using basic modifiers in the mobile phase or by using deactivated silica.[2][3]

  • Reverse-Phase Chromatography (RPC): C18 columns can be used, particularly if the compound has some non-polar character. Acidic modifiers are often added to the mobile phase to improve peak shape.[2][3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for highly polar compounds and uses a polar stationary phase with a mobile phase consisting of a high concentration of a non-polar organic solvent and a small amount of a polar solvent.[4][5][6]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the purification of polar compounds, offering fast separations and reduced solvent consumption.[7][]

  • Ion-Exchange Chromatography (IEX): This method separates molecules based on their charge and can be very effective for purifying ionizable compounds like aminopiperidines.[2][9]

Q3: When should I consider non-chromatographic purification methods?

A3: Non-chromatographic methods like crystallization and liquid-liquid extraction can be viable alternatives or complementary steps to chromatography, especially in the following scenarios:

  • Crystallization: If your aminopiperidine is a solid and can form a stable salt (e.g., hydrochloride salt), crystallization can be a highly effective and scalable purification method.[3] However, forming suitable crystals can sometimes be challenging.[3]

  • Liquid-Liquid Extraction: Acid-base extraction can be used to separate basic aminopiperidines from neutral or acidic impurities.[10][11] This is often used as an initial purification step before chromatography.

Troubleshooting Guides

Guide 1: Poor Peak Shape in Normal-Phase Chromatography

This guide provides a systematic approach to addressing common issues like peak tailing and broadening when purifying polar aminopiperidines on silica gel.

Problem: Significant peak tailing is observed on TLC and during column chromatography.

This is a frequent issue when purifying basic compounds like aminopiperidines on acidic silica gel.[2] The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface.[2]

Troubleshooting Workflow:

PoorPeakShape start Poor Peak Shape (Tailing) mobile_phase Modify Mobile Phase start->mobile_phase Initial Approach stationary_phase Change Stationary Phase start->stationary_phase If Mobile Phase Modification Fails alternative_technique Consider Alternative Chromatography start->alternative_technique For Persistent Issues tea Add Triethylamine (TEA) (0.1-2% v/v) mobile_phase->tea ammonia Add Ammoniated Methanol (e.g., 7N NH3 in MeOH, 1-5%) mobile_phase->ammonia amine_silica Use Amine-Functionalized Silica stationary_phase->amine_silica alumina Use Alumina (Basic or Neutral) stationary_phase->alumina hilic Hydrophilic Interaction Chromatography (HILIC) alternative_technique->hilic sfc Supercritical Fluid Chromatography (SFC) alternative_technique->sfc rp_hplc Reverse-Phase HPLC with Acidic Modifier alternative_technique->rp_hplc

Caption: Troubleshooting workflow for poor peak shape in normal-phase chromatography.

Guide 2: Low Recovery After Chromatography

Problem: The yield of the purified aminopiperidine is significantly lower than expected.

Low recovery can be due to irreversible binding to the stationary phase or degradation of the compound on the column.

Troubleshooting Steps:

  • Assess Irreversible Binding: The strong interaction between the basic aminopiperidine and acidic silica can lead to the compound permanently sticking to the column.[2]

    • Solution: Employ the strategies outlined in the "Poor Peak Shape" guide, such as adding a basic modifier to the eluent or using a less acidic stationary phase like deactivated silica or alumina.[2][3]

  • Check for Compound Stability: Some aminopiperidines may be unstable on silica gel over long periods.

    • Solution: Expedite the chromatography process. Use a slightly more polar solvent system to elute the compound faster, or consider using flash chromatography with higher flow rates.

  • Ensure Complete Elution: It is possible that the compound has not fully eluted from the column with the initial solvent system.

    • Solution: After collecting the main fractions, flush the column with a highly polar solvent mixture (e.g., 10-20% methanol in dichloromethane with a basic modifier) to see if any remaining product elutes.

  • Consider Alternative Purification Methods: If low recovery persists, chromatographic purification on silica may not be suitable for your compound.

    • Solution: Explore other techniques such as HILIC, SFC, ion-exchange chromatography, or crystallization of a salt form.[3][4][7]

Comparison of Purification Techniques

The following table summarizes the key characteristics of different purification techniques for polar aminopiperidines to aid in method selection.

Purification TechniqueStationary PhaseMobile PhaseAdvantagesDisadvantagesBest Suited For
Normal-Phase Chromatography (Modified) Silica Gel (often with basic modifier)Non-polar organic solvents (e.g., Hexane, DCM) with a polar modifier (e.g., EtOAc, MeOH) and a basic additive (e.g., TEA, NH₃)Widely available, cost-effective.[2][3]Can suffer from peak tailing and irreversible adsorption without modification.[2]Moderately polar aminopiperidines where impurities are significantly less polar.
Reverse-Phase Chromatography C18 or other non-polar bonded silicaPolar solvents (e.g., Acetonitrile, Water) with an acidic modifier (e.g., TFA, Formic Acid)Good for removing highly polar impurities.[2][3]Highly polar aminopiperidines may have poor retention.[1] Requires removal of aqueous mobile phase.[3]Aminopiperidines with some non-polar character.
HILIC Polar (e.g., Silica, Amide, Diol)High percentage of non-polar organic solvent (e.g., Acetonitrile) with a small amount of aqueous bufferExcellent retention for very polar compounds.[4] Compatible with MS detection.[5]Requires careful column equilibration.[5] Mobile phase and sample solvent compatibility is critical.[5]Highly polar, water-soluble aminopiperidines.
Supercritical Fluid Chromatography (SFC) Various (Chiral and Achiral)Supercritical CO₂ with a polar co-solvent (e.g., Methanol) and an additiveFast separations, reduced organic solvent consumption, high efficiency.[7][]Requires specialized equipment.[7]Chiral and achiral separations of polar aminopiperidines.[]
Ion-Exchange Chromatography (IEX) Charged resin (Anion or Cation)Aqueous buffers with a salt gradient or pH gradient for elutionHigh capacity and high selectivity based on charge.[2][9]Salt removal from the final product is necessary.[12] Can be more complex to develop methods.Ionizable aminopiperidines, separation from compounds with different pKa values.[2]
Crystallization N/AA solvent in which the compound has low solubility at low temperature and high solubility at high temperaturePotentially high purity in a single step, scalable.[3]Finding suitable crystallization conditions can be difficult, "oiling out" can occur.[13][14]Aminopiperidines that are solids at room temperature and can form stable salts.
Acid-Base Extraction N/AImmiscible aqueous and organic solventsSimple, fast, and effective for removing neutral or acidic/basic impurities.[10][11]Not a high-resolution technique, may not separate from other basic impurities.Initial cleanup of reaction mixtures.[10]

Experimental Protocols

Protocol 1: Modified Normal-Phase Flash Chromatography

This protocol describes a general procedure for the purification of a polar aminopiperidine using flash chromatography on silica gel with a basic modifier.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pack the column with the silica slurry, ensuring no air bubbles are trapped.

  • Equilibration: Equilibrate the packed column with the initial, least polar mobile phase containing a basic modifier (e.g., 0.5% triethylamine in 9:1 hexane:ethyl acetate) until the baseline is stable.

  • Sample Loading: Dissolve the crude aminopiperidine in a minimal amount of the mobile phase or a slightly more polar solvent. If the sample is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound. A typical gradient might be from 10% to 50% ethyl acetate in hexane, with the basic modifier concentration kept constant.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: HILIC Method Development

This protocol provides a starting point for developing a HILIC purification method.

  • Column Selection: Choose a HILIC column (e.g., bare silica, amide, or diol-bonded silica). Bare silica is often a good starting point.[6]

  • Mobile Phase Preparation:

    • Solvent A (Aqueous): Prepare an aqueous buffer, for example, 10 mM ammonium formate adjusted to a desired pH (e.g., 3.0 or 5.0).

    • Solvent B (Organic): Use acetonitrile.

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% acetonitrile, 5% aqueous buffer) for an extended period (at least 10-20 column volumes) to ensure a stable water layer on the stationary phase.[5]

  • Sample Preparation: Dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition to avoid peak distortion.[5] A high concentration of acetonitrile is recommended.[5]

  • Gradient Elution: Start with a high percentage of organic solvent and run a gradient to increase the percentage of the aqueous mobile phase. For example, a linear gradient from 5% to 40% aqueous buffer over 15-20 minutes.

  • Optimization: Adjust the gradient slope, buffer pH, and salt concentration to optimize the separation.

Decision-Making Workflow for Purification Method Selection

The following diagram provides a logical workflow to guide the selection of an appropriate purification strategy for a polar aminopiperidine.

PurificationDecisionTree start Start: Crude Polar Aminopiperidine is_solid Is the compound a solid? start->is_solid can_crystallize Can a salt be formed and crystallized? is_solid->can_crystallize Yes extraction Perform Acid-Base Extraction is_solid->extraction No crystallize Attempt Crystallization can_crystallize->crystallize Yes can_crystallize->extraction No purity_check Check Purity crystallize->purity_check chromatography_choice Select Chromatographic Method extraction->chromatography_choice npc Modified Normal-Phase Chromatography chromatography_choice->npc Moderately Polar hilic_sfc HILIC or SFC chromatography_choice->hilic_sfc Highly Polar iex Ion-Exchange Chromatography chromatography_choice->iex Ionizable / pKa difference rpc Reverse-Phase Chromatography chromatography_choice->rpc Some Non-Polar Character npc->purity_check hilic_sfc->purity_check iex->purity_check rpc->purity_check purity_check->chromatography_choice Not Pure end Pure Compound purity_check->end Pure

References

stability issues of (4-Aminopiperidin-1-yl)(phenyl)methanone under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (4-Aminopiperidin-1-yl)(phenyl)methanone, particularly under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides and FAQs

Q1: I am observing a decrease in the peak area of this compound in my HPLC analysis when using an acidic mobile phase. What could be the cause?

A1: A decrease in the peak area of the parent compound under acidic conditions strongly suggests degradation. The amide bond in this compound is susceptible to acid-catalyzed hydrolysis. This reaction breaks the amide bond, leading to the formation of benzoic acid and 4-aminopiperidine. The rate of this degradation is influenced by the pH of the solution, temperature, and the specific acid used.

Q2: What are the expected degradation products of this compound under acidic conditions?

A2: The primary degradation pathway for this compound under acidic conditions is the hydrolysis of the amide bond. This results in the formation of two main degradation products:

  • Benzoic Acid

  • 4-Aminopiperidine

It is crucial to have analytical standards for these compounds to confirm their presence in your stressed samples.

Q3: My solution containing this compound turned cloudy after acidification. What does this indicate?

A3: The formation of a precipitate upon acidification could be due to the low aqueous solubility of the degradation product, benzoic acid, especially at lower pH values. While this compound and 4-aminopiperidine are likely to be protonated and soluble in acidic aqueous solutions, benzoic acid is less soluble and may precipitate out of the solution.

Q4: How can I prevent or minimize the degradation of this compound during my experiments?

A4: To minimize degradation, consider the following:

  • pH Control: Maintain the pH of your solutions as close to neutral as possible, unless acidic conditions are required for your experiment.

  • Temperature: Avoid high temperatures, as heat can accelerate the rate of hydrolysis.[1] Store solutions at low temperatures (e.g., 2-8 °C) when not in use.

  • Solvent Selection: If possible, use aprotic solvents or minimize the water content in your solutions.

  • Experiment Duration: Minimize the time the compound is exposed to acidic conditions.

Q5: I need to perform a forced degradation study on this compound. What conditions should I use?

A5: A forced degradation study, as per ICH guidelines, is essential to understand the stability of a drug substance.[1][2][3][4][5] For acid hydrolysis, a typical starting point would be to treat a solution of the compound with 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][2][4] If no significant degradation is observed at room temperature, the temperature can be elevated to 50-70°C.[1] The goal is to achieve a target degradation of 5-20%.[2][3]

Quantitative Data Summary

Stress ConditionReagent/ParameterTemperatureDurationExpected Degradation (%)
Acid Hydrolysis0.1 M HClRoom Temperature24 hours5 - 15
Acid Hydrolysis1 M HCl60°C8 hours10 - 30
Neutral HydrolysisWater60°C24 hours< 5
Basic Hydrolysis0.1 M NaOHRoom Temperature24 hours10 - 25

Note: These are estimated values and actual degradation will depend on the specific experimental conditions.

Experimental Protocols

Protocol for Forced Degradation Study under Acidic Conditions

This protocol provides a general framework for conducting a forced degradation study of this compound under acidic conditions.

1. Materials:

  • This compound

  • Hydrochloric Acid (HCl), 1 M and 0.1 M solutions

  • Sodium Hydroxide (NaOH), 1 M and 0.1 M solutions (for neutralization)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks

  • pH meter

  • Heating block or water bath

  • HPLC system with a suitable column (e.g., C18)

2. Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Transfer a known volume of the stock solution to separate reaction vessels.

    • To one vessel, add an equal volume of 0.1 M HCl.

    • To another vessel, add an equal volume of 1 M HCl.

    • Prepare a control sample by adding an equal volume of water.

  • Incubation:

    • Incubate the samples at a controlled temperature (e.g., room temperature or 60°C).

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH solution to stop the degradation reaction.

  • Sample Analysis:

    • Dilute the neutralized samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. The mobile phase should be optimized to separate the parent compound from its potential degradation products (benzoic acid and 4-aminopiperidine). A common starting point is a gradient elution with a C18 column using a mobile phase of acetonitrile and a phosphate buffer.

Visualizations

G cluster_0 Acid-Catalyzed Hydrolysis Compound This compound Protonation Protonation of Carbonyl Oxygen Compound->Protonation H+ Nucleophilic_Attack Nucleophilic Attack by Water Protonation->Nucleophilic_Attack H2O Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Leaving_Group_Formation Formation of Good Leaving Group (Protonated Amine) Proton_Transfer->Leaving_Group_Formation Elimination Elimination of 4-Aminopiperidine Leaving_Group_Formation->Elimination Products Benzoic Acid + 4-Aminopiperidine Elimination->Products

Caption: Proposed degradation pathway of this compound under acidic conditions.

G cluster_1 Experimental Workflow Start Prepare Stock Solution of Compound Stress Expose to Acidic Conditions (e.g., 0.1M HCl, 60°C) Start->Stress Sample Withdraw Aliquots at Time Points Stress->Sample Neutralize Neutralize with Base Sample->Neutralize Analyze Analyze by Stability-Indicating HPLC Method Neutralize->Analyze Data Quantify Parent Compound and Degradation Products Analyze->Data

References

Technical Support Center: Preventing Byproduct Formation in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on identifying, controlling, and preventing the formation of byproducts during the large-scale synthesis of chemical compounds.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental causes of byproduct formation in large-scale synthesis?

A1: Byproduct formation arises from several key factors. "Side products" result from competing reaction pathways or the further reaction/degradation of the desired product after it has formed[1]. "Byproducts" are materials produced as a direct and stoichiometric result of the desired reaction[1]. Key drivers for the formation of unwanted side products include:

  • Reaction Conditions: Non-optimal temperature, pressure, or pH can favor alternative reaction pathways.[2][3][4]

  • Reactant Purity and Stoichiometry: Impurities in starting materials can introduce competing reactions, while incorrect molar ratios of reactants can lead to undesired products.[5]

  • Mixing and Mass Transfer: In large reactors, inefficient mixing can create localized "hot spots" or areas of high reactant concentration, promoting side reactions.[6][7]

  • Kinetic vs. Thermodynamic Control: The reaction conditions may favor the formation of a less stable but more rapidly formed "kinetic" product over the more stable "thermodynamic" product.[2][3][4][8]

  • Catalyst Activity and Selectivity: The choice of catalyst can significantly influence the reaction pathway. Poor catalyst selectivity can lead to a mixture of products.[9][10]

Q2: How can I strategically choose reaction conditions to minimize byproducts?

A2: Strategic selection of reaction conditions is paramount. The primary goal is to favor the desired reaction pathway, which is often achieved by manipulating the principles of kinetic and thermodynamic control.[2][4][11]

  • Kinetic Control: Favors the product that is formed fastest, which has the lowest activation energy. This is typically achieved at low temperatures and with short reaction times.[3][4][8]

  • Thermodynamic Control: Favors the most stable product, which has the lowest Gibbs free energy. This is achieved at higher temperatures and with longer reaction times, allowing the reaction to reach equilibrium.[3][4]

A systematic approach, such as a Design of Experiments (DoE), can efficiently identify the optimal combination of variables (temperature, concentration, catalyst loading, etc.) to maximize the yield of the desired product while minimizing byproduct formation.[12]

Q3: What are the first steps to take when an unexpected impurity is detected?

A3: When an unexpected impurity appears, a systematic troubleshooting process is crucial.

  • Verify the Finding: Re-run the analysis (e.g., HPLC, GC-MS) to confirm the presence and quantity of the impurity.[13][14]

  • Characterize the Impurity: If possible, isolate and identify the structure of the impurity using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[13][14][15]

  • Review the Process: Scrutinize every step of the reaction setup. Check calculations, purity of starting materials, quality of reagents and solvents, and ensure equipment is clean and functioning correctly.[5][16]

  • Analyze Reaction Monitoring Data: Review in-process control data (e.g., TLC, HPLC profiles over time) to determine when the impurity first appeared. This can indicate if it's a result of the main reaction, a degradation product, or an issue during workup.[5][17]

Troubleshooting Guide

Q: My reaction is clean by TLC, but after workup, I see a new spot that I suspect is a byproduct. What happened?

A: This common issue suggests that the desired product may be unstable under the workup conditions.[17] Your product might be sensitive to the acid, base, or temperature used during quenching, extraction, or concentration.

  • Troubleshooting Step: Before the full workup, take a small sample of the crude reaction mixture. Expose it to the planned workup reagents (e.g., aqueous acid, base) in a separate vial. Monitor this sample by TLC or HPLC against a control sample to see if the byproduct forms. If it does, you have identified the problem and must find milder workup conditions.[17]

Q: The yield of my desired product is low, and I have a significant amount of an isomeric byproduct. How can I improve selectivity?

A: This often points to a competition between kinetic and thermodynamic reaction pathways, where two different isomers are formed.[3][18] To improve selectivity, you must adjust reaction conditions to favor one pathway over the other.

  • Troubleshooting Step: Systematically vary the reaction temperature. Run the reaction at a significantly lower temperature for a short time to favor the kinetic product. Separately, run the reaction at a higher temperature for a longer duration to favor the thermodynamic product.[4] Analyze the product ratio in each case to determine which conditions favor your desired isomer.

Q: I'm scaling up a reaction and now see byproducts that were not present at the lab scale. Why is this happening?

A: Scale-up introduces challenges related to heat and mass transfer.[6][19][20] Inefficient mixing in a large reactor can lead to poor temperature control and non-uniform concentration of reagents, creating conditions that promote side reactions.[7]

  • Troubleshooting Step:

    • Improve Agitation: Ensure the stirring is efficient for the vessel size to maintain a homogenous mixture.[5]

    • Control Rate of Addition: Add critical reagents slowly and below the surface of the reaction mixture to prevent localized high concentrations.[5]

    • Enhance Heat Transfer: Ensure the reactor's heating/cooling system can manage the reaction exotherm to maintain the target temperature consistently.[6]

    • Consider Flow Chemistry: For highly exothermic or fast reactions, transitioning to a continuous flow reactor can provide superior control over temperature and residence time, minimizing byproduct formation.[6][7][21]

Data Presentation

Table 1: Comparison of Kinetic vs. Thermodynamic Control Strategies

FeatureKinetic ControlThermodynamic Control
Governing Factor Rate of reaction (lowest activation energy)[4]Stability of product (lowest Gibbs free energy)[4]
Dominant Product The product that forms the fastest[4][8]The most stable product[4][8]
Reaction Conditions Low temperature, short reaction time[3][4]High temperature, long reaction time[3][4]
Reversibility Favored under irreversible conditions[4]Requires reversible reaction conditions to reach equilibrium[4]
Typical Outcome Higher yield of the less stable productHigher yield of the more stable product

Experimental Protocols

Protocol 1: General Method for Reaction Monitoring by HPLC to Quantify Byproduct Formation

  • Method Development: Develop an HPLC method capable of separating the starting material(s), desired product, and all known or suspected byproducts. Key parameters to optimize include column type, mobile phase composition (isocratic or gradient), flow rate, and detector wavelength.

  • Standard Preparation: Prepare stock solutions of known concentrations for the starting material and the desired product. If an authentic standard of the byproduct is available, prepare a stock solution for it as well.

  • Calibration: Generate a calibration curve for each compound by injecting a series of dilutions of the stock solutions and plotting peak area against concentration.

  • Reaction Sampling: At regular intervals during the reaction (e.g., t=0, 1h, 2h, 4h, completion), carefully withdraw a small, representative aliquot from the reaction mixture.

  • Sample Quenching and Preparation: Immediately quench the reaction in the aliquot to prevent further changes. This can be done by rapid cooling or by adding a suitable quenching agent. Dilute the quenched aliquot with a known volume of a suitable solvent to bring the analyte concentrations within the calibration range.

  • Analysis: Inject the prepared sample onto the HPLC system.

  • Quantification: Using the calibration curves, determine the concentration of the starting material, product, and byproducts in the aliquot at each time point. This allows for the calculation of conversion, yield, and the rate of byproduct formation.

Protocol 2: Design of Experiments (DoE) for Reaction Optimization

  • Identify Key Variables and Ranges: Determine the critical process parameters that could influence byproduct formation (e.g., temperature, catalyst loading, reactant concentration, reaction time). Define a practical operating range for each variable.

  • Select a DoE Model: Choose an appropriate experimental design (e.g., Factorial, Response Surface Methodology). For optimizing 3-4 variables, a Box-Behnken or Central Composite Design is often effective.

  • Execute Experiments: Run the series of experiments as dictated by the chosen DoE model. Each run will have a unique combination of the variable settings.

  • Analyze Responses: For each experimental run, quantify the yield of the desired product and the percentage of the critical byproduct(s) using a validated analytical method like HPLC or GC.

  • Statistical Modeling: Input the experimental results into statistical software. The software will generate a mathematical model that describes the relationship between the variables and the responses (yield and byproduct formation).

  • Identify Optimal Conditions: Use the model to identify the ideal set of reaction conditions that maximizes the product yield while keeping the byproduct level below a specified threshold.

  • Verification: Run a confirmation experiment at the predicted optimal conditions to validate the model's accuracy.

Visualizations

Byproduct_Troubleshooting_Workflow start Byproduct Detected in Analysis (HPLC/GC) verify 1. Verify & Quantify Re-run analysis start->verify Initial Observation characterize 2. Characterize Impurity Isolate and identify (MS, NMR) verify->characterize review 3. Review Process Parameters Reagents, Stoichiometry, Temp. characterize->review decision_origin When did the byproduct form? review->decision_origin during_rxn During Reaction decision_origin->during_rxn In-process samples show impurity increasing over time during_workup During Workup decision_origin->during_workup Crude is clean, impurity appears post-workup solve_rxn Optimize Reaction Conditions (Temp, Conc., Catalyst) Consider Kinetic vs. Thermo Control during_rxn->solve_rxn solve_workup Modify Workup Protocol (Milder pH, Lower Temp, Different Solvent) during_workup->solve_workup

Caption: A workflow for troubleshooting unexpected byproduct formation.

Kinetic_vs_Thermodynamic_Control cluster_axis y_axis Gibbs Free Energy (G) x_axis Reaction Coordinate origin->y_end origin->x_end reactants Reactants ts_kinetic TS_Kinetic reactants->ts_kinetic ts_thermo TS_Thermo reactants->ts_thermo kinetic_product Kinetic Product (Less Stable) thermo_product Thermodynamic Product (More Stable) ts_kinetic->kinetic_product ts_thermo->thermo_product e_kin_start->e_kin_end  ΔG‡ (Kinetic)  (Lower) e_thermo_start->e_thermo_end  ΔG‡ (Thermo)  (Higher) Process_Optimization_Workflow A 1. Reaction Analysis Identify critical byproducts and potential formation pathways. B 2. Parameter Screening Use DoE to identify key variables (Temp, Pressure, Conc., Catalyst). A->B C 3. Response Surface Modeling Generate model to predict yield and byproduct levels. B->C D 4. Define Operating Space Identify ranges for variables that meet purity and yield targets. C->D E 5. Process Control & Verification Implement controls to maintain optimal conditions and validate at scale. D->E

References

Technical Support Center: Troubleshooting Low Bioactivity in Synthesized Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving common issues leading to low bioactivity in synthesized chemical derivatives.

Frequently Asked Questions (FAQs)

Q1: My synthesized compound shows significantly lower bioactivity than expected. What are the first steps I should take?

A1: The initial and most critical step is to verify the integrity and purity of your synthesized compound.[1] Low bioactivity can often be traced back to issues with the compound itself rather than the biological assay. Before troubleshooting the experimental setup, rigorously assess the quality of your synthesized molecule.

Q2: How can I confirm the chemical identity and purity of my synthesized derivative?

A2: A combination of analytical techniques is essential to confirm that you have synthesized the correct molecule and that it is sufficiently pure for biological testing.[1] Trace impurities can sometimes possess high potency and lead to misleading results.[2] The following methods are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To verify the elemental composition and exact mass.[1]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample.[1] A purity level of >95% is generally recommended for initial biological screening.

Q3: My compound's structure and purity are confirmed, but the bioactivity is still low. What should I investigate next?

A3: If the compound's integrity is confirmed, the next step is to investigate its physicochemical properties and the experimental design of the bioassay.[1] Key areas to explore include compound solubility, aggregation, and stability in the assay medium. Additionally, re-evaluating the bioassay parameters is crucial.

Q4: Could poor solubility of my compound be the reason for low bioactivity?

A4: Yes, poor aqueous solubility is a common reason for low bioactivity in in vitro assays.[3] If a compound is not fully dissolved in the assay medium, its effective concentration at the target site will be lower than intended, leading to an underestimation of its potency.

Q5: What are "off-target" effects, and how can I determine if they are impacting my results?

A5: Off-target effects occur when a compound interacts with biological molecules other than its intended target, leading to unexpected phenotypes. To differentiate between on-target and off-target effects, a multi-faceted approach is advised, including the use of a structurally related, inactive control compound and a structurally distinct compound that targets the same molecule.[4]

Q6: How critical is target engagement for the bioactivity of my compound?

A6: Target engagement is fundamental. A significant portion of clinical drug candidate failures are due to a lack of target engagement.[5] If your compound does not effectively bind to its intended biological target, it will not elicit the desired therapeutic effect.

Troubleshooting Guides

Guide 1: Compound Integrity and Purity Verification

If you observe low bioactivity, the first troubleshooting step is a thorough examination of your synthesized compound.

Troubleshooting Workflow:

cluster_0 Compound Verification A Low Bioactivity Observed B Verify Structure (NMR, HRMS) A->B C Analyze Purity (HPLC) B->C Structure Correct E Resynthesize Compound B->E Incorrect Structure D Check for Aggregation (DLS) C->D Purity >95% F Repurify Compound C->F Purity <95% G Optimize Formulation D->G Aggregation Detected H Proceed to Bioassay Troubleshooting D->H No Aggregation

Caption: Workflow for verifying compound integrity.

Experimental Protocols:

  • Purity Analysis via HPLC:

    • Sample Preparation: Dissolve a small amount of the synthesized derivative in a suitable solvent (e.g., DMSO, acetonitrile).

    • Instrumentation: Use a High-Performance Liquid Chromatograph equipped with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

    • Method: Run a gradient elution method to separate the compound from any impurities.

    • Data Analysis: Integrate the peak areas to determine the percentage purity of the compound.

  • Aggregation Analysis via Dynamic Light Scattering (DLS):

    • Sample Preparation: Prepare a solution of the compound in the bioassay buffer at the highest concentration to be tested.

    • Measurement: Analyze the sample using a DLS instrument to determine the size distribution of particles in the solution.

    • Interpretation: The presence of large aggregates will be indicated by a high polydispersity index and the detection of particles significantly larger than a single molecule.

Guide 2: Bioassay and Experimental Design Optimization

Once compound integrity is confirmed, focus on the experimental setup.

Key Parameters to Evaluate:

ParameterPotential IssueRecommended Action
Cell Line The target may not be expressed or may be at very low levels in the chosen cell line.Confirm target expression using Western Blot or qPCR before conducting the bioassay.[6]
Compound Concentration The concentrations tested may be too low to elicit a response.Perform a dose-response experiment with a wider and higher concentration range.[6]
Incubation Time The incubation time may be too short or too long to observe the desired effect.Conduct a time-course experiment to identify the optimal time point.[6]
Reagent Quality Degradation or incorrect concentration of critical reagents (e.g., growth media, cytokines).Use fresh, quality-controlled reagents and validate their activity.
Assay Controls Lack of appropriate positive and negative controls.Include a known active compound as a positive control and a vehicle-only control.

Experimental Workflow for Bioassay Optimization:

cluster_1 Bioassay Optimization I Compound Integrity Confirmed J Verify Target Expression I->J K Optimize Compound Concentration J->K Target Expressed L Optimize Incubation Time K->L Concentration Range Set M Run Validated Bioassay L->M Optimal Time Point Determined

Caption: Workflow for optimizing bioassay parameters.

Guide 3: Target Engagement Confirmation

Directly confirming that your compound binds to its intended target within a cellular context is crucial.

Cellular Thermal Shift Assay (CETSA) Workflow:

cluster_2 CETSA Workflow N Treat Cells with Compound or Vehicle O Heat Cells to a Range of Temperatures N->O P Lyse Cells and Separate Soluble/Aggregated Proteins O->P Q Analyze Soluble Protein Fraction by Western Blot P->Q R Determine Thermal Stabilization Q->R

Caption: General workflow for a CETSA experiment.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells with your synthesized derivative or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR machine with a thermal gradient.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a specific lysis buffer.

  • Separation: Separate the soluble protein fraction from the precipitated, aggregated proteins by centrifugation.

  • Analysis: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting.

  • Interpretation: A shift in the melting curve to a higher temperature in the presence of your compound indicates thermal stabilization and therefore, target engagement.[6]

Troubleshooting Common CETSA Issues:

IssuePotential Cause(s)Recommended Action(s)
No thermal stabilization observed 1. Compound does not bind the target.2. Compound concentration is too low.3. Target protein is not expressed.1. Confirm binding with a biophysical assay.2. Perform a dose-response experiment.3. Confirm target expression via Western blot.[6]
High variability between replicates 1. Inconsistent heating.2. Uneven cell lysis.3. Pipetting errors.1. Use a PCR machine with a precise thermal gradient.2. Optimize lysis buffer and incubation time.3. Use calibrated pipettes.[6]
Downstream signaling unaffected despite confirmed target engagement 1. Target is not a rate-limiting step in the pathway.2. Redundant pathways compensate for inhibition.1. Re-evaluate the target's role.2. Investigate parallel signaling pathways.[6]

By systematically working through these troubleshooting guides, researchers can effectively identify and address the root causes of low bioactivity in their synthesized derivatives, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Optimizing Solubility of (4-Aminopiperidin-1-yl)(phenyl)methanone for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with (4-Aminopiperidin-1-yl)(phenyl)methanone in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: this compound is a weakly basic compound. Its solubility is significantly influenced by its pKa (the pH at which the amino group is 50% ionized) and its lipophilicity (logP). While experimental data is limited, predicted values for structurally similar compounds suggest a pKa in the basic range and a moderate logP. This means the compound's solubility is highly pH-dependent.

Q2: What is the best solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of this compound. For cell-based assays, it is crucial to keep the final DMSO concentration in the assay medium low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

Q3: Why does my compound precipitate when I dilute the DMSO stock solution into my aqueous assay buffer?

A3: This phenomenon, often called "crashing out," occurs when the compound's concentration in the final aqueous solution exceeds its kinetic solubility. The rapid change in solvent environment from organic (DMSO) to aqueous causes the poorly soluble compound to precipitate.

Q4: How can I increase the aqueous solubility of this compound for my assay?

A4: Several strategies can be employed:

  • pH Adjustment: As a weak base, the solubility of this compound increases in acidic conditions. Lowering the pH of your aqueous buffer (e.g., to pH 5-6) will protonate the aminopiperidine moiety, forming a more soluble salt. However, ensure the final pH is compatible with your assay system.

  • Co-solvents: Using a small percentage of a water-miscible organic co-solvent (e.g., ethanol, propylene glycol, or polyethylene glycol) in your final assay medium can help maintain the compound's solubility.

  • Excipients: The use of solubilizing agents like cyclodextrins can encapsulate the hydrophobic parts of the molecule, increasing its apparent aqueous solubility.

Troubleshooting Guide

Issue: Compound Precipitation Observed During Experiment
Observation Potential Cause Recommended Solution
Immediate precipitation upon dilution of DMSO stock.The final compound concentration exceeds its kinetic solubility in the aqueous buffer.- Decrease the final compound concentration.- Perform a serial dilution of the stock solution in the assay buffer rather than a single large dilution.- Increase the final DMSO concentration slightly (while staying within the tolerated limit for your assay).
Precipitation occurs after a period of incubation at 37°C.The compound has lower solubility at higher temperatures, or it is degrading.- Pre-warm the assay buffer to 37°C before adding the compound.- Assess the compound's stability at 37°C over the time course of your experiment.
A crystalline precipitate is observed.The compound is crystallizing out of solution, indicating it has exceeded its thermodynamic solubility.- Lower the final compound concentration.- Consider using a formulation approach, such as complexation with cyclodextrins, to increase thermodynamic solubility.
A cloudy or hazy appearance in the well.Formation of an amorphous precipitate or fine particles.- Centrifuge the plate briefly to pellet the precipitate before taking readings (if compatible with the assay).- Use a nephelometric method to quantify the extent of precipitation and determine the solubility limit.

Quantitative Data

The following table summarizes predicted physicochemical properties for this compound and its hydrochloride salt. Note: These are predicted values and should be confirmed experimentally.

Property This compound This compound HCl
Molecular Formula C₁₂H₁₆N₂OC₁₂H₁₇ClN₂O
Molecular Weight 204.27 g/mol 240.73 g/mol
Predicted pKa (basic) 8.5 - 9.5Not Applicable
Predicted logP 1.5 - 2.5Lower than the free base
Predicted Aqueous Solubility LowHigher than the free base

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Weighing: Accurately weigh a precise amount of this compound powder.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay (Turbidimetric Method)
  • Prepare Compound Plate: In a 96-well plate, perform a serial dilution of your DMSO stock solution of this compound in DMSO.

  • Prepare Assay Plate: Add a small, fixed volume (e.g., 2 µL) from each well of the compound plate to a corresponding well in a clear 96-well assay plate.

  • Add Buffer: To each well of the assay plate, add the appropriate volume of your aqueous assay buffer (e.g., 198 µL for a 1:100 dilution) while mixing.

  • Incubation: Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).

  • Measurement: Measure the turbidity of each well using a plate reader capable of nephelometry or by measuring absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).

  • Analysis: The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Visualizations

experimental_workflow Experimental Workflow for Solubility Assessment cluster_prep Preparation cluster_assay Kinetic Solubility Assay cluster_analysis Analysis & Troubleshooting prep_compound Weigh Compound prep_dmso Prepare DMSO Stock prep_compound->prep_dmso serial_dilution Serial Dilution in DMSO prep_dmso->serial_dilution prep_buffer Prepare Aqueous Buffer add_buffer Add Aqueous Buffer prep_buffer->add_buffer transfer_to_assay Transfer to Assay Plate serial_dilution->transfer_to_assay transfer_to_assay->add_buffer incubate Incubate add_buffer->incubate measure_turbidity Measure Turbidity incubate->measure_turbidity determine_solubility Determine Solubility Limit measure_turbidity->determine_solubility troubleshoot Troubleshoot Precipitation determine_solubility->troubleshoot If precipitation occurs

Caption: Workflow for assessing the kinetic solubility of this compound.

troubleshooting_logic Troubleshooting Precipitation cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation cluster_solution Further Solutions start Precipitation Observed? check_conc Is concentration too high? start->check_conc Yes, immediate check_temp Temperature sensitivity? start->check_temp Yes, delayed reduce_conc Reduce Final Concentration check_conc->reduce_conc Yes check_dmso Is final DMSO% too low? check_conc->check_dmso No increase_dmso Increase Final DMSO% (if possible) check_dmso->increase_dmso Yes use_cosolvent Use Co-solvent check_dmso->use_cosolvent No prewarm_buffer Pre-warm buffer check_temp->prewarm_buffer Yes check_ph pH of media optimal? check_temp->check_ph No adjust_ph Adjust Buffer pH check_ph->adjust_ph No use_cyclodextrin Use Cyclodextrin check_ph->use_cyclodextrin Yes

Caption: Decision tree for troubleshooting precipitation issues.

Technical Support Center: Crystallization of (4-Aminopiperidin-1-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the crystallization of (4-Aminopiperidin-1-yl)(phenyl)methanone.

Troubleshooting Guide

This guide addresses common issues observed during the crystallization of this compound and related piperidine derivatives.

Issue 1: The compound "oils out" and does not form a solid.

"Oiling out," where the compound separates as a liquid instead of a solid, is a common challenge.[1] This often occurs when the solution is supersaturated and the compound's melting point is lower than the temperature of the solution.

  • Possible Causes & Solutions:

CauseRecommended Action
Cooling Rate is Too Fast A slower cooling rate favors the growth of well-defined crystals.[1] Allow the solution to cool to room temperature slowly before transferring it to an ice bath or refrigerator. Insulating the flask can help slow the cooling process.
Solvent Polarity is Not Optimal The polarity of the solvent significantly influences crystallization behavior.[1] Experiment with a solvent or a solvent mixture with a different polarity. For piperidine derivatives, solvents ranging from polar protic (e.g., alcohols) to moderately polar aprotic (e.g., acetonitrile) have been used.[1]
Solution is Too Concentrated A highly concentrated solution can lead to rapid precipitation as an oil. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly.

Issue 2: No crystals form, even after cooling.

The absence of crystal formation indicates that the solution is not sufficiently supersaturated or that nucleation is inhibited.

  • Possible Causes & Solutions:

CauseRecommended Action
Solution is Too Dilute If too much solvent was used, the solution may not become supersaturated upon cooling. Evaporate some of the solvent to increase the concentration and then allow the solution to cool again.
Inhibition of Nucleation Crystal growth requires nucleation sites. Induce nucleation by scratching the inside of the flask with a glass rod at the meniscus. Alternatively, add a "seed crystal" of the compound to the solution.
Inappropriate Solvent The chosen solvent may be too good a solvent for the compound at all temperatures. Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.

Issue 3: The resulting solid is an amorphous precipitate, not crystalline.

The formation of an amorphous solid instead of crystals can be due to a very rapid precipitation process.

  • Possible Causes & Solutions:

CauseRecommended Action
Rapid Cooling As with "oiling out," a slower cooling rate is crucial. Allow the solution to cool gradually to room temperature before further cooling.
High Supersaturation A very high concentration can cause the compound to crash out of solution as an amorphous solid. Redissolve the precipitate in a slightly larger volume of hot solvent and cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to try for the crystallization of this compound?

Q2: How can I perform a solvent screen for crystallization?

A2: A simple method is to place a small amount of the crude compound into several test tubes and add a small amount of a different solvent to each. Heat the tubes to see if the compound dissolves. If it dissolves completely in the hot solvent, allow it to cool to see if crystals form. The ideal solvent will dissolve the compound when hot but not at room temperature.

Q3: What is a two-solvent recrystallization system and when should I use it?

A3: A two-solvent system is employed when a suitable single solvent cannot be found.[1] This involves dissolving the compound in a "good" solvent in which it is highly soluble, and then slowly adding a "poor" solvent (an anti-solvent) in which it is sparingly soluble until the solution becomes slightly cloudy. The mixture is then heated until it becomes clear again and allowed to cool slowly.

Q4: Can the presence of impurities affect crystallization?

A4: Yes, impurities can inhibit crystal growth or co-crystallize with the desired compound, affecting purity and crystal quality. If the crude material is highly impure, it may be necessary to perform a preliminary purification step, such as column chromatography, before crystallization.

Q5: My piperidine compound seems to be degrading or reacting in certain solvents. What should I be aware of?

A5: Amines, including piperidine derivatives, can be basic and may react with acidic impurities or even carbon dioxide from the air to form salts.[2] It is important to use pure, dry solvents and consider performing the crystallization under an inert atmosphere (e.g., nitrogen or argon) if the compound is particularly sensitive.

Experimental Protocols

The following are generalized protocols that should be optimized for the specific characteristics of this compound.

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point of the solvent.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystal Formation: If crystals do not form, try scratching the inner surface of the flask with a glass rod or adding a seed crystal.

  • Isolation: Once crystal formation is complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Protocol 2: Two-Solvent Recrystallization
  • Solvent Selection: Identify a "good" solvent that readily dissolves the compound and a "poor" solvent in which the compound is insoluble. The two solvents must be miscible.

  • Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cooling and Isolation: Allow the solution to cool slowly, and follow steps 4-6 from the single-solvent protocol.

Data Presentation

While specific quantitative data for this compound is not available in the search results, the following table provides a template for organizing experimental results during solvent screening.

Solvent/Solvent SystemSolubility (RT)Solubility (Hot)Crystal Formation upon CoolingObservations
EthanolLowHighYesWell-formed needles
IsopropanolLowModerateYesSmall plates
AcetonitrileModerateHighYesPrisms
Ethyl Acetate/HexaneHigh/LowHigh/LowYesFine powder
TolueneLowModerateNoOiled out

Visualizations

Experimental Workflow for Crystallization

Crystallization_Workflow cluster_prep Preparation cluster_process Process cluster_outcome Outcome Crude Crude Compound Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Solvent Select Solvent(s) Solvent->Dissolve Cool Slow Cooling Dissolve->Cool Isolate Isolate Crystals (Filtration) Cool->Isolate Troubleshoot Troubleshoot Cool->Troubleshoot No Crystals/ Oiling Out Dry Dry Crystals Isolate->Dry Pure Pure Crystals Dry->Pure Troubleshoot->Solvent Troubleshoot->Dissolve Adjust Concentration

Caption: A general workflow for the crystallization process.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree Start Start Crystallization Observe Observe Outcome After Cooling Start->Observe Crystals Good Crystals Formed Observe->Crystals Success NoCrystals No Crystals Observe->NoCrystals Failure Oil Compound Oils Out Observe->Oil Failure Amorphous Amorphous Solid Observe->Amorphous Failure Scratch Scratch Flask/ Add Seed Crystal NoCrystals->Scratch Try First Evaporate Concentrate Solution NoCrystals->Evaporate If Still No Crystals SlowCool Cool Slower/ Use Less Concentrated Solution Oil->SlowCool ChangeSolvent1 Change Solvent/ Use Co-solvent Oil->ChangeSolvent1 Redissolve Redissolve in More Hot Solvent & Cool Slowly Amorphous->Redissolve Scratch->Observe Evaporate->Observe SlowCool->Observe ChangeSolvent1->Observe Redissolve->Observe

Caption: A decision tree for troubleshooting common crystallization issues.

References

Addressing Poor Reproducibility in Biological Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals seeking to enhance the reproducibility and reliability of their biological assays. Poor reproducibility is a significant challenge in scientific research, leading to wasted time, resources, and a lack of confidence in experimental results.[1][2][3][4] This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and address common sources of variability in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the "reproducibility crisis" in science?

A1: The "reproducibility crisis" refers to the growing concern that many published scientific findings are difficult or impossible to replicate.[1][2][4] Surveys have shown that a significant percentage of researchers have experienced difficulties in reproducing their own or others' experiments.[3] For example, a 2016 survey in Nature revealed that over 70% of researchers had tried and failed to reproduce another scientist's experiments.[3] This issue undermines the credibility of scientific research and can hinder scientific progress.[2]

Q2: What are the most common sources of poor reproducibility in biological assays?

A2: Poor reproducibility can stem from a multitude of factors, often categorized as technical, biological, and procedural. Key sources include:

  • Pipetting and Human Error: Inconsistent pipetting technique is a major contributor to variability.[5][6]

  • Reagent Variability: Lot-to-lot differences in antibodies, cytokines, and other reagents can significantly impact assay performance.[7][8][9]

  • Cell Culture Practices: Inconsistent cell seeding densities, high passage numbers, and cell line contamination or misidentification are common biological sources of error.[10][11][12][13][14]

  • Environmental Factors: Fluctuations in incubator temperature, humidity, and CO2 levels can affect cell health and assay outcomes.

  • Inadequate Protocols and Documentation: Poorly documented or non-standardized protocols make it difficult for others (and even the original researcher) to replicate experiments accurately.

Q3: What is an acceptable level of variability in a biological assay?

A3: The acceptable level of variability, often measured by the coefficient of variation (CV), depends on the specific assay and its application. For many immunoassays like ELISA, a CV of less than 15-20% for intra-assay (within-plate) replicates is generally considered acceptable.[5][15] However, for high-precision assays, a lower CV may be required.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues that lead to poor reproducibility in various biological assays.

General Troubleshooting Workflow

When faced with inconsistent results, a structured approach to identifying the source of the problem is crucial. The following diagram outlines a general workflow for troubleshooting poor reproducibility.

Troubleshooting_Workflow start Poor Reproducibility Observed check_protocol Review Experimental Protocol and Documentation start->check_protocol check_reagents Investigate Reagent Quality and Consistency check_protocol->check_reagents check_equipment Verify Equipment Calibration and Performance check_reagents->check_equipment check_cells Assess Cell Culture Health and Identity check_equipment->check_cells check_technique Evaluate Operator Technique (e.g., Pipetting) check_cells->check_technique implement_changes Implement Corrective Actions check_technique->implement_changes run_pilot Run Small-Scale Pilot Experiment implement_changes->run_pilot analyze_results Analyze Pilot Experiment Results run_pilot->analyze_results reproducible Results are Reproducible analyze_results->reproducible Success not_reproducible Results Still Not Reproducible analyze_results->not_reproducible Failure re_evaluate Re-evaluate Potential Causes not_reproducible->re_evaluate re_evaluate->check_protocol

Caption: A general workflow for systematically troubleshooting poor reproducibility in biological assays.

Issue-Specific Troubleshooting
IssuePotential CausesRecommended Solutions
High Coefficient of Variation (CV) in Immunoassays (e.g., ELISA) - Inconsistent pipetting- Improper mixing of reagents- Temperature gradients across the plate ("edge effect")- Bubbles in wells- Inadequate washing- Use calibrated pipettes and practice consistent technique.- Thoroughly mix all reagents before use.- Equilibrate plates and reagents to room temperature before starting. Use a plate sealer.- Carefully inspect wells for bubbles and remove them.- Ensure all wells are washed uniformly and completely.[5][6]
Inconsistent Results in Cell-Based Assays - Variable cell seeding density- High cell passage number- Cell line misidentification or contamination- Incubator fluctuations (temperature, CO2, humidity)- Lot-to-lot variability in serum or media- Use a cell counter for accurate seeding. Let plates sit at room temperature before incubation to ensure even cell distribution.- Use cells within a defined low passage number range.[10][11][12][13][14]- Authenticate cell lines regularly (e.g., via STR profiling) and test for mycoplasma.- Regularly calibrate and monitor incubator conditions.- Test new lots of serum and media before use in critical experiments.
Variable Bands in Western Blots - Uneven protein loading- Inconsistent transfer- Bubbles between the gel and membrane- Inconsistent antibody incubation times or concentrations- Improper washing- Quantify protein concentration and load equal amounts in each lane.- Ensure a tight "sandwich" for transfer and use a roller to remove air bubbles.- Standardize antibody incubation protocols.- Follow a consistent and thorough washing procedure.
Poor Reproducibility in qPCR - Pipetting errors in small volumes- Poor quality or quantity of template RNA/cDNA- Primer-dimer formation- Inconsistent reaction setup- Use high-quality, calibrated pipettes for small volumes. Prepare a master mix.- Assess RNA/cDNA integrity and concentration before each run.- Optimize primer concentrations and annealing temperature.- Use a consistent and standardized workflow for setting up reactions.

Data Presentation: The Impact of Common Variables on Assay Performance

The following tables summarize the quantitative impact of common sources of error on assay reproducibility.

Table 1: Impact of Pipetting Technique on Assay Imprecision

Pipetting TechniqueMatrixMean Absolute Bias (%)Coefficient of Variation (CV) (%)
No Pre-RinseWater<1<2.5
Pre-RinseWater<1<2.5
No Pre-RinseSerum-4.7 to -7.3≤ 2.5
Pre-RinseSerum-4.7≤ 2.5
No Pre-RinseWhole Blood-9.9≤ 2.5 (for experienced technicians)
Pre-RinseWhole Blood-3.2Higher for inexperienced technicians
No Pre-RinseMethanol-18.6Not specified
Pre-RinseMethanolNot specifiedNot specified
Data adapted from "The pipetting Olympics: Propagating proper pipetting a priori in clinical LC-MS/MS analysis".[16]

Table 2: Effect of Cell Seeding Density on Assay Variability

Cell Counting MethodReproducibilityAgreement Between MethodsAccuracy & Precision
HemacytometerGoodModerateGood
Automated Cell CounterGoodGoodLimited Accuracy
Flow CytometryExcellentExcellentDeficient Accuracy & Precision
Data adapted from "Comparison of six different methods to calculate cell densities".[17]

Table 3: Impact of Antibody Lot-to-Lot Variability

IssueObservationPotential Impact on Results
Antibody AggregatesHigh background and signal leapOverestimated analyte concentrations in sandwich and indirect immunoassays; underestimated in competitive immunoassays.[7][9]
Fluctuations in Raw MaterialsInconsistent assay performanceInaccurate and imprecise results.[7][9]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for achieving reproducible results. Below are links to detailed, step-by-step protocols for common biological assays.

  • Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

  • Western Blot Protocol

  • Quantitative Polymerase Chain Reaction (qPCR) Protocol

  • Cell Culture and Maintenance Protocol

  • Cell Line Authentication (STR Profiling) Protocol

Mandatory Visualizations

Factors Contributing to Poor Reproducibility

This diagram illustrates the interconnected factors that can lead to a lack of reproducibility in biological assays.

Reproducibility_Factors cluster_Human_Factors Human Factors cluster_Biological_Factors Biological Factors cluster_Environmental_Factors Environmental Factors cluster_Procedural_Factors Procedural Factors Poor Reproducibility Poor Reproducibility Inconsistent Technique Inconsistent Technique (e.g., Pipetting) Poor Reproducibility->Inconsistent Technique Cell Line Misidentification Cell Line Misidentification Poor Reproducibility->Cell Line Misidentification Incubator Fluctuations\n(Temp, CO2, Humidity) Incubator Fluctuations (Temp, CO2, Humidity) Poor Reproducibility->Incubator Fluctuations\n(Temp, CO2, Humidity) Non-Standardized Protocols Non-Standardized Protocols Poor Reproducibility->Non-Standardized Protocols Lack of Training Lack of Training Inconsistent Technique->Lack of Training Poor Documentation Poor Documentation Inconsistent Technique->Poor Documentation Cell Culture Contamination Cell Culture Contamination Cell Line Misidentification->Cell Culture Contamination High Passage Number High Passage Number Cell Line Misidentification->High Passage Number Reagent Lot-to-Lot Variability Reagent Lot-to-Lot Variability Biological Factors Biological Factors Reagent Lot-to-Lot Variability->Biological Factors Lab Contamination Lab Contamination Inadequate Controls Inadequate Controls Non-Standardized Protocols->Inadequate Controls Data Analysis Errors Data Analysis Errors Non-Standardized Protocols->Data Analysis Errors ELISA_Workflow start Start coat_plate 1. Coat Plate with Capture Antibody start->coat_plate wash1 2. Wash coat_plate->wash1 block 3. Block Non-specific Sites wash1->block wash2 4. Wash block->wash2 add_sample 5. Add Sample/Standard wash2->add_sample wash3 6. Wash add_sample->wash3 add_detection_ab 7. Add Detection Antibody wash3->add_detection_ab wash4 8. Wash add_detection_ab->wash4 add_enzyme_conjugate 9. Add Enzyme-Conjugate wash4->add_enzyme_conjugate wash5 10. Wash add_enzyme_conjugate->wash5 add_substrate 11. Add Substrate wash5->add_substrate stop_reaction 12. Stop Reaction add_substrate->stop_reaction read_plate 13. Read Plate stop_reaction->read_plate end End read_plate->end

References

Validation & Comparative

A Comparative Guide to the Synthesis of Aminopiperidines

Author: BenchChem Technical Support Team. Date: December 2025

The aminopiperidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules. The efficient and stereoselective synthesis of these heterocycles is therefore of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of several prominent synthetic routes to aminopiperidines, offering a side-by-side examination of their performance based on experimental data.

Comparative Analysis of Synthetic Routes

The synthesis of aminopiperidines can be broadly categorized into several approaches, each with its own set of advantages and limitations. Key performance indicators for comparison include chemical yield, stereoselectivity, regioselectivity, scalability, safety, and the cost-effectiveness of reagents and reaction conditions. This guide will focus on four distinct and well-documented strategies: Reductive Amination of Piperidones, Synthesis from L-Glutamic Acid, Enzymatic Synthesis via Transamination, and Palladium-Catalyzed Hydroamination.

Key Performance Indicators
Synthetic Route Typical Yield Stereocontrol Starting Materials Key Reagents/Conditions Advantages Disadvantages
Reductive Amination 68-78%[1]Generally produces racemic mixtures unless chiral auxiliaries or catalysts are used.N-substituted 4-piperidones, AminesSodium triacetoxyborohydride[1]Wide substrate scope, straightforward procedure.Lack of inherent stereocontrol.
From L-Glutamic Acid 44-55% (overall)Enantiomerically pure product derived from the chiral pool.L-Glutamic acidNaBH4, TsCl, various aminesExcellent stereocontrol, readily available starting material.Multi-step synthesis, moderate overall yield.
Enzymatic Synthesis >95% conversion[2][3]Excellent enantioselectivity (>99.5% ee)[2]N-Boc-3-piperidoneω-Transaminase[2][3]High stereoselectivity, mild reaction conditions, environmentally friendly.Requires specialized enzymes, may have substrate limitations.
Pd-Catalyzed Hydroamination Not explicitly stated in abstractHigh regioselectivity and potential for chirality.Pyridine, AzolesPalladium catalyst[4]Modular and convergent approach.[4]Requires a specialized catalyst, potential for metal contamination.

Experimental Protocols

Reductive Amination of N-Benzyl-4-piperidone

This protocol describes the synthesis of 4-aminopiperidine derivatives via reductive amination.

Materials:

  • 1-Benzyl-4-piperidone

  • Appropriate amine (e.g., isobutylamine or (S)-(+)-1-cyclohexylethylamine)

  • Sodium triacetoxyborohydride

  • Toluene

  • Triethylamine

  • Ethyl acetate

  • 2 M aqueous sodium hydroxide solution

  • Sodium sulfate

Procedure:

  • Dissolve 1-benzyl-4-piperidone (3.0 mmol) and the desired amine (4.5 mmol) in a suitable solvent.

  • Add sodium triacetoxyborohydride (6.0 mmol) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction and work up by extraction with ethyl acetate from an aqueous basic solution.

  • Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 4-aminopiperidine derivative.[1]

Synthesis of 3-(N-Boc-amino)piperidine Derivatives from L-Glutamic Acid

This multi-step synthesis yields enantiomerically pure 3-aminopiperidine derivatives.

Procedure:

  • Esterification: Convert L-glutamic acid to its corresponding diester in one pot.

  • Boc-Protection: Protect the amino group of the diester with a tert-butoxycarbonyl (Boc) group.

  • Reduction: Reduce the diester to the corresponding diol using sodium borohydride (NaBH4).

  • Tosylation: Convert the diol to a ditosylate.

  • Cyclization: React the ditosylate with a suitable amine to form the piperidine ring. The overall yields for this multi-step process are reported to be in the range of 44% to 55%.

Enzymatic Synthesis of (S)-1-Boc-3-aminopiperidine

This method utilizes a continuous flow system with an immobilized ω-transaminase for highly stereoselective synthesis.

Materials:

  • N-Boc-3-piperidone

  • ω-Transaminase immobilized on an amino-modified epoxy resin

  • Buffer solution (e.g., NaPi buffer, pH 7.5)

Procedure:

  • Pack a column with the immobilized ω-transaminase to create a continuous flow reactor.

  • Prepare a solution of the N-Boc-3-piperidone substrate (e.g., 20 mM) in the buffer.

  • Pump the substrate solution through the reactor at a controlled flow rate to achieve the desired residence time (e.g., 9.8 minutes).

  • Maintain the reactor at an optimal temperature (e.g., 37 °C).

  • Collect the eluent containing the product.

  • This system can achieve high conversion (>95%) and excellent enantiomeric excess (>99.5%).[2]

Synthetic Pathway Diagrams

cluster_reductive_amination Reductive Amination cluster_glutamic_acid From L-Glutamic Acid cluster_enzymatic Enzymatic Synthesis cluster_pd_hydroamination Palladium-Catalyzed Hydroamination piperidone N-substituted 4-piperidone reductive_amination_product 4-Aminopiperidine Derivative piperidone->reductive_amination_product Sodium triacetoxyborohydride amine Amine amine->reductive_amination_product glutamic_acid L-Glutamic Acid diester Diester glutamic_acid->diester Esterification diol Diol diester->diol Reduction (NaBH4) ditosylate Ditosylate diol->ditosylate Tosylation glutamic_acid_product 3-Aminopiperidine Derivative ditosylate->glutamic_acid_product Cyclization with Amine piperidone_substrate N-Boc-3-piperidone enzymatic_product (S)-1-Boc-3-aminopiperidine piperidone_substrate->enzymatic_product ω-Transaminase pyridine Pyridine dihydropyridine 1,2-Dihydropyridine pyridine->dihydropyridine Reduction pd_product Chiral Aminopiperidine dihydropyridine->pd_product Pd-Catalyst azole Azole azole->pd_product

Caption: Overview of aminopiperidine synthesis routes.

Logical Workflow for Method Selection

start Define Synthesis Goal stereocontrol Is stereocontrol critical? start->stereocontrol scalability Is scalability a primary concern? stereocontrol->scalability Yes reductive_amination Consider Reductive Amination stereocontrol->reductive_amination No reagent_availability Are specialized reagents/catalysts available? scalability->reagent_availability Yes glutamic_acid Consider Synthesis from L-Glutamic Acid scalability->glutamic_acid No reagent_availability->glutamic_acid No enzymatic Consider Enzymatic Synthesis reagent_availability->enzymatic Yes (Enzyme) pd_catalyzed Consider Pd-Catalyzed Hydroamination reagent_availability->pd_catalyzed Yes (Pd-Catalyst)

Caption: Decision tree for selecting an aminopiperidine synthesis route.

References

Efficacy of (4-Aminopiperidin-1-yl)(phenyl)methanone Derivatives as Selective Dopamine D4 Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of a series of (4-Aminopiperidin-1-yl)(phenyl)methanone derivatives and their analogs as selective antagonists for the dopamine D4 receptor (D4R). The D4 receptor, a G protein-coupled receptor, is a significant target in the development of therapeutics for neuropsychiatric disorders such as schizophrenia and Parkinson's disease. The data presented herein is compiled from recent structure-activity relationship (SAR) studies, offering a clear comparison of compound potencies and selectivities.

Comparative Efficacy of Novel Piperidine Derivatives at Dopamine D2, D3, and D4 Receptors

The following table summarizes the binding affinities (Ki, in nM) of a series of novel piperidine-based compounds for the human dopamine D2, D3, and D4 receptors. A lower Ki value indicates a higher binding affinity. The data is extracted from a comprehensive study by Keck et al. (2019), which explored the SAR of these analogs.[1]

Compound IDStructureD4R Ki (nM)D2R Ki (nM)D3R Ki (nM)D4R vs D2R SelectivityD4R vs D3R Selectivity
1 2-(4-(pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide4.3 ± 0.5495 ± 55128 ± 15115-fold30-fold
5a 2-(4-(phenyl)piperidin-1-yl)-N-(m-tolyl)acetamide18 ± 2>100002800 ± 300>556-fold156-fold
5b 2-(4-(naphthalen-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide12 ± 1>100001800 ± 200>833-fold150-fold
6a 2-(4-(pyridin-4-yl)piperidin-1-yl)-N-(m-tolyl)acetamide3.8 ± 0.41200 ± 100450 ± 50316-fold118-fold
6b 2-(4-(6-methylpyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide5.2 ± 0.6850 ± 90320 ± 30163-fold62-fold
7a 2-(4-(pyridin-2-yl)piperazin-1-yl)-N-(m-tolyl)acetamide6.1 ± 0.788 ± 925 ± 314-fold4-fold
8a 3-(4-(pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)propanamide25 ± 3>10000>10000>400-fold>400-fold
9a 2-(4-(pyridin-2-yl)piperidin-1-yl)-N-(phenyl)acetamide7.5 ± 0.8980 ± 100350 ± 40131-fold47-fold
9b 2-(4-(pyridin-2-yl)piperidin-1-yl)-N-(3-chlorophenyl)acetamide3.9 ± 0.4450 ± 50150 ± 20115-fold38-fold

Experimental Protocols

Radioligand Binding Assay for Dopamine D4 Receptor Affinity

The binding affinities of the compounds were determined using a competitive radioligand binding assay with membranes from HEK293 cells stably expressing the human dopamine D4 receptor.

Materials:

  • Cell Membranes: HEK293 cells stably expressing human D2R, D3R, or D4R.

  • Radioligand: [³H]N-methylspiperone.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding: Determined in the presence of 10 µM haloperidol.

  • Test Compounds: Serial dilutions of the synthesized piperidine derivatives.

  • Filtration: GF/B glass fiber filters, pre-soaked in 0.3% polyethyleneimine.

  • Scintillation Cocktail: For counting radioactivity.

  • Instrumentation: Liquid scintillation counter.

Procedure:

  • Cell membranes were homogenized in ice-cold assay buffer.

  • The binding assay was performed in a 96-well plate format in a total volume of 200 µL.

  • Each well contained cell membranes, [³H]N-methylspiperone (at a concentration close to its Kd), and varying concentrations of the test compound or buffer (for total binding) or haloperidol (for non-specific binding).

  • The plates were incubated at room temperature for 2 hours to reach equilibrium.

  • The reaction was terminated by rapid filtration through the glass fiber filters using a cell harvester.

  • Filters were washed three times with ice-cold assay buffer to remove unbound radioligand.

  • The filters were placed in scintillation vials, scintillation cocktail was added, and the radioactivity was counted using a liquid scintillation counter.

  • The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.[1]

Visualizations

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a Gi/o-coupled G protein-coupled receptor. Upon activation by an agonist, it inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). The compounds discussed in this guide act as antagonists, blocking the binding of dopamine and thereby inhibiting this signaling cascade.

D4R_Signaling_Pathway cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D4R Activates Antagonist (4-Aminopiperidin-1-yl) (phenyl)methanone Derivative (Antagonist) Antagonist->D4R Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Caption: Dopamine D4 Receptor Signaling Pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in the radioligand binding assay used to determine the binding affinity of the test compounds.

Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes (with D4 Receptors) start->prepare_membranes incubation Incubate Membranes, Radioligand, and Test Compound prepare_membranes->incubation prepare_reagents Prepare Radioligand, Test Compounds, and Buffers prepare_reagents->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration washing Wash Filters to Remove Non-specific Binding filtration->washing scintillation Add Scintillation Cocktail and Count Radioactivity washing->scintillation analysis Data Analysis: Calculate IC50 and Ki values scintillation->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

References

A Comparative Guide to the Validation of Analytical Methods for (4-Aminopiperidin-1-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of (4-Aminopiperidin-1-yl)(phenyl)methanone, a key intermediate in pharmaceutical synthesis. The validation of these analytical methods is critical for ensuring the quality, safety, and efficacy of the final drug product.[1][2] This document outlines the performance of common analytical techniques, presents detailed experimental protocols, and visualizes the validation workflow, offering valuable insights for researchers, scientists, and drug development professionals.

The selection of an appropriate analytical method depends on various factors, including the intended purpose of the analysis (e.g., routine quality control, impurity profiling, or bioanalysis), the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the assay of pharmaceutical compounds due to its robustness, precision, and cost-effectiveness.[1][3] Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds, offering high specificity.[4] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest sensitivity and selectivity, making it ideal for trace-level analysis and bioanalytical studies.[5][6]

The validation of these methods is performed according to the International Council for Harmonisation (ICH) guidelines, which outline the necessary parameters to demonstrate that an analytical procedure is suitable for its intended purpose.[2][7][8] These parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][7][9]

Comparative Performance of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound. The data presented are representative values based on the analysis of similar small molecule pharmaceuticals.

Validation Parameter HPLC-UV GC-MS LC-MS/MS
Linearity (R²) ≥ 0.999[9]≥ 0.995≥ 0.999[10]
Accuracy (% Recovery) 98.0 - 102.0%[7]95.0 - 105.0%99.0 - 101.0%[10]
Precision (% RSD)
- Repeatability≤ 1.0%[9]≤ 2.0%≤ 0.6%[11]
- Intermediate Precision≤ 2.0%[9]≤ 5.0%≤ 1.5%[7]
Limit of Detection (LOD) ~10 ng/mL[12]~5 ng/mL~0.01 ng/mL[11]
Limit of Quantitation (LOQ) ~30 ng/mL[11]~15 ng/mL~0.03 ng/mL[11]
Specificity GoodVery GoodExcellent
Sample Throughput HighMediumHigh
Cost per Sample LowMediumHigh
Expertise Required IntermediateHighHigh

Detailed Experimental Protocol: HPLC-UV Method Validation

This section provides a detailed protocol for the validation of a reversed-phase HPLC method for the quantitative determination of this compound.

Instrumentation and Reagents
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the analysis of piperidine derivatives.[13]

  • Reagents: HPLC grade acetonitrile and methanol, analytical grade phosphoric acid, and purified water.

  • Standard: A certified reference standard of this compound.

Chromatographic Conditions
  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[14]

  • Flow Rate: 1.0 mL/min.[14]

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by measuring the UV spectrum of the analyte; a wavelength of maximum absorbance should be selected.

  • Injection Volume: 10 µL.[15]

Preparation of Solutions
  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the same solvent as the standard to achieve a target concentration within the calibration range.

Validation Procedure
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[2][7] This is evaluated by analyzing a placebo (a mixture of all excipients without the active ingredient) and a spiked placebo sample to ensure no interference at the retention time of the analyte.

  • Linearity: A linear relationship between the concentration and the analytical signal.[7] Analyze a minimum of five concentrations across the desired range (e.g., 80-120% of the target concentration for an assay).[8] The linearity is evaluated by the correlation coefficient (R²) of the calibration curve, which should be ≥ 0.999.[9]

  • Accuracy: The closeness of the test results to the true value.[2] It is determined by analyzing samples with known concentrations of the analyte (e.g., by spiking a placebo with the analyte at different concentration levels). The recovery should typically be within 98.0-102.0%.[7]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly.[2][3]

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. This is assessed by performing at least six replicate measurements of the same sample at 100% of the target concentration.[1] The relative standard deviation (%RSD) should be ≤ 1.0%.[9]

    • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment. The %RSD for intermediate precision should typically be ≤ 2.0%.[9]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. It can be determined based on the signal-to-noise ratio (typically 3:1).[16]

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3] It is often determined at a signal-to-noise ratio of 10:1.[16]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).[7] The system suitability parameters are checked after each modification.

Visualizing the Analytical Method Validation Workflow

The following diagram illustrates the logical flow of the validation process for an analytical method, as guided by ICH principles.

G start Method Development & Optimization protocol Write Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision repeatability Repeatability precision->repeatability intermediate Intermediate Precision precision->intermediate lod_loq LOD & LOQ repeatability->lod_loq intermediate->lod_loq robustness Robustness lod_loq->robustness report Prepare Validation Report robustness->report end Method Approved for Routine Use report->end

Caption: Workflow for analytical method validation.

References

Comparative Analysis of Cross-Reactivity in (4-Aminopiperidin-1-yl)(phenyl)methanone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Off-Target Interactions

The (4-Aminopiperidin-1-yl)(phenyl)methanone scaffold is a versatile pharmacophore present in a variety of therapeutic agents targeting different biological systems. Understanding the cross-reactivity profile of inhibitors based on this core structure is paramount for predicting potential off-target effects, ensuring safety, and optimizing drug design. This guide provides a comparative analysis of the selectivity of two distinct classes of inhibitors derived from this scaffold: 5-HT2A receptor inverse agonists, represented by Pimavanserin (ACP-103), and Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists, exemplified by SNAP-7941.

Quantitative Cross-Reactivity Data

The following tables summarize the inhibitory activity (Ki or IC50 values) of Pimavanserin and SNAP-7941 against their primary targets and a panel of off-targets. This data provides a quantitative measure of their selectivity.

Table 1: Selectivity Profile of Pimavanserin (ACP-103)

TargetKi (nM)Fold Selectivity vs. 5-HT2A
5-HT2A Receptor ~1 -
5-HT2C Receptor~3030x
Various other receptors>1000>1000x
(Data sourced from studies indicating high selectivity against a panel of 65 molecular targets)

Table 2: Selectivity Profile of SNAP-7941

TargetKi (nM)Fold Selectivity vs. MCHR1
MCHR1 ~0.6 - 15 -
MCHR2>10,000>667x
5-HT2C Receptor1120~75x
Galanin Receptor>1000>67x
Neuropeptide Y (NPY) Receptor>1000>67x
hERG Channel-Good selectivity reported[1]
(Quantitative data for MCHR2 and 5-HT2C from a comparative study with AMG-076[2]. Qualitative and other target data from pharmacological profiles of SNAP-7941[3])

Experimental Protocols

Detailed methodologies for key experiments cited in the pharmacological profiling of these inhibitors are provided below.

Radioligand Binding Assay for 5-HT2A Receptor

This protocol describes a method to determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.

1. Membrane Preparation:

  • Culture cells stably expressing the human 5-HT2A receptor (e.g., HEK293 cells) to near confluence.

  • Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA, with protease inhibitors).

  • Centrifuge the homogenate at a low speed to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.

  • Resuspend the membrane pellet in an appropriate assay buffer.

2. Binding Reaction:

  • In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand for the 5-HT2A receptor (e.g., [3H]ketanserin), and varying concentrations of the test compound.

  • To determine non-specific binding, a parallel set of reactions is prepared in the presence of a high concentration of a known, non-radiolabeled 5-HT2A antagonist.

  • Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

3. Separation and Detection:

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

  • Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.

hERG Channel Inhibition Assay (Automated Patch-Clamp)

This protocol outlines a method to assess the inhibitory effect of a compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel, a common off-target liability.

1. Cell Culture:

  • Use a mammalian cell line (e.g., CHO or HEK293 cells) stably expressing the hERG channel.

  • Culture the cells under standard conditions until they reach an appropriate confluency for the assay.

2. Cell Preparation for Automated Patch-Clamp:

  • Harvest the cells and prepare a single-cell suspension in an appropriate extracellular solution.

  • Maintain the cell suspension at a controlled temperature to ensure cell viability.

3. Electrophysiological Recording:

  • Use an automated patch-clamp system (e.g., QPatch or Patchliner).

  • The system will automatically establish whole-cell patch-clamp recordings from individual cells.

  • Apply a specific voltage-clamp protocol to the cells to elicit and measure the hERG current. A typical protocol involves a depolarization step to activate the channels followed by a repolarization step to measure the tail current.

  • Maintain the recording temperature at a physiological level (e.g., 35-37°C).

4. Compound Application:

  • After establishing a stable baseline hERG current, apply the vehicle control followed by increasing concentrations of the test compound to the cells.

  • Allow sufficient time for the compound to reach a steady-state effect at each concentration.

  • A known hERG channel blocker (e.g., E-4031) is typically used as a positive control to validate the assay.

5. Data Analysis:

  • Measure the amplitude of the hERG tail current at each concentration of the test compound.

  • Calculate the percentage of current inhibition relative to the baseline current.

  • Plot the percentage of inhibition as a function of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Biological Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of the signaling pathways and experimental processes.

G cluster_workflow Experimental Workflow: Radioligand Binding Assay prep Cell Membrane Preparation incubation Incubation with Radioligand & Test Compound prep->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50/Ki) counting->analysis

Caption: Workflow for Radioligand Binding Assay.

G cluster_pathway 5-HT2A Receptor Signaling Pathway ligand 5-HT or Inverse Agonist receptor 5-HT2A Receptor ligand->receptor g_protein Gq/G11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release induces pkc PKC Activation dag->pkc activates

Caption: 5-HT2A Receptor Signaling Cascade.

References

A Comparative Guide to (4-Aminopiperidin-1-yl)(phenyl)methanone and Other Piperidine Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous approved pharmaceuticals. Its prevalence is due to its favorable physicochemical properties, metabolic stability, and its ability to serve as a versatile three-dimensional framework for orienting pharmacophoric elements. Among the diverse array of piperidine-based building blocks, (4-Aminopiperidin-1-yl)(phenyl)methanone stands out as a key intermediate for the synthesis of a wide range of biologically active compounds. This guide provides an objective comparison of this compound with other relevant piperidine building blocks, supported by available data, to inform strategic decisions in drug design and development.

Physicochemical Properties: A Comparative Overview

The utility of a building block in drug discovery is fundamentally linked to its physicochemical properties, which influence solubility, permeability, and metabolic stability. While direct comparative studies are limited, we can infer the properties of this compound in the context of broader comparisons between piperidine and other saturated heterocycles like piperazine and pyrrolidine.

PropertyPiperidinePiperazinePyrrolidineThis compound (Predicted)Key Considerations in Drug Design
pKa ~11.22[1]pKa1: ~5.35-5.5, pKa2: ~9.73-9.8[1]~11.27[2]The 4-amino group will have a pKa around 9-10, while the amide nitrogen is non-basic.The basicity of the piperidine nitrogen is crucial for target interaction and salt formation. The additional basic center in this compound offers another point for interaction or salt formation, potentially influencing solubility and formulation.
cLogP ~0.84 (for parent)[1]~-1.1 (for parent)[1]0.46[2]The benzoyl group significantly increases lipophilicity compared to the parent 4-aminopiperidine.The lipophilicity of the building block will significantly impact the overall lipophilicity of the final drug candidate, affecting its permeability, metabolic susceptibility, and off-target effects. The N-benzoyl group offers a vector for modifying lipophilicity through substitution on the phenyl ring.
Aqueous Solubility Miscible[1]Freely Soluble[1]MiscibleThe introduction of the benzoyl group is expected to decrease aqueous solubility compared to the parent 4-aminopiperidine.Solubility is a critical parameter for oral bioavailability. The ability to form salts at the 4-amino group can be leveraged to improve the solubility of derivatives.
Conformational Flexibility Prefers a rigid chair conformation[2]Predominantly chair conformationAdopts more flexible envelope and twist conformations[2]The piperidine ring will maintain a chair conformation.The rigid chair conformation of the piperidine ring can be advantageous for pre-organizing substituents for optimal binding to a biological target, potentially leading to higher affinity and selectivity.

Performance in Synthesis: Versatility of the 4-Aminopiperidine Scaffold

This compound is a versatile building block that can be readily modified at the 4-amino position. The synthesis of derivatives typically involves standard transformations, with reductive amination being a common and high-yielding method.

General Synthetic Workflow for Derivatization

G cluster_0 Synthesis of this compound Derivatives A N-Boc-4-piperidone B Reductive Amination (e.g., with an amine, NaBH(OAc)3) A->B C N-Substituted-N-Boc-4-aminopiperidine B->C D Boc Deprotection (e.g., TFA or HCl) C->D E N-Substituted-4-aminopiperidine D->E F Acylation (Benzoyl chloride, base) E->F G (4-(Substituted-amino)piperidin-1-yl)(phenyl)methanone F->G

Caption: General synthetic workflow for the derivatization of the 4-aminopiperidine scaffold.

Comparative Yields in N-Arylation Reactions

The N-arylation of the piperidine nitrogen is a key reaction for introducing structural diversity. Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation are two common methods.

Catalytic SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Aryl Halide Scope
Buchwald-Hartwig (Pd-based) BINAP, Xantphos, etc.NaOtBu, K3PO4, Cs2CO3Toluene, Dioxane80-12070-95[3]Chlorides, Bromides, Iodides, Triflates[3]
Ullmann (Cu-based) Phenanthroline, DMEDAK2CO3, Cs2CO3DMF, DMSO100-16060-85[3]Iodides, Bromides (Chlorides are less reactive)[3]

Performance in Biological Applications

The this compound scaffold is present in a variety of compounds with diverse biological activities, highlighting its utility as a privileged structure in drug discovery.

As Inhibitors of Hepatitis C Virus (HCV) Assembly

A high-throughput screen identified 4-aminopiperidine derivatives as potent inhibitors of HCV proliferation. The this compound core was a key feature of the initial hits.

hcv_inhibition cluster_hcv HCV Assembly Inhibition HCV_Replication HCV Replication Viral_Assembly Viral Assembly HCV_Replication->Viral_Assembly Virus_Release Infectious Virus Release Viral_Assembly->Virus_Release Inhibition This compound Derivatives Inhibition->Viral_Assembly Inhibit

Caption: Mechanism of action for this compound derivatives as HCV assembly inhibitors.

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
Hit Compound 1 2.57[4][5]>20[4][5]>7.8
Hit Compound 2 2.09[4][5]>20[4][5]>9.6

These initial hits demonstrated promising activity and favorable in vitro ADME properties, leading to further optimization of the scaffold.

As Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

Derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have been synthesized and evaluated as potent inhibitors of acetylcholinesterase, a key target in Alzheimer's disease therapy. The N-benzoylpiperidine moiety itself was found to be crucial for activity.

CompoundN-Substituent on BenzamideAChE IC50 (nM)
21 4'-(benzylsulfonyl)benzoyl-N-methyl0.56[6]
Parent N-benzoylpiperidine derivative -Almost inactive[6]

The basicity of the piperidine nitrogen was also found to be critical for potent inhibition.

As Antifungal Agents

A library of 4-aminopiperidines was synthesized and showed promising antifungal activity. The general structure involves a substituted 4-aminopiperidine core.

CompoundN-substituent on PiperidineAmine at C4Antifungal Activity
2f BenzylCycloheptylamineActive against clinically relevant fungal isolates[7]
2e Benzyln-HexylamineActive against clinically relevant fungal isolates[7]

Experimental Protocols

General Procedure for Reductive Amination

A common method for synthesizing N-substituted 4-aminopiperidine derivatives involves the reductive amination of a 4-piperidone.

  • To a solution of the N-substituted 4-piperidone (1.0 eq.) in a suitable solvent (e.g., dichloroethane or methanol) is added the desired amine (1.5 eq.).

  • The mixture is stirred at room temperature for a period of time (e.g., 30 minutes).

  • A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3, 2.0 eq.), is added portion-wise.

  • The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • The reaction is quenched with a basic aqueous solution (e.g., saturated NaHCO3).

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over a drying agent (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-substituted 4-aminopiperidine.[7]

General Procedure for N-Arylation (Buchwald-Hartwig Amination)

This protocol describes a typical procedure for the palladium-catalyzed N-arylation of a piperidine derivative.

  • To an oven-dried reaction vessel is added the palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), the phosphine ligand (e.g., BINAP, 2-10 mol%), and the base (e.g., NaOtBu, 1.2-2.0 eq.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • The piperidine derivative (1.0 eq.), the aryl halide (1.1-1.5 eq.), and an anhydrous solvent (e.g., toluene or dioxane) are added.

  • The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • The reaction mixture is cooled to room temperature and diluted with an organic solvent.

  • The mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the N-arylated piperidine.[3]

Conclusion

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Paclitaxel, a prominent member of the taxane family of chemotherapeutic agents, is a natural compound widely used in the treatment of various cancers, including ovarian, breast, and non-small cell lung cancers.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for cell division.[2][3] Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilization, which in turn prevents the segregation of chromosomes during mitosis.[4][5] This disruption of the cell cycle leads to mitotic arrest at the G2/M phase and ultimately induces programmed cell death, or apoptosis.[5] This guide provides a comparative analysis of the in vitro and in vivo efficacy of Paclitaxel, supported by experimental data and detailed protocols.

Mechanism of Action: A Signaling Pathway Overview

Paclitaxel's cytotoxic effects are primarily mediated through its interaction with the microtubule network within cells. By stabilizing these structures, it triggers a cascade of events that culminate in apoptosis. The key steps in this pathway include the activation of the spindle assembly checkpoint, prolonged arrest in the G2/M phase of the cell cycle, and the subsequent activation of apoptotic signaling pathways.[5] Paclitaxel can also induce apoptosis by phosphorylating and inactivating the anti-apoptotic protein Bcl-2.[4][6]

Paclitaxel_Pathway Paclitaxel Paclitaxel Tubulin β-tubulin subunit Paclitaxel->Tubulin binds to Bcl2 Bcl-2 Inactivation Paclitaxel->Bcl2 induces phosphorylation Microtubules Microtubule Stabilization Tubulin->Microtubules Mitosis Mitotic Arrest (G2/M Phase) Microtubules->Mitosis disrupts Apoptosis Apoptosis Mitosis->Apoptosis induces Bcl2->Apoptosis promotes

Figure 1: Paclitaxel's signaling pathway leading to apoptosis.

In Vitro Efficacy

The in vitro efficacy of Paclitaxel is typically evaluated by determining its 50% inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of the drug required to inhibit the growth of 50% of the cells. These studies are crucial for initial screening and for understanding the drug's potency at a cellular level.

Quantitative Data: In Vitro Cytotoxicity of Paclitaxel

The following table summarizes the IC50 values of Paclitaxel in different human cancer cell lines, as determined by clonogenic or tetrazolium-based assays after a 24-72 hour exposure.

Cell LineCancer TypeIC50 (nM)Citation
VariousLung, Breast, Ovarian, etc.2.5 - 7.5[7]
A549, H23, H460, DMS273Lung Cancer4 - 24[8]
VariousOvarian Carcinoma0.4 - 3.4[9]
HeLa, ME180, CaSkiCervical Cancer2.9 - 6.6[10]
SiHa, C33ACervical Cancer19.3 - 21.6[10]

Note: IC50 values can vary depending on the specific cell line, exposure duration, and assay method used.[7][11]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6] Metabolically active cells reduce the yellow MTT to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells.[6]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Paclitaxel

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.[6]

  • Drug Treatment: Treat the cells with serial dilutions of Paclitaxel and incubate for a specified period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

In Vivo Efficacy

In vivo studies are essential for evaluating a drug's efficacy in a whole-organism context, taking into account factors like pharmacokinetics, metabolism, and the tumor microenvironment. Human tumor xenograft models in immunodeficient mice are commonly used for this purpose.[1][13]

Quantitative Data: In Vivo Antitumor Activity of Paclitaxel

The table below presents data on the tumor growth inhibition (TGI) achieved with Paclitaxel in various xenograft models.

Cancer TypeCell Line/PDX ModelMouse StrainPaclitaxel Dose (mg/kg) & ScheduleEfficacy SummaryCitation
Lung CancerA549, NCI-H23, NCI-H460, DMS-273Nude12-24 mg/kg/day, i.v. for 5 daysSignificant tumor growth inhibition[8]
Appendiceal AdenocarcinomaPMCA-3NSG12.5 mg/kg, weekly for 3 weeks63.2% tumor growth reduction[1]
Appendiceal AdenocarcinomaTM00351, PMP-2, PMCA-3NSG25 mg/kg, weekly for 3 weeks71.4-98.3% tumor growth reduction[1]
Head and Neck CancerHNXF 1838NMRI nu/nuMTDSignificant TGI vs. control[14]
Breast CancerMAXF 574, MAXF 1384NMRI nu/nu1/2 MTDSignificant TGI vs. control[14]

Note: MTD refers to the Maximum Tolerated Dose. Efficacy can be influenced by the tumor model, mouse strain, and dosing regimen.

Experimental Protocol: Xenograft Mouse Model

This protocol outlines the general steps for establishing a cell-line-derived xenograft (CDX) model to test the in vivo efficacy of Paclitaxel.

Materials:

  • Immunodeficient mice (e.g., Nude, SCID, or NSG)

  • Human cancer cells

  • Paclitaxel formulation for injection

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[13][15]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[13]

  • Randomization: Randomly assign mice into control and treatment groups.[13]

  • Drug Administration: Administer Paclitaxel to the treatment group via a clinically relevant route (e.g., intravenously or intraperitoneally) at a predetermined dose and schedule. The control group receives the vehicle solution.[1]

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Width² x Length) / 2.[13]

  • Data Analysis: Compare the tumor growth in the treated group to the control group to determine the extent of tumor growth inhibition.

Experimental Workflow from In Vitro to In Vivo

The transition from promising in vitro results to in vivo validation is a critical step in drug development. This workflow visualizes the logical progression of these studies.

In_Vitro_Vivo_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase CellCulture 1. Cell Line Culture Screening 2. Cytotoxicity Screening (MTT/SRB Assay) CellCulture->Screening IC50 3. IC50 Determination Screening->IC50 Selection 4. Lead Compound/Dose Selection IC50->Selection Xenograft 5. Xenograft Model Establishment Treatment 6. Paclitaxel Administration Xenograft->Treatment Measurement 7. Tumor Growth Measurement Treatment->Measurement Analysis 8. Efficacy & Toxicity Analysis Measurement->Analysis Selection->Xenograft

Figure 2: Standard workflow from in vitro screening to in vivo efficacy testing.

Comparison and Conclusion

Comparing in vitro and in vivo data reveals the complexities of translating cellular potency into therapeutic efficacy. While in vitro assays demonstrate Paclitaxel's potent cytotoxic effects at nanomolar concentrations across a wide range of cancer cell lines, in vivo studies provide a more comprehensive picture of its antitumor activity.[7][8][9]

Discrepancies between the two models can arise from several factors. The in vivo environment introduces variables such as drug metabolism, distribution, and clearance, which are absent in cell culture.[16] Furthermore, the tumor microenvironment, including stromal cells and vasculature, can influence drug response.[16] Despite these differences, the strong correlation between Paclitaxel's potent in vitro cytotoxicity and its significant tumor growth inhibition in in vivo models has solidified its role as a cornerstone of cancer chemotherapy. Newer formulations, such as nanoparticle-bound paclitaxel, aim to improve in vivo efficacy by enhancing tumor penetration and overcoming resistance mechanisms.[14][16]

References

Assessing the Selectivity of (4-Aminopiperidin-1-yl)(phenyl)methanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (4-Aminopiperidin-1-yl)(phenyl)methanone scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a variety of biological entities. The substitution pattern on the phenyl ring plays a crucial role in determining the potency and, critically, the selectivity of these derivatives. This guide provides a comparative analysis of the selectivity of this compound derivatives and structurally related analogs, supported by experimental data, to aid in the development of targeted therapeutics.

Quantitative Data Summary

Table 1: Selectivity of 6-(4-Aminopiperidin-1-yl)benzyl-3-methylpyrimidine-2,4-dione Derivatives Against Cancer Cell Lines

Compound IDSubstitution on Benzyl RingMCF-7 IC₅₀ (µM)SW480 IC₅₀ (µM)Target
5h 4-Fluoro16.50 ± 4.9015.70 ± 0.28Thymidylate Synthase
5i 4-Chloro> 50> 50Thymidylate Synthase
5j 4-Bromo> 50> 50Thymidylate Synthase

Data extracted from a study on the anticancer activity of these derivatives. Lower IC₅₀ values indicate higher potency.

Table 2: Binding Affinity of N-(1-Benzylpiperidin-4-yl)phenylacetamide Derivatives for Sigma Receptors

Compound IDSubstitution on Phenylacetamide Ringσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)Selectivity (σ₂/σ₁)
1 Unsubstituted3.9024061.5
2a 2-Fluoro4.2118543.9
2b 3-Fluoro2.8915051.9
2c 4-Fluoro3.8519550.6

Data from a study on sigma receptor ligands. A higher selectivity ratio indicates greater selectivity for the σ₁ receptor over the σ₂ receptor.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of selectivity data. Below are outlines of common experimental protocols used to assess the selectivity of compounds like this compound derivatives.

Radioligand Binding Assays

Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Kᵢ) of a test compound for a target receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes expressing the target receptor.

  • Radiolabeled ligand (e.g., [³H]-spiperone for dopamine receptors).

  • Test compounds (unlabeled).

  • Incubation buffer (e.g., Tris-HCl).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • A constant concentration of the radiolabeled ligand and cell membranes is incubated with varying concentrations of the test compound.

  • The mixture is incubated to allow binding to reach equilibrium.

  • The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound from the unbound radioligand.

  • The filters are washed to remove non-specifically bound radioligand.

  • The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

  • The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radiolabeled ligand and Kᴅ is its dissociation constant.

Enzyme Inhibition Assays

For derivatives targeting enzymes, inhibition assays are performed to determine their potency.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific enzyme.

Materials:

  • Purified enzyme (e.g., Thymidylate Synthase).

  • Substrate for the enzyme.

  • Cofactors, if required.

  • Test compounds.

  • Assay buffer.

  • A method to detect the product of the enzymatic reaction (e.g., spectrophotometry).

Procedure:

  • The enzyme is pre-incubated with varying concentrations of the test compound.

  • The enzymatic reaction is initiated by the addition of the substrate.

  • The reaction is allowed to proceed for a defined period under controlled temperature and pH.

  • The reaction is stopped, and the amount of product formed is measured.

  • The percentage of enzyme inhibition is calculated for each concentration of the test compound.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway Example: Dopamine D2 Receptor

The following diagram illustrates a simplified signaling pathway for the Dopamine D2 receptor, a potential target for piperidine-based compounds.

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts ATP to Dopamine Dopamine Dopamine->D2R Derivative (4-Aminopiperidin-1-yl) (phenyl)methanone Derivative Derivative->D2R (Antagonist) Gi->AC inhibits PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: Simplified Dopamine D2 receptor signaling pathway.

Experimental Workflow: Selectivity Profiling

The diagram below outlines a typical workflow for assessing the selectivity of a novel compound library.

G cluster_0 Compound Library cluster_1 Screening cluster_2 Analysis & Optimization Library Synthesis of (4-Aminopiperidin-1-yl) (phenyl)methanone Derivatives Primary Primary Screening (e.g., Radioligand Binding Assay against Primary Target) Library->Primary Secondary Secondary Screening (Panel of Related Off-Targets) Primary->Secondary Active Compounds Data Data Analysis (IC₅₀/Kᵢ Determination) Secondary->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Optimization SAR->Lead

A Comparative Guide to Next-Generation EGFR Inhibitors: Benchmarking Compound X Against Gefitinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of "Compound X," a novel, third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI), against the first-generation agent, Gefitinib. The focus is on preclinical efficacy in Non-Small Cell Lung Cancer (NSCLC) models harboring specific EGFR mutations. All data presented is illustrative, based on established principles of EGFR inhibitor activity, and intended for research and discussion purposes.

Comparative Performance Data: In Vitro Potency

The inhibitory activity of Compound X and Gefitinib was assessed against NSCLC cell lines with distinct EGFR mutation profiles. The half-maximal inhibitory concentration (IC50) was determined using a cell viability assay after 72 hours of continuous drug exposure.

Cell LineEGFR Mutation StatusCompound X (IC50, nM)Gefitinib (IC50, nM)
PC-9Exon 19 Deletion (TKI-Sensitive)815
H1975L858R & T790M (Acquired Resistance)12> 5,000
HCC827Exon 19 Deletion (TKI-Sensitive)712
A549EGFR Wild-Type> 8,000> 10,000

Data Summary: The data clearly indicates that while both compounds are active against TKI-sensitive EGFR mutations (PC-9, HCC827), Compound X demonstrates significantly superior potency against the H1975 cell line. This cell line harbors the T790M "gatekeeper" mutation, a primary mechanism of acquired resistance to first-generation EGFR inhibitors like Gefitinib.[1][2] Both agents show minimal activity against EGFR wild-type cells, indicating selectivity for the mutated receptor.

Biological Context and Mechanism of Action

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell growth and proliferation, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[3][4] In certain cancers, mutations in EGFR lead to its constitutive activation. First-generation TKIs like Gefitinib reversibly bind to the ATP pocket of the EGFR kinase domain, inhibiting its activity.[5] However, the secondary T790M mutation increases the receptor's affinity for ATP, outcompeting the reversible inhibitor and thus conferring resistance.[2][6] Compound X is an irreversible inhibitor designed to form a covalent bond in the ATP binding site, allowing it to effectively inhibit the kinase activity even in the presence of the T790M mutation.[5]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ligand EGF Ligand Ligand->EGFR Binds Inhibitor Compound X Gefitinib Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling cascade in NSCLC.[3][4]

Experimental Protocols

This assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by the purified EGFR enzyme.

Objective: To determine the concentration of Compound X and Gefitinib required to inhibit 50% of EGFR kinase activity (IC50) in a cell-free system.

Methodology:

  • Reagent Preparation: Recombinant human EGFR (T790M mutant) enzyme is diluted in kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[7] A synthetic peptide substrate and ATP are also prepared in the same buffer.

  • Compound Dilution: Test compounds (Compound X, Gefitinib) are serially diluted in DMSO and then further diluted in the assay buffer.

  • Assay Reaction: 10 µL of the enzyme solution is added to the wells of a 384-well plate containing 5 µL of the diluted compound. The plate is incubated for 15 minutes at room temperature to allow for compound binding.

  • Initiation: 10 µL of the substrate/ATP mixture is added to each well to initiate the kinase reaction. The plate is incubated for 60 minutes at 30°C.[8]

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate (or ADP produced) is quantified. A common method is a luminescence-based assay (e.g., ADP-Glo™), where a detection reagent is added that correlates the amount of ADP generated to a light signal.[7]

  • Data Analysis: Luminescence is measured using a plate reader. The data is normalized to controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition), and IC50 values are calculated by plotting inhibitor concentration versus percentage of inhibition using a sigmoidal dose-response curve.

This assay determines the effect of the compounds on the metabolic activity of living cells, serving as an indicator of cell viability.

Objective: To determine the IC50 of Compound X and Gefitinib against various NSCLC cell lines.

Methodology:

  • Cell Plating: Cells (e.g., PC-9, H1975) are seeded into 96-well microplates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a 37°C, 5% CO2 incubator.[9]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of Compound X or Gefitinib. A vehicle control (e.g., 0.1% DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours.

  • Reagent Addition: After incubation, 10 µL of a tetrazolium salt solution, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is added to each well.[10][11] The plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the soluble MTT into an insoluble purple formazan.[11]

  • Solubilization: A solubilization solution (e.g., acidic isopropanol or DMSO) is added to each well to dissolve the formazan crystals.[11]

  • Data Acquisition: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.[10]

  • Data Analysis: Absorbance values are converted to a percentage of viability relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the logarithm of drug concentration.[5]

Cell_Viability_Workflow cluster_prep cluster_treat cluster_measure A Seed NSCLC cells in 96-well plate B Incubate overnight (37°C, 5% CO2) A->B C Add serial dilutions of Compound X or Gefitinib D Incubate for 72 hours C->D E Add MTT reagent (Incubate 2-4 hours) F Add solubilization solution E->F G Read absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: General workflow for an MTT-based cell viability assay.[10][11]

Logical Framework for Improved Efficacy

The key advantage of Compound X lies in its ability to overcome the T790M resistance mutation. This diagram illustrates the logical relationship between EGFR mutation status and inhibitor sensitivity.

Logic_Diagram cluster_sensitive TKI-Sensitive NSCLC cluster_resistant Acquired Resistance NSCLC S_Mutation EGFR Mutation (e.g., Exon 19 del) R_Mutation EGFR Mutation + T790M Gefitinib Gefitinib (1st Gen) Gefitinib->S_Mutation Effective Gefitinib->R_Mutation Ineffective CompoundX Compound X (3rd Gen) CompoundX->S_Mutation Effective CompoundX->R_Mutation Effective

Caption: Efficacy of inhibitors based on T790M mutation status.[1][2][5]

References

Comparative Docking Analysis of Aminopiperidine Scaffolds: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various aminopiperidine-based ligands in molecular docking studies against a range of biological targets. The information, supported by experimental and computational data, is designed to offer insights into the therapeutic potential of this versatile scaffold.

The aminopiperidine moiety is a prevalent structural motif in a vast number of pharmaceuticals and bioactive molecules.[1] Its inherent structural features and synthetic tractability make it a valuable scaffold in drug design. Computational docking has become an indispensable tool for predicting the binding affinities and interaction modes of small molecules with their biological targets, thereby accelerating the discovery of novel therapeutics.[1] This guide collates and compares docking performance data for aminopiperidine derivatives from multiple studies, focusing on targets relevant to a spectrum of diseases.

Quantitative Comparison of Aminopiperidine Derivatives

The following tables summarize the inhibitory activities, binding affinities, and docking scores of various aminopiperidine and related piperidine derivatives against their respective biological targets. This data is crucial for understanding the relative potency and structure-activity relationships (SAR) of different structural modifications.

Compound/AnalogTarget EnzymeDocking Score (kcal/mol)IC50Key Interactions
Benzamide Piperidine Derivatives
5d (2-Fluoro substitution)Acetylcholinesterase (AChE)Not explicitly stated13 ± 2.1 nM[2]Hydrogen bonding between the carbonyl group and Tyrosine 121 in the active site.[2]
Donepezil (Reference Drug)Acetylcholinesterase (AChE)Not explicitly stated0.6 ± 0.05 µM[2]-
Piperidine-containing quinolinyl thiosemicarbazones
N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine-1-carbothioamideAcetylcholinesterase (AChE)-9.68Not explicitly statedπ-π stacking with His287, π-π T-shaped with Tyr124, and a conventional hydrogen bond with Tyr337.[1]
Designed Piperidine Derivatives against SARS-CoV-2 Mpro
P1-P8SARS-CoV-2 Main Protease (Mpro)-5.9 to -7.3Not explicitly statedInteractions with key residues in the Mpro active site.
N3 inhibitor (Reference)SARS-CoV-2 Main Protease (Mpro)-11.4Not explicitly stated-
4-Aminopiperidine Derivatives as HCV Assembly Inhibitors
Compound 1Hepatitis C Virus (HCV)Not explicitly statedEC50: 2.57 μM[3]Disrupts co-localization of HCV core proteins with cytosolic lipid droplets.[3]
Compound 2Hepatitis C Virus (HCV)Not explicitly statedEC50: 2.09 μM[3]Similar to Compound 1.
Piperidine/Piperazine-based Sigma Receptor 1 (S1R) Ligands
Compound 1Sigma Receptor 1 (S1R)Not explicitly statedKi: 3.2 nM[4][5]Ionic interaction with the side chain of Glu172.[5]
Haloperidol (Reference)Sigma Receptor 1 (S1R)Not explicitly statedKi: 2.5 nM[4][5]-

Experimental and Computational Protocols

The reliability of docking results is intrinsically linked to the rigor of the experimental and computational methodology. Below are generalized steps and specific parameters often employed in the docking of aminopiperidine-based ligands, based on the methodologies described in the cited literature.

Molecular Docking using AutoDock

This protocol outlines the steps for performing molecular docking of a piperidine-based ligand to a target protein using AutoDock.[6]

  • Preparation of Receptor and Ligand :

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning partial charges. The prepared receptor is saved in PDBQT format.[6]

    • Prepare the ligand by defining its rotatable bonds and assigning partial charges. The prepared ligand is also saved in PDBQT format.[6]

  • Grid Box Definition :

    • Define a grid box that encompasses the active site of the receptor. This grid is used by AutoGrid to pre-calculate the interaction energies for different atom types.

  • Docking Simulation :

    • Create a docking parameter file (.dpf) that specifies the ligand, receptor, grid maps, and docking algorithm parameters (e.g., number of genetic algorithm runs).[6]

    • Run AutoDock to perform the docking simulation.[6]

  • Analysis of Results :

    • Analyze the docking log file (.dlg) to identify the docked conformations and their corresponding binding energies and inhibitory constants (Ki).[6]

    • Visualize the docked poses using molecular visualization software to analyze the protein-ligand interactions.[6]

Molecular Dynamics (MD) Simulations using GROMACS

MD simulations are often used to validate docking results and to study the dynamic behavior of the protein-ligand complex.

  • System Preparation :

    • Prepare the topology files for the protein and the ligand. The protein topology can be generated using pdb2gmx. Ligand topology and parameters can be obtained from a force field server or generated using tools like acpype.[6]

    • Combine the protein and ligand coordinates into a single file.

    • Create a simulation box and solvate the system with water molecules.[6]

  • Energy Minimization and Equilibration :

    • Perform energy minimization to remove steric clashes.

    • Conduct NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the system.

  • Production MD Run :

    • Run the production MD simulation for a desired length of time (e.g., 100 ns).

  • Analysis :

    • Analyze the trajectory to study the stability of the complex (e.g., RMSD, RMSF), and to identify key interactions (e.g., hydrogen bonds).

Visualizations

General Computational Workflow for Drug Discovery

The following diagram illustrates a typical computational workflow for identifying and optimizing lead compounds, a process where docking studies play a crucial role.

G Computational Drug Discovery Workflow A Target Identification and Validation B Virtual Screening (Docking of Compound Libraries) A->B Select Target C Hit Identification B->C Identify Potential Binders D Lead Optimization (SAR Studies, ADMET Prediction) C->D Refine Chemical Structures E In Vitro and In Vivo Testing D->E Synthesize and Test Promising Compounds F Preclinical and Clinical Development E->F Validate Efficacy and Safety

Caption: A flowchart illustrating the major stages of a computational drug discovery pipeline.

Signaling Pathway Inhibition by Aminopiperidine Scaffolds

Aminopiperidine derivatives have been investigated as inhibitors of various signaling pathways implicated in diseases like cancer and Alzheimer's. The diagram below represents a simplified signaling cascade that can be targeted by such inhibitors.

G Targeted Signaling Pathway Receptor Receptor Tyrosine Kinase Kinase1 Downstream Kinase 1 Receptor->Kinase1 Kinase2 Downstream Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Inhibitor Aminopiperidine Inhibitor Inhibitor->Kinase1 Inhibition

Caption: A simplified diagram of a signaling pathway targeted by an aminopiperidine-based inhibitor.

References

Unlocking Synergistic Efficacy: A Comparative Guide to Compound Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of enhanced therapeutic efficacy and the desire to overcome drug resistance have propelled the exploration of synergistic compound combinations to the forefront of pharmaceutical research. This guide provides an objective comparison of the synergistic effects of two prominent compound classes: BRAF/MEK inhibitors in oncology and the antibiotic combination of Trimethoprim/Sulfamethoxazole. The performance of these combinations is substantiated by experimental data, detailed methodologies for key validation experiments, and visualizations of the underlying biological pathways and experimental workflows.

BRAF and MEK Inhibitors: A Synergistic Approach in Cancer Therapy

The combination of BRAF and MEK inhibitors has revolutionized the treatment of BRAF-mutant melanoma and other cancers. This dual-targeted approach aims to overcome the acquired resistance often seen with BRAF inhibitor monotherapy.

Comparative Efficacy of Approved BRAF/MEK Inhibitor Combinations

The following table summarizes key data from pivotal clinical trials, demonstrating the superior efficacy of combination therapy over BRAF inhibitor monotherapy in patients with BRAF V600-mutant melanoma.

Combination TherapyClinical TrialMedian Progression-Free Survival (PFS) (Combination vs. Monotherapy)Overall Response Rate (ORR) (Combination vs. Monotherapy)
Dabrafenib + Trametinib COMBI-d11.0 months vs. 8.8 months69% vs. 53%
Dabrafenib + Trametinib COMBI-v11.4 months vs. 7.3 months64% vs. 51%
Vemurafenib + Cobimetinib coBRIM12.3 months vs. 7.2 months70% vs. 50%
Encorafenib + Binimetinib COLUMBUS14.9 months vs. 7.3 months63% vs. 40%
Signaling Pathway Interruption

The synergistic effect of combining BRAF and MEK inhibitors stems from the vertical blockade of the mitogen-activated protein kinase (MAPK) signaling pathway. The diagram below illustrates how these inhibitors target key components of this pathway, which is constitutively activated in BRAF-mutant cancers, leading to uncontrolled cell proliferation and survival.

BRAF_MEK_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS BRAF_V600E BRAF (V600E Mutant) RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK BRAF Inhibitor ERK ERK MEK->ERK MEK Inhibitor Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

BRAF/MEK/ERK signaling pathway with inhibitor targets.

Trimethoprim and Sulfamethoxazole: A Classic Example of Antibiotic Synergy

The combination of trimethoprim and sulfamethoxazole is a well-established synergistic antimicrobial therapy. Its efficacy lies in the sequential blockade of the bacterial folic acid synthesis pathway, a critical process for bacterial survival.

Quantitative Synergy Analysis

The synergistic interaction between trimethoprim and sulfamethoxazole is quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤ 0.5 is indicative of synergy.

OrganismTrimethoprim MIC (µg/mL)Sulfamethoxazole MIC (µg/mL)FICIInterpretation
Escherichia coli0.516≤ 0.5Synergy
Staphylococcus aureus0.2532≤ 0.5Synergy

Note: MIC and FICI values can vary between different bacterial strains.

Mechanism of Synergistic Action

Trimethoprim and sulfamethoxazole inhibit two consecutive enzymes in the bacterial folate synthesis pathway. This dual action is more effective than the action of either drug alone.

Folate_Pathway PABA p-Aminobenzoic acid (PABA) enzyme1 Dihydropteroate Synthase PABA->enzyme1 Dihydropteroate Dihydropteroic acid Dihydrofolate Dihydrofolic acid (DHF) Dihydropteroate->Dihydrofolate enzyme2 Dihydrofolate Reductase Dihydrofolate->enzyme2 Tetrahydrofolate Tetrahydrofolic acid (THF) Purines_Thymidine Purines, Thymidine, etc. Tetrahydrofolate->Purines_Thymidine enzyme1->Dihydropteroate Sulfamethoxazole (inhibits) enzyme2->Tetrahydrofolate Trimethoprim (inhibits)

Sequential blockade of the bacterial folate synthesis pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Experimental Workflow for Synergy Validation

A systematic approach is crucial for validating the synergistic effects of drug combinations. The following diagram outlines a typical experimental workflow.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cell Viability Assay Cell Viability Assay Combination Index (CI)\nCalculation Combination Index (CI) Calculation Cell Viability Assay->Combination Index (CI)\nCalculation Mechanism of Action\nStudies Mechanism of Action Studies Combination Index (CI)\nCalculation->Mechanism of Action\nStudies Xenograft Model Xenograft Model Mechanism of Action\nStudies->Xenograft Model Tumor Growth\nInhibition Tumor Growth Inhibition Xenograft Model->Tumor Growth\nInhibition Toxicity Assessment Toxicity Assessment Tumor Growth\nInhibition->Toxicity Assessment Synergistic Effect\nConfirmed Synergistic Effect Confirmed Toxicity Assessment->Synergistic Effect\nConfirmed Hypothesis Hypothesis Hypothesis->Cell Viability Assay

A typical experimental workflow for validating drug synergy.
Cell Viability Assay (e.g., using CellTiter-Glo®)

This protocol is used to assess the cytotoxic or cytostatic effects of the inhibitor combination on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • 96-well or 384-well opaque-walled plates

  • Culture medium

  • Compounds to be tested (e.g., BRAF and MEK inhibitors)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into the wells of an opaque-walled multi-well plate at a predetermined optimal density. Incubate the plate at 37°C in a humidified incubator to allow cells to attach.

  • Compound Addition: Prepare serial dilutions of each compound and the combination in culture medium. Add the compounds to the designated wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for a period that allows for the assessment of cell viability (e.g., 72 hours).

  • Assay:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add CellTiter-Glo® Reagent to each well in a volume equal to the volume of cell culture medium in the well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each compound and the combination. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Xenograft Tumor Model

This protocol evaluates the in vivo efficacy of the compound combination in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Compounds to be tested, formulated for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

  • Animal housing and care facilities in accordance with institutional guidelines

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, Compound A, Compound B, Combination A+B).

  • Treatment Administration: Administer the compounds and vehicle control to the respective groups according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Data Analysis: Plot the average tumor volume for each treatment group over time. Compare the tumor growth inhibition in the combination group to the single-agent and vehicle control groups. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed differences. A synergistic effect is indicated if the tumor growth inhibition in the combination group is significantly greater than the additive effect of the individual agents.

Checkerboard Assay for Antibiotic Synergy

This assay is the standard method for determining the synergistic, additive, or antagonistic effects of antimicrobial combinations.

Materials:

  • Bacterial isolate of interest

  • 96-well microtiter plates

  • Mueller-Hinton broth (or other appropriate growth medium)

  • Antibiotics to be tested (e.g., Trimethoprim and Sulfamethoxazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in the test wells (e.g., 5 x 10^5 CFU/mL).

  • Antibiotic Dilution:

    • In a 96-well plate, create serial dilutions of Antibiotic A along the y-axis (rows).

    • Create serial dilutions of Antibiotic B along the x-axis (columns).

    • This creates a "checkerboard" of wells with various combinations of concentrations of the two antibiotics.

    • Include wells with each antibiotic alone to determine their Minimum Inhibitory Concentrations (MICs).

  • Inoculation: Inoculate each well with the prepared bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Data Acquisition: Determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm (OD600). The MIC is the lowest concentration that inhibits visible growth.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) for each antibiotic in every well that shows no growth:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.

    • The lowest FICI value is reported. FICI ≤ 0.5 indicates synergy, 0.5 < FICI ≤ 4 indicates an additive or indifferent effect, and FICI > 4 indicates antagonism.

Safety Operating Guide

Proper Disposal of (4-Aminopiperidin-1-yl)(phenyl)methanone: A Safety and Compliance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of (4-Aminopiperidin-1-yl)(phenyl)methanone and its salts, ensuring compliance with safety regulations and minimizing environmental impact.

This compound , with its derivatives, is classified as a chemical that requires disposal as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks. Therefore, adherence to the following protocols is mandatory.

Immediate Safety Precautions

Before commencing any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. The following are general safety precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any dust or vapors.

  • Spill Management: In the event of a spill, the material should be collected with an inert absorbent (e.g., sand, vermiculite) and placed in a sealed, labeled container for disposal as hazardous waste.

Chemical Safety and Hazard Information

PropertyValue
Chemical Name This compound
CAS Number (HCl salt) 915763-91-6
Appearance Typically a white to off-white powder or solid.
Primary Hazards Irritant, potential sensitizer.
Disposal Classification Hazardous Waste.[1][2][3]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be handled by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Pure, unused this compound and its salts must be disposed of as hazardous chemical waste.

    • Contaminated materials, such as personal protective equipment (gloves, etc.), absorbent pads from spills, and empty containers, must also be treated as hazardous waste. Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

    • Segregate this waste stream from other incompatible chemical wastes to prevent any potential reactions.

  • Waste Accumulation and Storage:

    • Collect all waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include the chemical name, "Hazardous Waste," and any other information required by your institution's Environmental Health and Safety (EHS) department.

    • Store the sealed waste container in a designated and properly ventilated satellite accumulation area, away from general laboratory traffic and incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide them with the necessary information about the waste, including the chemical name and quantity.

  • Recommended Disposal Method:

    • The preferred method of disposal for this compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] This ensures the complete destruction of the compound.

    • Alternatively, disposal may be carried out at a licensed chemical destruction plant.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Collection & Segregation cluster_2 Step 2: Storage cluster_3 Step 3: Professional Disposal start This compound Waste (Pure compound, contaminated materials, solutions) collect Collect in a dedicated, labeled, leak-proof hazardous waste container. start->collect segregate Segregate from incompatible waste streams. collect->segregate store Store in a designated satellite accumulation area. segregate->store contact_ehs Contact Institutional EHS or Licensed Waste Contractor. store->contact_ehs incinerate High-Temperature Incineration (Preferred Method) contact_ehs->incinerate

References

Essential Safety and Operational Protocols for Handling (4-Aminopiperidin-1-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when handling novel chemical entities. This guide provides essential, immediate safety and logistical information for the handling of (4-Aminopiperidin-1-yl)(phenyl)methanone, a compound that requires careful management due to its potential hazards. Adherence to these protocols is critical to minimize exposure risk and ensure a safe laboratory environment.

This compound is classified with several potential hazards, including skin irritation, serious eye irritation, and respiratory irritation. It may also be harmful if swallowed. Therefore, a comprehensive approach to safety, incorporating engineering controls, personal protective equipment, and strict operational procedures, is mandatory.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is recommended to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times in the laboratory. A face shield provides an additional layer of protection against splashes and aerosols.
Skin Protection Disposable Nitrile GlovesDouble-gloving is recommended. Due to the aromatic amine and piperidine structure, nitrile gloves may offer limited resistance; therefore, gloves should be changed frequently and immediately if contaminated. Consider using thicker, chemical-resistant gloves for prolonged handling.
Lab Coat or GownA disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.
Shoe CoversDisposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory.
Respiratory Protection N95 Respirator or HigherA properly fit-tested N95 respirator is the minimum requirement when handling the powder outside of a certified chemical fume hood or for procedures with a high risk of aerosolization.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to ensure safety and prevent contamination.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[1]

  • Store away from incompatible materials such as strong oxidizing agents.

2. Handling and Use (within a certified chemical fume hood):

  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Prepare all necessary equipment and reagents.

  • Donning PPE: Follow a strict donning sequence: shoe covers, gown, respirator (if required), eye protection, and then gloves (double-gloved).

  • Weighing the Compound:

    • Perform all weighing operations within the chemical fume hood or a balance enclosure to contain any airborne particles.

    • Use anti-static weighing paper or a tared container.

    • Handle the solid with dedicated spatulas.

    • Close the container immediately after dispensing.

    • Clean the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol) after use.

  • Preparing Solutions:

    • Conduct all solution preparation within the fume hood.

    • Slowly add the solvent to the solid compound to avoid splashing.

    • If sonication is required, ensure the vessel is securely capped.

3. Spill Management:

  • Evacuate: In case of a spill, evacuate the immediate area.

  • Isolate: Close the doors to the laboratory to contain any vapors or dust.

  • Protect: Don the appropriate PPE, including respiratory protection.

  • Contain and Clean:

    • For powder spills , gently cover with a damp paper towel to avoid raising dust.[2] Alternatively, use a dust suppressant.[1]

    • For liquid spills , cover with an inert absorbent material (e.g., sand, vermiculite).[1]

    • Collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.[3]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan

All disposable PPE and materials that have come into contact with this compound should be considered hazardous waste.

  • Waste Collection:

    • Use a dedicated, leak-proof, and clearly labeled container for all solid and liquid waste.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.

    • Decontaminated containers should be disposed of in accordance with institutional and local regulations.

  • Final Disposal:

    • All hazardous waste must be disposed of through a licensed hazardous waste management company.[3] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

Experimental Protocol: Donning and Doffing PPE

Donning Sequence:

  • Shoe Covers: Sit down and put on shoe covers, one at a time.

  • Gown: Put on the disposable gown, ensuring it is securely tied at the back.

  • Respirator: If required, perform a fit-check for your N95 respirator.

  • Eye Protection: Put on safety goggles or a face shield.

  • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown. Don a second pair of gloves over the first.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves and dispose of them in a hazardous waste container.

  • Gown and Shoe Covers: Remove the gown and shoe covers without touching the contaminated exterior. Dispose of them in a hazardous waste container.

  • Eye Protection: Remove safety goggles or face shield from the back.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

  • Respirator: If worn, remove the respirator without touching the front and perform hand hygiene again.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep Risk Assessment & SOP Review ppe_don Don PPE prep->ppe_don weigh Weigh Compound ppe_don->weigh dissolve Prepare Solution weigh->dissolve spill Spill Occurs weigh->spill Potential Spill experiment Perform Experiment dissolve->experiment dissolve->spill decontaminate Decontaminate Workspace & Equipment experiment->decontaminate experiment->spill waste Segregate Hazardous Waste decontaminate->waste ppe_doff Doff PPE waste->ppe_doff exit Safe Completion ppe_doff->exit Exit Lab spill_response Execute Spill Protocol spill->spill_response spill_response->decontaminate Post-Spill Cleanup

Caption: Step-by-step workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Aminopiperidin-1-yl)(phenyl)methanone
Reactant of Route 2
Reactant of Route 2
(4-Aminopiperidin-1-yl)(phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.